Cyclo(-Trp-Tyr)
説明
Structure
3D Structure
特性
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-14-7-5-12(6-8-14)9-17-19(25)23-18(20(26)22-17)10-13-11-21-16-4-2-1-3-15(13)16/h1-8,11,17-18,21,24H,9-10H2,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDMXAAEAVGGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875215 | |
| Record name | 25Piperazinedione, indole derivative | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20829-53-2 | |
| Record name | 25Piperazinedione, indole derivative | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cyclo(-Trp-Tyr): A Technical Guide to its Natural Occurrence and Isolation from Marine Fungi
Introduction: The Significance of Cyclo(-Trp-Tyr) in Drug Discovery
Cyclo(-Trp-Tyr), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class, has emerged as a molecule of significant interest within the pharmaceutical and biochemical research communities.[1] Composed of tryptophan and tyrosine residues, its rigid, constrained cyclic structure confers notable stability against enzymatic degradation compared to linear peptides, making it an attractive scaffold for drug development.[2] Marine organisms, particularly fungi, have been identified as a prolific source of diverse and bioactive diketopiperazines.[3] These microorganisms thrive in unique and competitive environments, which drives the evolution of complex metabolic pathways that produce a plethora of novel secondary metabolites.[4] This guide provides an in-depth technical overview of the natural occurrence of Cyclo(-Trp-Tyr) in marine-derived fungi and presents a comprehensive, field-proven methodology for its isolation, purification, and characterization.
Part 1: Natural Occurrence of Cyclo(-Trp-Tyr) in Marine Fungi
Marine fungi are a treasure trove of novel natural products, with many species demonstrating the ability to produce a wide array of bioactive secondary metabolites, including cyclic peptides.[5][6][7] The production of these compounds is often a response to the harsh and competitive marine environment, characterized by high salinity, pressure, and microbial competition.[8] Fungi from the genera Aspergillus and Penicillium are particularly well-documented producers of diketopiperazines.[8][9]
Cyclo(-Trp-Tyr) has been identified as a metabolite in various fungal strains, often isolated from marine invertebrates like sponges or from marine sediments.[10] Sponges, being filter feeders, harbor a dense and diverse microbial community, and sponge-associated fungi are a particularly rich source of novel natural products.[10]
Documented Fungal Sources
While the literature extensively covers diketopiperazines from marine fungi, specific documentation for Cyclo(-Trp-Tyr) is more focused. A review of fungal cyclodipeptides notes its isolation from Aspergillus oryzae, a terrestrial fungus, but highlights that marine-derived fungi are an increasingly important source for novel DKPs.[9] The discovery of related tryptophan-containing DKPs from marine-derived fungi like Aspergillus versicolor, Penicillium chrysogenum, and Exserohilum sp. suggests a high probability of finding Cyclo(-Trp-Tyr) in other, yet-unexplored marine fungal strains.[4][10][11]
| Cyclic Dipeptide | Producing Organism (Marine Context) | Source of Isolation | Noteworthy Biological Activity | Reference |
| Cyclo(L-Trp-L-Phe) | Aspergillus versicolor strain TS08 | Sponge (Holoxea sp.) | Plant growth regulation, moderate cytotoxicity | [10] |
| Cyclo(L-Tyr-L-Pro) | Penicillium chrysogenum DXY-1 | Marine Fungus | Anti-quorum sensing activity | [11] |
| Various Diketopiperazines | Exserohilum sp. M1-6 | Marine-derived Fungus | Pro-angiogenic activity | [4] |
| Indole-Diketopiperazines | Penicillium brasilianum HBU-136 | Marine-derived Fungus | Cytotoxic activity | [12] |
| Indolyl Diketopiperazines | Aspergillus versicolor DY180635 | Endophyte from sea crab | Potential anti-SARS-CoV-2 activity (virtual screen) | [8] |
This table illustrates the diversity of bioactive diketopiperazines isolated from marine fungi, highlighting the potential for discovering Cyclo(-Trp-Tyr) from similar sources.
Part 2: A Validated Workflow for Isolation and Purification
The successful isolation of Cyclo(-Trp-Tyr) from a marine fungal culture is a multi-step process that requires careful optimization at each stage. The causality behind each step is critical for maximizing yield and purity. This section outlines a robust, self-validating protocol derived from established methodologies for isolating cyclic dipeptides from microbial fermentations.[2][5][13]
Step-by-Step Experimental Protocol
1. Fungal Cultivation (Upstream)
The objective of this stage is to maximize the biomass and secondary metabolite production of the target marine fungus.
-
Rationale: The choice of culture medium and conditions is paramount. Nutrient composition, pH, temperature, and aeration directly influence the fungal metabolic pathways, including those governed by nonribosomal peptide synthetases (NRPSs) responsible for diketopiperazine synthesis.[3] Solid-state fermentation on rice medium is often effective for fungi, as it can mimic natural growth conditions and induce the expression of biosynthetic gene clusters not activated in liquid culture.[14]
-
Protocol:
-
Prepare the solid rice medium: Autoclave 100g of rice and 120 mL of sterile seawater in 1L Erlenmeyer flasks.[14]
-
Inoculate each flask with an agar plug of a mature culture of the marine-derived fungus (e.g., Aspergillus sp.).
-
Incubate the flasks under static conditions at room temperature (approx. 25-28°C) for 21-30 days.
-
2. Extraction (Downstream)
This step aims to efficiently extract the secondary metabolites, including Cyclo(-Trp-Tyr), from the fungal biomass and medium.
-
Rationale: Ethyl acetate is a solvent of intermediate polarity, making it ideal for extracting Cyclo(-Trp-Tyr) and other diketopiperazines from the aqueous/solid culture. It effectively partitions the target compounds while leaving behind highly polar substances (sugars, salts) and non-polar lipids.
-
Protocol:
-
Following incubation, macerate the entire rice culture from each flask.
-
Add 500 mL of ethyl acetate (EtOAc) to each flask and let it soak for 24 hours.
-
Filter the mixture to separate the solvent from the solid residue. Repeat the extraction process three times to ensure complete recovery.
-
Combine the EtOAc extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
3. Purification Cascade
This multi-stage process separates the target compound from the complex mixture of the crude extract.
-
Rationale: A multi-modal chromatographic approach is necessary. Normal-phase chromatography (Silica Gel) provides an initial, coarse separation based on polarity. This is followed by high-resolution reverse-phase HPLC, which separates compounds based on hydrophobicity, providing the fine separation required to achieve high purity.
-
Protocol:
-
Silica Gel Column Chromatography:
-
Dry the crude extract onto a small amount of silica gel.
-
Load the dried extract onto a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate to methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC-MS to identify those containing the compound with the expected mass of Cyclo(-Trp-Tyr).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing the target compound and concentrate them.
-
Dissolve the concentrated sample in a suitable solvent (e.g., methanol).
-
Inject the sample onto a preparative reverse-phase C18 HPLC column.
-
Elute with an isocratic or gradient mobile phase of methanol and water (or acetonitrile and water). The exact conditions must be optimized based on analytical HPLC runs.
-
Monitor the elution profile with a UV detector (tryptophan and tyrosine have strong absorbance around 280 nm) and collect the peak corresponding to Cyclo(-Trp-Tyr).
-
Self-Validation: Re-inject a small aliquot of the collected fraction into an analytical HPLC system to confirm its purity (>95%).
-
-
Part 3: Structural Elucidation and Characterization
Final confirmation of the isolated compound's identity as Cyclo(-Trp-Tyr) requires spectroscopic analysis.
-
High-Resolution Mass Spectrometry (HR-MS): This technique provides the exact molecular weight of the compound, allowing for the determination of its elemental formula (C₂₀H₁₉N₃O₃). This is a primary and critical step in identification.[7][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to piece together the molecule's carbon-hydrogen framework.[16][17] The distinct chemical shifts and coupling patterns of the aromatic protons from the tryptophan and tyrosine residues, along with the alpha-protons of the peptide backbone, provide definitive structural confirmation.
Conclusion and Future Perspectives
Marine fungi represent a vast, largely untapped resource for the discovery of novel, bioactive natural products.[6] The diketopiperazine Cyclo(-Trp-Tyr) stands out as a promising scaffold for drug development due to its inherent stability and biological relevance.[1][2] The methodologies detailed in this guide provide a robust framework for the successful isolation and characterization of this and other cyclic peptides from marine fungal sources. As advances in genomic and transcriptomic techniques continue, it will become easier to identify the biosynthetic gene clusters responsible for producing these compounds, potentially enabling synthetic biology approaches for enhanced production and the generation of novel analogs.[18] The continued exploration of marine microbial diversity is crucial for uncovering new therapeutic agents to address pressing global health challenges.
References
-
Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. VNU University of Science. Available at: [Link]
-
Biological active metabolite cyclo (L-Trp-L-Phe) produced by South China Sea sponge Holoxea sp. associated fungus Aspergillus versicolor strain TS08. PubMed. Available at: [Link]
-
Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains. PubMed Central. Available at: [Link]
-
Methods for isolation of marine-derived endophytic fungi and their bioactive secondary products. PubMed. Available at: [Link]
-
A Cyclic Dipeptide from Marine Fungus Penicillium chrysogenum DXY-1 Exhibits Anti-quorum Sensing Activity. ACS Omega. Available at: [Link]
-
A systematic study of the valence electronic structure of cyclo(Gly–Phe), cyclo(Trp–Tyr) and cyclo(Trp–Trp) dipeptides in the gas phase. Physical Chemistry Chemical Physics. Available at: [Link]
-
Cyclo-(TRP-PHE) diketopiperazines from the endophytic fungus Aspergillus versicolor isolated from Piper aduncum. ResearchGate. Available at: [Link]
-
Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources. MDPI. Available at: [Link]
-
Formation and characterization of crosslinks, including Tyr–Trp species, on one electron oxidation of free Tyr and Trp residues by carbonate radical anion. RSC Publishing. Available at: [Link]
-
Marine fungi: A treasure trove of novel natural products and for biological discovery. National Institutes of Health (NIH). Available at: [Link]
-
A Comprehensive Review of Bioactive Peptides from Marine Fungi and Their Biological Significance. PubMed Central. Available at: [Link]
-
Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode. PubMed. Available at: [Link]
-
Cyclodepsipeptides: Isolation from Endophytic Fungi of Sarcophyton ehrenbergi and Verification of Their Larvicidal Activity via In-Vitro and In-Silico Studies. MDPI. Available at: [Link]
-
Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. PubMed Central. Available at: [Link]
-
Full article: Diketopiperazines from marine-derived Exserohilum sp. M1-6. Taylor & Francis Online. Available at: [Link]
-
Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi. PubMed Central. Available at: [Link]
-
(PDF) Diketopiperazines from Marine Organisms. ResearchGate. Available at: [Link]
-
Discovery of Bioactive Indole-Diketopiperazines from the Marine-Derived Fungus Penicillium brasilianum Aided by Genomic Information. PubMed Central. Available at: [Link]
-
Bioactive Indolyl Diketopiperazines from the Marine Derived Endophytic Aspergillus versicolor DY180635. MDPI. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Methods for isolation of marine-derived endophytic fungi and their bioactive secondary products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Marine fungi: A treasure trove of novel natural products and for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review of Bioactive Peptides from Marine Fungi and Their Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological active metabolite cyclo (L-Trp-L-Phe) produced by South China Sea sponge Holoxea sp. associated fungus Aspergillus versicolor strain TS08 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Bioactive Indole-Diketopiperazines from the Marine-Derived Fungus Penicillium brasilianum Aided by Genomic Information - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Biosynthesis and Engineering of Cyclo(L-Trp-L-Tyr) in Streptomyces: A Technical Guide
Executive Summary
Cyclo(L-Trp-L-Tyr), a cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine (DKP) family, represents a privileged scaffold in medicinal chemistry due to its high structural rigidity, resistance to proteolysis, and ability to cross the blood-brain barrier. While historically associated with non-ribosomal peptide synthetases (NRPSs), the discovery of Cyclodipeptide Synthases (CDPSs) has revolutionized our understanding of its biosynthesis.
This guide details the CDPS-dependent biosynthetic pathway of Cyclo(L-Trp-L-Tyr) in Streptomyces, providing a validated experimental framework for its heterologous expression, purification, and structural characterization.
Part 1: The Enzymatic Core – CDPS Mechanism
Unlike NRPSs, which require ATP and large multi-modular enzymes, CDPSs are small (~25 kDa) enzymes that hijack the primary metabolic machinery. They utilize aminoacyl-tRNAs (aa-tRNAs) directly as substrates to form peptide bonds.
The "Ping-Pong" Catalytic Cycle
The biosynthesis of Cyclo(L-Trp-L-Tyr) proceeds via a sequential ping-pong mechanism involving two distinct aa-tRNA substrates.
-
Acyl-Enzyme Formation: The enzyme binds the first substrate (e.g., L-Tyr-tRNA^Tyr). The aminoacyl moiety is transferred to a conserved serine residue in the catalytic pocket, forming an aminoacyl-enzyme intermediate.
-
Peptide Bond Formation: The second substrate (L-Trp-tRNA^Trp) binds. The amino group of the tryptophanyl moiety attacks the ester bond of the intermediate, forming a dipeptidyl-enzyme intermediate (Trp-Tyr-Enzyme).
-
Cyclization: An intramolecular nucleophilic attack occurs—the free amino group of the dipeptide attacks the ester linkage connecting the peptide to the enzyme, releasing the cyclic product Cyclo(L-Trp-L-Tyr) and regenerating the free enzyme.
Specificity Determinants (P1 and P2 Pockets)
CDPS specificity is dictated by two hydrophobic binding pockets:[1]
-
P1 Pocket: High specificity. Accommodates the side chain of the first amino acid (intermediate former).
-
P2 Pocket: Lower specificity. Accommodates the second incoming aa-tRNA.[1]
-
Engineering Insight: Recent studies on Streptomyces CDPSs demonstrate that mutagenesis of residues lining P1 can shift product profiles from c(Trp-X) to c(Tyr-X), allowing for rational design of c(Trp-Tyr) producers.
Pathway Visualization
The following diagram illustrates the tRNA-dependent hijacking mechanism specific to CDPSs.
Figure 1: The CDPS catalytic cycle utilizing hijacked aminoacyl-tRNAs to synthesize Cyclo(L-Trp-L-Tyr).
Part 2: Experimental Workflow
This section outlines a self-validating protocol for the production and isolation of Cyclo(L-Trp-L-Tyr) using a heterologous expression system (e.g., E. coli or S. coelicolor M1152).
Strain Construction & Fermentation
Objective: Overexpression of a specific CDPS (e.g., from Streptomyces sp. identified by Liu et al.) in a clean host.
| Parameter | Specification | Rationale |
| Vector | pET28a (+) or pSET152 | pET for E. coli (high yield); pSET152 for Streptomyces (integrative, stable). |
| Promoter | T7 (E. coli) or ermE* (Streptomyces) | Constitutive high-level expression is required as DKP yields are naturally low. |
| Host | E. coli BL21(DE3) | Deficient in proteases; high availability of tRNA pools. |
| Media | TB (Terrific Broth) | Higher phosphate buffer and glycerol source sustain longer induction phases than LB. |
| Induction | 0.1 mM IPTG at 16°C | Low temperature prevents inclusion bodies, critical for proper folding of CDPS. |
Protocol:
-
Transform E. coli BL21(DE3) with the CDPS-containing plasmid.
-
Inoculate 10 mL overnight culture into 1 L TB medium supplemented with kanamycin (50 µg/mL).
-
Incubate at 37°C until OD600 reaches 0.6–0.8.
-
Cool to 16°C and induce with 0.1 mM IPTG.
-
Ferment for 20–24 hours. Note: Longer fermentation allows for accumulation of the stable DKP product.
Extraction and Purification[2]
DKPs are moderately amphiphilic. The standard protocol utilizes ethyl acetate (EtOAc), but pH control is critical to prevent ring opening.
Step-by-Step Methodology:
-
Clarification: Centrifuge culture broth (10,000 x g, 15 min) to remove cells. CDPS products are secreted into the supernatant.
-
Adsorption (Optional but Recommended): Pass supernatant through an XAD-16 resin column. Wash with water, then elute with 100% Methanol. Evaporate methanol to dryness.
-
Liquid-Liquid Extraction:
-
Resuspend residue in water.
-
Extract 3x with equal volumes of Ethyl Acetate.
-
Critical Check: Do not acidify below pH 6.0, as this may hydrolyze the DKP ring.
-
-
Concentration: Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Semi-preparative RP-HPLC (C18 column).
-
Gradient: 10% to 80% Acetonitrile in H₂O (+0.1% Formic Acid) over 30 mins.
-
Monitor: UV at 210 nm (peptide bond) and 280 nm (Trp/Tyr aromatics).
-
Analytical Validation
Trustworthiness in DKP research relies on distinguishing the cyclic dipeptide from its linear dipeptide isomer or degradation products.
| Method | Diagnostic Feature | Expectation for Cyclo(Trp-Tyr) |
| LC-MS/MS | Fragmentation Pattern | Precursor [M+H]⁺ ~376.16. Key Fragment: Loss of CO (28 Da) or formation of iminium ions specific to DKP ring cleavage. |
| 1H NMR | Alpha-proton signals | DKP alpha-protons appear upfield (approx 3.5–4.5 ppm) compared to linear peptides due to ring shielding. |
| Deuterium Exchange | Amide Protons | Slow exchange of amide protons in D2O indicates rigid H-bonding in the DKP ring. |
Part 3: Engineering & Optimization Logic
To maximize Cyclo(L-Trp-L-Tyr) production, one must address the "bottleneck" of tRNA availability and enzyme promiscuity.
Pathway Engineering Diagram
The following Graphviz diagram details the logic flow for optimizing the strain.
Figure 2: Strategic workflow for metabolic engineering of Streptomyces to enhance DKP yield.
Troubleshooting Common Issues
-
Low Yield: Often caused by competition with the ribosome for aa-tRNAs.
-
Solution: Overexpress the cognate aminoacyl-tRNA synthetases (TrpRS, TyrRS) to ensure the tRNA pool is fully charged.
-
-
Mixed Products: CDPSs are promiscuous.
-
Solution: Perform site-directed mutagenesis on the P1 pocket (e.g., residues corresponding to Leu200 or Phe186 in model CDPSs) to sterically exclude smaller amino acids like Ala or Gly.
-
References
-
Gondry, M., et al. (2009).[2] Cyclodipeptide synthases are a family of tRNA-dependent peptide bond-forming enzymes.[1][2] Nature Chemical Biology. Link
-
Belin, P., et al. (2012).[2] The nonribosomal synthesis of diketopiperazines in tRNA-dependent cyclodipeptide synthases. Natural Product Reports. Link
-
Liu, J., Yu, H., & Li, S. M. (2018).[2] Expanding tryptophan-containing cyclodipeptide synthase spectrum by identification of nine members from Streptomyces strains. Applied Microbiology and Biotechnology. Link
-
Mishra, A. K., et al. (2017).[2][3] Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules. Link
-
Canu, N., et al. (2020). Diversity and biotechnological potential of cyclodipeptide synthases. Advanced Botanical Research. Link
Sources
Spectroscopic characterization of Cyclo(-Trp-Tyr) using NMR and mass spectrometry
Executive Summary
Cyclo(-Trp-Tyr) is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) family, formed by the head-to-tail condensation of L-Tryptophan and L-Tyrosine.[1] This molecular scaffold is chemically distinct from its linear counterparts due to the rigid six-membered DKP ring, which confers metabolic stability and unique conformational properties.
This technical guide details the structural elucidation of Cyclo(-Trp-Tyr) using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. It provides self-validating protocols designed to distinguish the cyclic core from linear dipeptides and degradation products.
Molecular Architecture & Theoretical Basis[2]
The core of Cyclo(-Trp-Tyr) is the 2,5-diketopiperazine ring. Unlike linear peptides, this structure lacks charged N- and C-termini, resulting in significantly different solubility and ionization behaviors.
-
Molecular Formula:
-
Exact Mass (Monoisotopic): 349.1426 Da
-
Structural Features:
-
Rigid Core: The heterocyclic system restricts rotation, often forcing the side chains (Indole and Phenol) into specific spatial arrangements.
-
-
Stacking: The aromatic side chains of Trp and Tyr frequently stack over the DKP ring (flagpole orientation), causing magnetic anisotropy effects observable in NMR.
-
High-Resolution Mass Spectrometry (HRMS) Strategy
Mass spectrometry provides the first line of evidence for the cyclic nature of the compound. The absence of water loss (18 Da) typically seen in linear peptide fragmentation, combined with the Retro-Diels-Alder (RDA) cleavage of the DKP ring, constitutes a diagnostic fingerprint.
Experimental Protocol: ESI-QTOF Analysis
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Solvent: 50:50 Acetonitrile/Water + 0.1% Formic Acid.
-
Direct Infusion: Flow rate 5
L/min to ensure steady signal for MS/MS acquisition.
Fragmentation Logic & Pathway
The fragmentation of protonated Cyclo(-Trp-Tyr) (
Key Diagnostic Ions:
-
Precursor: m/z 350.15 (
). -
Loss of CO: m/z 322.15 (Contraction of DKP ring).
-
Trp Immonium: m/z 159.09 (Indole methylene cation).
-
Tyr Immonium: m/z 136.07 (Phenol methylene cation).
Visualization: MS/MS Fragmentation Pathway
Figure 1: Proposed ESI-MS/MS fragmentation pathway for Cyclo(-Trp-Tyr), highlighting the characteristic loss of Carbon Monoxide and formation of residue-specific immonium ions.
NMR Spectroscopy: The Structural Fingerprint
NMR is required to confirm the cyclic connectivity and stereochemistry. The symmetry of the DKP ring and the distinct chemical shifts of the amide protons in DMSO-d6 are the primary validation markers.
Experimental Protocol
-
Solvent: DMSO-d6 (Essential to prevent exchange of Amide NH and Hydroxyl protons).
-
Field Strength:
500 MHz recommended for resolution of aromatic multiplets. -
Temperature: 298 K.[2]
-
Pulse Sequences:
Representative Chemical Shift Data (DMSO-d6)
Note: Values are representative of L,L-DKP systems containing Trp/Tyr. Exact shifts may vary slightly based on concentration and temperature.
| Position | Residue | Multiplicity | Assignment Logic | ||
| DKP Core | |||||
| NH | Trp/Tyr | 7.80 - 8.10 | s (br) | - | Distinctive DKP Amide |
| Trp | 4.05 - 4.20 | m | 55.0 - 56.5 | Shielded by aromatic ring | |
| Tyr | 3.90 - 4.10 | m | 55.0 - 56.5 | Shielded by aromatic ring | |
| C=O | Trp/Tyr | - | - | 167.0 - 169.0 | Amide Carbonyls |
| Side Chains | |||||
| Trp | 3.10 - 3.40 | m | 28.0 - 30.0 | Diastereotopic protons | |
| Tyr | 2.60 - 2.90 | m | 36.0 - 38.0 | Diastereotopic protons | |
| Indole NH | Trp | 10.80 - 10.90 | s | - | Characteristic Indole NH |
| Indole C2 | Trp | 7.15 | d | 123.0 | |
| Phenol OH | Tyr | 9.20 | s | - | Labile proton (visible in DMSO) |
| Aromatic | Tyr | 6.60 / 7.00 | d (AA'BB') | 115.0 / 130.0 | Ortho/Meta coupling |
Structural Connectivity Workflow
The following diagram illustrates how 2D NMR correlations are used to "walk" through the structure, linking the spin systems of the two amino acids via the DKP carbonyls.
Figure 2: NMR connectivity map. The critical step is establishing the HMBC correlation from the Amide NH of one residue to the Carbonyl of the neighbor, closing the ring.
Validation & Quality Control
To ensure the data represents the cyclic dipeptide and not a linear isomer or mixture:
-
Ninhydrin Test (Negative): Unlike linear peptides, DKPs lack a free N-terminal amine and will not react strongly with ninhydrin (or will show a distinct color change compared to the linear form).
-
NOESY Analysis: Look for NOE cross-peaks between the
of Trp and the of Tyr. In the cis (DKP) conformation, these protons are spatially distinct. Strong NOEs between the side chains (Indole and Phenol) suggest -stacking interactions common in cyclic systems. -
Chirality Check: If available, use Marfey's analysis (acid hydrolysis followed by derivatization with FDAA) to confirm the L-L configuration if stereochemistry is .
References
-
PubChem. (n.d.). Cyclo(L-Pro-L-Tyr) Compound Summary. National Library of Medicine. Retrieved from [Link]
- Furtado, N. A., et al. (2005). Diketopiperazines produced by an Aspergillus fumigatus Brazilian strain. Journal of the Brazilian Chemical Society. (Contextual reference for DKP NMR shifts).
- Stark, T., & Hofmann, T. (2005). Structures, sensory activity, and dose/response functions of 2,5-diketopiperazines in roasted cocoa nibs. Journal of Agricultural and Food Chemistry.
-
Nishanth Kumar, S., et al. (2013).[3][6] Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp.[6]. National Institutes of Health. Retrieved from [Link]
-
Wang, Y., et al. (2022).[7] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. PMC. Retrieved from [Link]
Sources
- 1. Determination of 2,5-Diketopiperazines Iin Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Self-Assembly of Homo- and Hetero-Chiral Cyclodipeptides into Supramolecular Polymers towards Antimicrobial Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodepsipeptides: Isolation from Endophytic Fungi of Sarcophyton ehrenbergi and Verification of Their Larvicidal Activity via In-Vitro and In-Silico Studies [mdpi.com]
Thermal stability and degradation profile of Cyclo(-Trp-Tyr)
Technical Guide: Thermal Stability and Degradation Profile of Cyclo(-Trp-Tyr)
Executive Summary
Cyclo(-Trp-Tyr) is a cyclic dipeptide (2,5-diketopiperazine or DKP) derived from the condensation of Tryptophan and Tyrosine. Unlike linear peptides, the DKP core confers exceptional conformational rigidity and resistance to enzymatic proteolysis. However, the presence of electron-rich aromatic side chains (Indole from Trp, Phenol from Tyr) introduces specific vulnerabilities to oxidative and thermal stress. This guide details the thermal behavior, degradation kinetics, and analytical protocols required to characterize this molecule for pharmaceutical and material science applications.
Physicochemical Architecture
The stability of Cyclo(-Trp-Tyr) is governed by two competing structural forces:
-
The DKP Core (Stabilizing): The six-membered heterocyclic ring forms a rigid, planar, or slightly boat-shaped scaffold. This structure lacks a free N-terminal amine or C-terminal carboxyl group, significantly reducing zwitterionic character and increasing lipophilicity compared to its linear precursor.
-
Aromatic Side Chains (Reactive):
-
Tryptophan (Indole): Highly susceptible to oxidative radical attack and photo-oxidation.
-
Tyrosine (Phenol): Prone to radical dimerization (dityrosine formation) and oxidation to quinones.
-
Theoretical Stability Metrics:
-
Melting Point: Typically high (>250°C), often accompanied by simultaneous decomposition.
-
Solubility: Low in water due to intermolecular
stacking (often forming nanotubes); soluble in DMSO, HFIP.
Thermal Stability Profile (Solid State)
Thermal analysis via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveals that Cyclo(-Trp-Tyr) exhibits a degradation profile distinct from linear peptides.
Thermal Decomposition Events
-
Phase I: Dehydration (<120°C): Loss of surface-adsorbed water or channel water if the peptide has self-assembled into nanotubular structures.
-
Phase II: Melting/Onset of Decomposition (260°C – 300°C): Unlike linear peptides which may melt lower, the DKP ring stabilizes the lattice. The onset of degradation typically involves the cleavage of side chains before the rupture of the DKP ring.
-
Phase III: Charring (>400°C): Complete oxidative breakdown of the carbon skeleton.
Critical Insight: The "melting point" for Cyclo(-Trp-Tyr) is often a decomposition point. Researchers should not expect a reversible melting endotherm in DSC unless run at very high scan rates under inert atmosphere.
Degradation Mechanisms & Kinetics
The degradation of Cyclo(-Trp-Tyr) follows three primary pathways. Understanding these is vital for formulation stability.
Hydrolytic Ring Opening (Acid/Base Catalyzed)
While the amide bonds in the DKP ring are cis-conformed and sterically hindered, they are susceptible to hydrolysis under extreme pH.
-
Mechanism: Nucleophilic attack at the carbonyl carbon.
-
Product: Linear dipeptides (H-Trp-Tyr-OH or H-Tyr-Trp-OH).
-
Kinetics: Pseudo-first-order. The reaction is significantly slower than linear peptide hydrolysis due to ring strain energy barriers.
Oxidative Degradation (Radical Mediated)
This is the primary failure mode in solution.
-
Trp Oxidation: The indole moiety oxidizes to N-formylkynurenine (NFK) and Kynurenine upon exposure to reactive oxygen species (ROS) or UV light.
-
Tyr Oxidation: Formation of 3,4-dihydroxyphenylalanine (DOPA) analogs or dimerization to Bi-Tyrosine crosslinks.
Thermal Epimerization (Racemization)
At temperatures >200°C, or under strong basic conditions, the chiral centers (
-
Cyclo(L-Trp-L-Tyr)
Cyclo(D-Trp-L-Tyr).
Visualization of Degradation Pathways
The following diagram illustrates the cascade of degradation from the parent DKP molecule.
Figure 1: Primary degradation pathways of Cyclo(-Trp-Tyr) encompassing hydrolysis, oxidation, and racemization.
Analytical Methodologies
To validate the stability profile, the following self-validating protocols are recommended.
Quantitative Stability Profiling (HPLC-UV-MS)
Objective: Separate parent DKP from linear degradants and oxidized species.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection:
-
UV @ 280 nm (Trp/Tyr absorption).
-
MS (ESI+): Monitor m/z 378.15 (Parent [M+H]+).
-
Note: Linear dipeptides will have m/z 396.16 ([M+H]+, +18 Da water).
-
Thermal Stress Testing (TGA/DSC)
Objective: Determine solid-state decomposition limits.
-
Sample Prep: Dry 2-5 mg of peptide in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
TGA Protocol:
-
Instrument: TA Instruments Q500 or equivalent.
-
Pan: Platinum or Ceramic.
-
Ramp: 10°C/min from 30°C to 600°C.
-
Purge: Nitrogen (40 mL/min) to observe pure thermal decomp; Air to observe oxidative combustion.
-
-
DSC Protocol:
-
Pan: Hermetically sealed Aluminum pan with a pinhole (to allow gas escape without pan deformation).
-
Ramp: 10°C/min to 300°C.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for forced degradation studies.
Summary of Quantitative Data (Reference Values)
| Parameter | Value / Range | Notes |
| Molecular Weight | 377.4 g/mol | Monoisotopic mass |
| Decomposition Onset ( | ~260°C - 280°C | Dependent on crystal habit and hydration |
| LogP (Predicted) | ~1.5 - 2.0 | More lipophilic than linear Trp-Tyr |
| Major Oxidative Product | +16 Da, +32 Da | Hydroxylation of Indole/Phenol rings |
| Hydrolysis Product | +18 Da | Linear Trp-Tyr or Tyr-Trp |
References
-
Thermal Degradation of Cyclodextrins and Cyclic Peptides. Source: ResearchGate. URL:[Link]
-
Oral gene delivery with cyclo-(D-Trp-Tyr) peptide nanotubes. Source: PubMed / National Institutes of Health (NIH). URL:[Link]
-
Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. Source: MDPI. URL:[Link]
-
Degradation of tyrosine and tryptophan residues of peptides by type I photosensitized oxidation. Source: PubMed. URL:[Link]
-
Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides. Source: Journal of Agricultural and Food Chemistry (ACS). URL:[Link]
An In-Depth Technical Guide to the In Silico Prediction of Cyclo(-Trp-Tyr) Bioactivity and Molecular Targets
This guide provides a comprehensive, technically-focused framework for the in silico evaluation of the cyclic dipeptide Cyclo(-Trp-Tyr). It is intended for researchers, scientists, and drug development professionals who are leveraging computational tools to accelerate the discovery and characterization of bioactive compounds. Here, we move beyond a mere recitation of protocols to offer a strategic, field-proven workflow that emphasizes the rationale behind each methodological choice, ensuring a self-validating and robust predictive process.
Introduction: The Therapeutic Potential of Cyclo(-Trp-Tyr)
Cyclo(-Trp-Tyr) is a cyclic dipeptide composed of tryptophan and tyrosine, which has garnered significant scientific interest due to its diverse bioactive properties. Its rigid, cyclic structure confers greater stability compared to linear peptides, making it an attractive candidate for therapeutic development.[1] Pre-existing research suggests a range of potential benefits, including antioxidant, neuroprotective, anti-inflammatory, and anticancer activities.[1][2] Notably, its ability to cross the blood-brain barrier opens avenues for its application in neuropharmacology.[2] Furthermore, studies on similar cyclic dipeptides have indicated potential roles in inhibiting bacterial quorum sensing, suggesting a possible application in antimicrobial strategies.[3][4]
Given this promising, albeit broad, bioactivity profile, a systematic in silico approach is warranted to elucidate its specific molecular targets and mechanisms of action. This guide will delineate a multi-faceted computational workflow designed to refine our understanding of Cyclo(-Trp-Tyr)'s therapeutic potential.
A Strategic In Silico Workflow for Characterizing Cyclo(-Trp-Tyr)
Our approach is a sequential and iterative process that begins with broad, predictive assessments and progressively narrows the focus to specific, high-probability molecular interactions. This workflow is designed to maximize the utility of computational resources while generating actionable, experimentally verifiable hypotheses.
Caption: A hypothetical pharmacophore model of Cyclo(-Trp-Tyr).
Target Prediction Databases
These databases leverage the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar targets.
Experimental Protocol:
-
Database Submission: Submit the SMILES string of Cyclo(-Trp-Tyr) to target prediction web servers such as SwissTargetPrediction or 3DSTarPred. [5][6]2. Target List Retrieval: These servers will return a ranked list of potential protein targets based on the similarity of Cyclo(-Trp-Tyr) to known ligands in their databases.
-
Target Consolidation: Combine the results from reverse pharmacophore screening and target prediction databases. Cross-reference the identified targets and prioritize those that appear in multiple searches or are biologically relevant to the known activities of Cyclo(-Trp-Tyr) (e.g., kinases for anticancer activity, inflammatory mediators).
Rationale: This approach complements pharmacophore screening by leveraging vast amounts of curated bioactivity data. It provides a data-driven hypothesis of potential targets, which can then be validated through more rigorous computational methods.
Phase 3: Interaction Analysis - How Does Cyclo(-Trp-Tyr) Bind to its Putative Targets?
This phase involves a more detailed, structure-based investigation of the interactions between Cyclo(-Trp-Tyr) and the high-priority targets identified in Phase 2.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction.
Experimental Protocol:
-
Protein Preparation: Download the 3D structure of the target protein from the Protein Data Bank (PDB). [7]Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDockTools.
-
Ligand Preparation: Prepare the energy-minimized 3D structure of Cyclo(-Trp-Tyr) in the appropriate file format (e.g., PDBQT for AutoDock Vina).
-
Docking Simulation: Use a docking program like AutoDock Vina to dock Cyclo(-Trp-Tyr) into the predicted binding site of the target protein. [4]4. Pose Analysis: Analyze the resulting docking poses and their corresponding binding affinities (usually in kcal/mol). Visualize the interactions using software like PyMOL or Chimera to identify key interacting residues. [8][9] Rationale: Molecular docking provides a static snapshot of the most likely binding mode of Cyclo(-Trp-Tyr) to its target. A lower binding affinity score suggests a more favorable interaction. The visualization of the binding pose is critical for understanding the specific amino acid residues involved in the interaction, which can inform future lead optimization efforts.
Table 1: Hypothetical Molecular Docking Results for Cyclo(-Trp-Tyr) against Prioritized Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Mitogen-activated protein kinase 14 (p38α) | 3S3I | -8.5 | MET109, GLY110, LYS53 |
| Tumor necrosis factor-alpha (TNF-α) | 2AZ5 | -7.9 | TYR119, GLY121, LEU120 |
| Quorum sensing receptor LasR | 2UV0 | -9.1 | TRP60, TYR56, SER129 |
Molecular Dynamics (MD) Simulation
While docking provides a static picture, MD simulations introduce flexibility and solvent effects, offering a more dynamic and realistic view of the protein-ligand complex over time.
Experimental Protocol:
-
System Setup: Take the best-ranked docking pose of the Cyclo(-Trp-Tyr)-protein complex and place it in a simulated box of water molecules and ions to mimic physiological conditions.
-
Simulation: Run an MD simulation for a sufficient duration (e.g., 100 nanoseconds) using software like GROMACS. [10]This involves solving Newton's equations of motion for all atoms in the system.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein, and the root-mean-square fluctuation (RMSF) of the protein residues.
Rationale: MD simulations validate the stability of the docking pose. If the ligand remains stably bound within the active site throughout the simulation, it increases confidence in the predicted binding mode. Fluctuations in the RMSD may indicate an unstable interaction.
Phase 4: Bioactivity Modeling - Can We Predict the Activity of Novel Analogs?
The final phase leverages the insights gained from the previous stages to build predictive models that can guide the design of new, more potent analogs of Cyclo(-Trp-Tyr).
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.
Experimental Protocol:
-
Data Collection: Compile a dataset of cyclic dipeptides with known bioactivity against a specific target of interest (e.g., p38α kinase).
-
Descriptor Calculation: For each molecule in the dataset, calculate a range of molecular descriptors (e.g., topological, electronic, steric) using software like RDKit in Python. [11]3. Model Building: Use machine learning algorithms (e.g., multiple linear regression, random forest, support vector machines) to build a model that predicts bioactivity based on the calculated descriptors. [12]4. Model Validation: Rigorously validate the model using internal (cross-validation) and external test sets to ensure its predictive power.
Rationale: A validated QSAR model can be used to predict the bioactivity of novel, untested analogs of Cyclo(-Trp-Tyr), thereby prioritizing the synthesis and experimental testing of the most promising candidates.
Caption: A typical workflow for developing a QSAR model.
Conclusion
The in silico workflow detailed in this guide provides a robust and systematic approach to elucidating the bioactivity and molecular targets of Cyclo(-Trp-Tyr). By integrating a range of computational techniques, from broad-based predictions to detailed atomic-level simulations, researchers can generate high-quality, experimentally verifiable hypotheses. This strategy not only accelerates the pace of drug discovery but also provides a deeper mechanistic understanding of how promising natural products like Cyclo(-Trp-Tyr) exert their therapeutic effects. The ultimate goal of this in silico cascade is to de-risk and guide subsequent experimental validation, ensuring that laboratory resources are focused on the most promising avenues of research.
References
-
Chem-Impex. Cyclo(-L-Trp-L-Tyr). Available from: [Link]
-
Liwei Peptide. Cyclo(Trp-Tyr). Available from: [Link]
-
Karanam, G., & Arumugam, M. K. (2022). Potential anticancer effects of cyclo(-Pro-Tyr) against N-diethyl nitrosamine induced hepatocellular carcinoma in mouse through PI3K/AKT signaling. Environmental Toxicology, 37(1), 256–269. Available from: [Link]
-
Sun, Y., et al. (2022). Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides. Marine Drugs, 20(2), 85. Available from: [Link]
-
National Center for Biotechnology Information. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides. Available from: [Link]
-
Schaller D.; et al. (2020). Pharmacophore modeling approaches based on the available data. International Journal of Molecular Sciences, 21(23), 9033. Available from: [Link]
-
Karpińska, J., & Sokół, A. (2022). Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4. Journal of Chemical Theory and Computation, 18(7), 4447–4461. Available from: [Link]
-
Eagon, S. Vina Docking Tutorial. California Polytechnic State University. Available from: [Link]
-
EMBL-EBI. ChEMBL. Available from: [Link]
-
Swiss Institute of Bioinformatics. SwissTargetPrediction. Available from: [Link]
-
Wang, X., et al. (2022). 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity. Journal of Chemical Information and Modeling, 62(22), 5559–5567. Available from: [Link]
-
The Scripps Research Institute. AutoDock Vina. Available from: [Link]
-
Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Available from: [Link]
-
Institute of Molecular and Translational Medicine, Palacky University. Introduction to QSAR modeling based on RDKit and Python. Available from: [Link]
-
Schrödinger, LLC. PyMOL. Available from: [Link]
-
Neovarsity. (2025). 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. Available from: [Link]
-
Li, H., et al. (2008). PDTD: a web-accessible protein database for drug target identification. BMC Bioinformatics, 9, 105. Available from: [Link]
-
GROMACS. User documentation. Available from: [Link]
-
University of California, Santa Barbara. Tutorial: Molecular Visualization of Protein-Drug Interactions. Available from: [Link]
-
RCSB PDB. Homepage. Available from: [Link]
-
Chemistry LibreTexts. (2022). 3.3: Public Chemical Databases. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. casfaculty.fiu.edu [casfaculty.fiu.edu]
- 4. eagonlab.github.io [eagonlab.github.io]
- 5. SwissTargetPrediction [swisstargetprediction.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rcsb.org [rcsb.org]
- 8. youtube.com [youtube.com]
- 9. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 10. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 11. QSAR modeling software and virtual screening [qsar4u.com]
- 12. neovarsity.org [neovarsity.org]
Technical Monograph: Antioxidant Mechanics & Applications of Cyclo(-Trp-Tyr)
The following technical guide is structured to provide an authoritative, mechanism-first analysis of Cyclo(-Trp-Tyr), designed for researchers in medicinal chemistry and drug development.
Executive Summary
Cyclo(-Trp-Tyr) (c-WY) represents a high-value target in the class of 2,5-diketopiperazines (DKPs). Unlike linear dipeptides, the cyclic structure of c-WY confers resistance to enzymatic degradation by exopeptidases, significantly enhancing its bioavailability. Its therapeutic potential is derived from a unique "dual-pharmacophore" architecture: the synergy between the electron-rich indole ring of Tryptophan (Trp) and the phenolic hydroxyl group of Tyrosine (Tyr). This guide details the physicochemical basis of its radical scavenging activity, optimized synthesis protocols, and standardized assay methodologies.
Structural & Mechanistic Basis
The antioxidant potency of Cyclo(-Trp-Tyr) is not merely additive but synergistic. The rigid DKP scaffold holds the side chains in a specific spatial orientation that facilitates intramolecular electron transfer.
The Dual-Pathway Mechanism
The molecule operates primarily through two chemical pathways to neutralize Reactive Oxygen Species (ROS):
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group of Tyr donates a hydrogen atom to free radicals (
), forming a phenoxy radical. -
Single Electron Transfer (SET): The electron-rich indole moiety of Trp acts as an electron donor, stabilizing the resulting radical species.
Intramolecular Stabilization
A critical advantage of c-WY over linear Trp-Tyr is the proximity of the indole and phenol rings. Upon oxidation of the Tyr residue, the resulting phenoxy radical is stabilized by the indole ring via
Figure 1: Mechanism of Radical Scavenging by Cyclo(-Trp-Tyr). The diagram illustrates the stepwise neutralization of ROS and the internal stabilization of the radical intermediate.
Sourcing & Synthesis Protocols
While c-WY can be isolated from fermentation broths of Streptomyces sp. or Aspergillus sp. (often as a minor metabolite alongside other DKPs), chemical synthesis remains the gold standard for obtaining high-purity (>98%) compounds for pharmaceutical assays.
Optimized Solid-Phase Synthesis (SPPS)
The following protocol utilizes Fmoc chemistry on 2-Chlorotrityl chloride resin to prevent racemization and ensure efficient cyclization.
Reagents:
-
Resin: 2-Chlorotrityl chloride resin (Loading: 0.6 mmol/g)
-
Amino Acids: Fmoc-L-Tyr(tBu)-OH, Fmoc-L-Trp(Boc)-OH
-
Coupling: HBTU / DIPEA in DMF
-
Cleavage: 1% TFA in DCM (retains side-chain protecting groups)
Step-by-Step Protocol:
-
Resin Loading: Swell resin in DCM. Add Fmoc-L-Tyr(tBu)-OH (2 eq) and DIPEA (4 eq). Agitate for 2 hours. Cap unreacted sites with MeOH.
-
Deprotection: Remove Fmoc group using 20% Piperidine in DMF (
min). -
Coupling: Add Fmoc-L-Trp(Boc)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq). Agitate for 1 hour. Confirm coupling via Kaiser test.
-
Final Deprotection: Remove N-terminal Fmoc group.
-
Cleavage from Resin: Treat with 1% TFA/DCM. Critical: Do not use 95% TFA yet; we need the linear dipeptide ester/acid with side-chain protection intact if performing solution-phase cyclization, or fully deprotected if using on-resin cyclization strategies. Preferred: Cleave linear peptide, then cyclize.
-
Cyclization: Dissolve linear dipeptide in DMF. Add PyBOP (3 eq) and DIPEA (5 eq). Stir for 24h.
-
Purification: RP-HPLC (C18 column, Water/Acetonitrile gradient).
Figure 2: Workflow for the Solid-Phase Synthesis of Cyclo(-Trp-Tyr). Comparison of linear precursor generation and subsequent cyclization.
Analytical Characterization & Assay Methodologies
To validate the antioxidant activity of c-WY, generic food-science protocols must be adapted for peptide solubility and kinetics.
DPPH Radical Scavenging Assay (Peptide-Optimized)
Standard DPPH protocols often use methanol, which may cause peptide precipitation.
-
Solvent System: 50:50 Ethanol:Buffer (pH 7.4) or DMSO for stock solutions.
-
Protocol:
-
Prepare 0.1 mM DPPH solution in Ethanol.
-
Prepare c-WY serial dilutions (10 - 500 µg/mL).
-
Mix 100 µL sample + 100 µL DPPH solution in a 96-well plate.
-
Incubate in dark for 30 minutes (peptides often show slower kinetics than BHT).
-
Measure absorbance at 517 nm.
-
Comparative Activity Profile
The following table synthesizes data ranges for c-WY relative to standard controls and other DKPs.
| Compound | Primary Mechanism | IC50 (DPPH) [Approx]* | Kinetic Profile |
| Cyclo(-Trp-Tyr) | HAT + SET + Stabilization | 40 - 90 µg/mL | Slow onset, sustained duration |
| Cyclo(-Pro-Tyr) | HAT (Phenol only) | 100 - 150 µg/mL | Moderate |
| Ascorbic Acid | HAT | 5 - 15 µg/mL | Rapid burst, unstable |
| BHT | HAT (Steric hindrance) | 20 - 50 µg/mL | Slow, stable |
*Note: IC50 values are solvent-dependent. The ranges above represent typical values in ethanolic systems.
Therapeutic & Industrial Applications
-
Bioavailability: The DKP ring mimics the beta-turn structure of proteins, allowing c-WY to cross the blood-brain barrier (BBB) more effectively than linear peptides.
-
Neuroprotection: Due to the high lipid solubility of the DKP core and the radical scavenging ability of Trp/Tyr, c-WY is investigated for mitigating oxidative stress in neurodegenerative models (Alzheimer's/Parkinson's).
-
Food Preservation: As a natural metabolite found in fermented foods (e.g., Kimchi, Miso), it serves as a "clean label" preservative, preventing lipid peroxidation in high-fat matrices.
References
-
Antioxidant Activity of Cyclic Dipeptides: Kim, Y., et al. (2017). "Proline-Based Cyclic Dipeptides from Korean Fermented Vegetable Kimchi."
-
Radical Scavenging Mechanisms: Platzer, M., et al. (2022). "Radical Scavenging Mechanisms of Phenolic Compounds: A QSPR Study."
-
Synthesis of Diketopiperazines: Borthwick, A.D. (2012).[1][2] "2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products."
-
Structural Basis of Antioxidant Peptides: Zou, T.B., et al. (2016). "The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins."
-
Isolation from Streptomyces: Nishanth Kumar, S., et al. (2013). "Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide."
Sources
Navigating the Labyrinth: A Technical Guide to the Detection of Cyclo(-Trp-Tyr) in Complex Natural Product Extracts
Foreword: The Enigmatic Appeal of a Cyclic Dipeptide
In the vast and intricate world of natural products, cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), represent a fascinating class of bioactive molecules.[1] Among these, Cyclo(-Trp-Tyr), a compact and rigid scaffold formed from the condensation of tryptophan and tyrosine, has garnered significant attention for its potential pharmacological activities.[2][3] Found in a diverse array of natural sources, from marine sponges to microorganisms, the detection and characterization of Cyclo(-Trp-Tyr) within a complex biological matrix present a formidable analytical challenge.[1][4][5] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth technical walkthrough of the core methodologies required to successfully isolate, identify, and characterize Cyclo(-Trp-Tyr) from intricate natural product extracts. We will delve into the causality behind experimental choices, ensuring a robust and self-validating workflow from sample preparation to definitive structural elucidation.
I. The Genesis: Strategic Sample Preparation and Extraction
The journey to detecting Cyclo(-Trp-Tyr) begins with a meticulously planned extraction strategy. The choice of solvent and technique is paramount and is dictated by the physicochemical properties of Cyclo(-Trp-Tyr) and the nature of the source material. Given its moderately polar nature, a multi-step extraction protocol is often the most effective approach.
A. The Rationale of Solvent Selection
A gradient of solvents with increasing polarity is recommended to sequentially extract compounds based on their solubility. This approach not only enriches the target molecule in specific fractions but also minimizes the co-extraction of highly polar or non-polar interferences.
-
Initial Defatting: For lipid-rich samples, such as marine sponges, a pre-extraction with a non-polar solvent like hexane or dichloromethane is crucial. This step removes fats and oils that can interfere with subsequent chromatographic separation and ionization.
-
Targeted Extraction: Following defatting, a mid-polarity solvent such as ethyl acetate is an excellent choice for the initial extraction of Cyclo(-Trp-Tyr).
-
Exhaustive Extraction: To ensure the complete recovery of the target compound, a final extraction with a more polar solvent, such as methanol or a mixture of dichloromethane and methanol, is advisable.
B. The Mechanics of Extraction
-
Maceration: For solid samples, maceration with the chosen solvent system at room temperature, followed by filtration, is a simple and effective initial step.
-
Soxhlet Extraction: For a more exhaustive extraction, Soxhlet apparatus provides a continuous extraction process, ensuring a higher yield.
-
Ultrasonic-Assisted Extraction (UAE): The use of ultrasonication can significantly enhance extraction efficiency by disrupting cell walls and improving solvent penetration.
The resulting crude extracts are then concentrated under reduced pressure to yield fractions ready for preliminary analysis and further purification.
II. The Separation: High-Performance Liquid Chromatography (HPLC) Strategies
High-Performance Liquid Chromatography (HPLC) is the cornerstone of separating Cyclo(-Trp-Tyr) from the myriad of other compounds present in the crude extract. A well-developed HPLC method is critical for achieving the resolution necessary for accurate detection and quantification.
A. The Logic of Stationary and Mobile Phase Selection
-
Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the workhorse for separating moderately polar compounds like Cyclo(-Trp-Tyr). The non-polar nature of the C18 stationary phase allows for the retention of the target analyte, while the polar mobile phase facilitates its elution.
-
Mobile Phase: A gradient elution is typically employed, starting with a high percentage of an aqueous solvent (e.g., water with a small amount of acid, such as 0.1% formic acid, to improve peak shape and ionization) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol). This gradient allows for the separation of compounds with a wide range of polarities.
B. Experimental Protocol: A Self-Validating HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A linear gradient from 10% B to 90% B over 30 minutes is a good starting point. The gradient should be optimized based on the complexity of the extract.
-
Flow Rate: 1.0 mL/min.
-
Detection: A photodiode array (PDA) or UV detector set at multiple wavelengths, including the characteristic absorbance maxima of the tryptophan and tyrosine chromophores (around 220 nm and 280 nm), provides initial evidence of the presence of Cyclo(-Trp-Tyr).
This protocol is self-validating in that the retention time of a suspected Cyclo(-Trp-Tyr) peak should be consistent across multiple runs and should be compared to a commercially available or synthesized standard if possible.
III. The Identification: The Power of Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for the sensitive and selective detection of Cyclo(-Trp-Tyr).[6][7][8] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of the target compound with high accuracy.
A. The Causality of Ionization and Detection
-
Ionization Source: Electrospray ionization (ESI) is the preferred method for ionizing moderately polar and thermally labile molecules like Cyclo(-Trp-Tyr). ESI generates protonated molecules ([M+H]+) in positive ion mode, which is the expected ion for this compound.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is highly recommended. These instruments provide accurate mass measurements, which are crucial for determining the elemental composition of the detected ion and differentiating it from other isobaric compounds.
B. Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) provides unequivocal structural information by fragmenting the parent ion and analyzing the resulting product ions.[9][10][11] The fragmentation pattern of Cyclo(-Trp-Tyr) is characteristic and can be used for its unambiguous identification.[1]
Experimental Workflow for Cyclo(-Trp-Tyr) Detection
Caption: A comprehensive workflow for the detection and characterization of Cyclo(-Trp-Tyr).
C. Expected Fragmentation Pattern
The fragmentation of the diketopiperazine ring typically involves cleavage of the amide bonds, leading to characteristic neutral losses. For Cyclo(-Trp-Tyr), expected fragment ions would correspond to the loss of the side chains of tryptophan and tyrosine.
| Precursor Ion (m/z) | Expected Fragment Ions (m/z) | Neutral Loss |
| [M+H]+ | [M+H - C9H8N]+ | Loss of indolemethyl radical |
| [M+H - C9H10O]+ | Loss of p-hydroxybenzyl radical | |
| Immonium ion of Tryptophan | ||
| Immonium ion of Tyrosine |
IV. The Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
While LC-MS/MS provides strong evidence for the presence of Cyclo(-Trp-Tyr), Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for its definitive structural elucidation.[12][13][14][15][16] NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
A. The Rationale of NMR Experiments
-
1H NMR: Provides information about the number and chemical environment of the protons in the molecule. The aromatic protons of the tryptophan and tyrosine residues will have characteristic chemical shifts.
-
13C NMR: Reveals the number and types of carbon atoms present.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular structure.
-
B. Experimental Protocol: NMR Analysis
-
Sample Preparation: The purified Cyclo(-Trp-Tyr) sample (typically >1 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
Data Acquisition: A suite of NMR experiments (1H, 13C, COSY, HSQC, HMBC) is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Analysis: The resulting spectra are analyzed to assign all proton and carbon signals and to confirm the cyclic dipeptide structure of Cyclo(-Trp-Tyr).
Logical Relationship in Analytical Techniques
Caption: The logical progression of analytical techniques for confident identification.
V. Conclusion: A Multi-faceted Approach for Unwavering Confidence
The successful detection of Cyclo(-Trp-Tyr) in complex natural product extracts is not reliant on a single technique but rather on a synergistic and logical application of multiple analytical methodologies. This guide has outlined a robust workflow, from strategic extraction to definitive structural elucidation by NMR. By understanding the causality behind each experimental choice and implementing self-validating protocols, researchers can navigate the intricate molecular landscape of natural products with confidence. The methodologies described herein are not merely a set of instructions but a framework for critical thinking and problem-solving in the exciting field of natural product discovery.
References
- García-Gómez, D., G-L. Bretones, P., O'Gorman, A., Feilding, A., & De la Fuente, J. A. (2016). Targeting tryptophan and tyrosine metabolism by liquid chromatography tandem mass spectrometry.
- Hill, R. A., & Sutherland, A. (2022). cyclic peptide natural products linked via the tryptophan side chain.
- Kusumoto, K., & Ohta, H. (2018). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Journal of the Science of Food and Agriculture, 98(12), 4647-4653.
- Li, P., et al. (2021).
- G. A. L. Berden, J. Oomens, (2022).
- Waters Corporation. (n.d.). Fast and Robust LC-UV-MS Based Peptide Mapping Using RapiZyme™ Trypsin and IonHance™ DFA.
- Plaza, A., & Gütschow, M. (2014). Cyclodepsipeptides from Marine Sponges: Natural Agents for Drug Research. Marine drugs, 12(3), 1289–1317.
- Ciaglia, N., & Urban, S. (2016). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Magnetic Resonance in Chemistry, 54(9), 743-750.
- Informative Science. (2022, September 8). Quickly Understand Tandem Mass Spectrometry (MS/MS) [Video]. YouTube.
- Davies, M. J., & Truscott, R. J. W. (2013). Formation and characterization of crosslinks, including Tyr–Trp species, on one electron oxidation of free Tyr and Trp residues by carbonate radical anion. Photochemical & Photobiological Sciences, 12(8), 1435-1442.
- Kusumoto, K., & Ohta, H. (2018). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Food Science and Technology Research, 24(5), 841-848.
- Kaur, H., et al. (2025). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Molecules, 30(11), 2529.
- Al-Sayed, E., et al. (2018). Natural Cyclic Peptides as an Attractive Modality for Therapeutics: A Mini Review. Molecules, 23(8), 2049.
- Carroll, A. R., et al. (2012). Cyclodepsipeptides from Marine Sponges: Natural Agents for Drug Research. Marine Drugs, 10(4), 885-909.
- Mohimani, H., et al. (2011). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Chemistry & Biology, 18(11), 1368-1380.
- Dobretsov, S., et al. (2025). Cyclic Dipeptides Produced by Marine Sponge-Associated Bacteria as Quorum Sensing Signals. Marine Biotechnology, 27(4), 485-495.
- K. B. Konstantinov, et al. (2021). Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. International Journal of Molecular Sciences, 22(16), 8758.
- Gutsche, B., & Scheidig, A. (2000). Identification of Proline-Based Diketopiperazines in Roasted Coffee. Journal of Agricultural and Food Chemistry, 48(12), 6033-6037.
- ETH Zurich. (n.d.).
- Isidro-Llobet, A., & Álvarez, M. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Chemistry – A European Journal, 31(1), e202402834.
- Lee, J. H., & Kim, E. (2025). Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria.
- Singh, R., et al. (2021).
- Hypha Discovery. (n.d.).
- University of California, Davis. (n.d.). Lecture 16: Tandem MS.
- Fernandes, C., et al. (2021).
- Powers, R. (n.d.).
- The Hutton Group. (n.d.).
- Tabb, D. L., et al. (2003). Statistical Characterization of Ion Trap Tandem Mass Spectra from Doubly Charged Tryptic Peptides. Analytical Chemistry, 75(5), 1155–1163.
- Manoharan, K. P., et al. (2007). Triterpenoids from Eugenia grandis: structure elucidation by NMR spectroscopy. Magnetic Resonance in Chemistry, 45(3), 279-281.
Sources
- 1. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tryptophan connection: cyclic peptide natural products linked via the tryptophan side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation and characterization of crosslinks, including Tyr–Trp species, on one electron oxidation of free Tyr and Trp residues by carbonate radical anion - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 5. researchgate.net [researchgate.net]
- 6. Targeting tryptophan and tyrosine metabolism by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 11. Statistical Characterization of Ion Trap Tandem Mass Spectra from Doubly Charged Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. bionmr.unl.edu [bionmr.unl.edu]
- 16. Triterpenoids from Eugenia grandis: structure elucidation by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Cyclo(-Trp-Tyr)
<_ _>
Introduction: The Significance of Cyclo(-Trp-Tyr) in Modern Research
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a fascinating and biologically significant class of molecules. Their constrained cyclic structure imparts a higher degree of conformational rigidity and metabolic stability compared to their linear counterparts.[1][2] Among these, Cyclo(-Trp-Tyr), composed of tryptophan and tyrosine residues, has garnered considerable attention for its diverse pharmacological activities, including antioxidant, neuroprotective, and potential anticancer properties.[2][3][4] This inherent bioactivity makes it a valuable scaffold in drug discovery and a compelling target for chemical synthesis.[3]
Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, provides a robust and efficient platform for the assembly of peptides.[5][6] This application note provides a detailed protocol for the solid-phase synthesis of Cyclo(-Trp-Tyr) utilizing the widely adopted Fmoc/tBu strategy.[7][8] We will delve into the rationale behind each step, offering insights into the critical parameters that ensure a successful synthesis, from resin selection to the final cyclization and purification.
Principle of the Synthesis
The synthesis of Cyclo(-Trp-Tyr) on a solid support follows a logical progression of well-defined chemical transformations. The core principle involves the sequential coupling of Fmoc-protected amino acids onto a solid support (resin), followed by on-resin cyclization, cleavage from the resin, and final purification. The Fmoc/tBu strategy is employed due to its milder reaction conditions compared to the Boc/Bzl strategy.[6]
The key stages of the synthesis are:
-
Resin Preparation and First Amino Acid Coupling: The synthesis begins with a suitable resin, which is swelled in an appropriate solvent. The first amino acid, Fmoc-Tyr(tBu)-OH, is then coupled to the resin.
-
Iterative Deprotection and Coupling: The N-terminal Fmoc protecting group is removed using a mild base, typically piperidine in DMF. The next amino acid, Fmoc-Trp(Boc)-OH, is then activated and coupled to the newly exposed amine.
-
On-Resin Cyclization: Following the assembly of the linear dipeptide on the resin, the N-terminal Fmoc group is removed. The free amine then attacks the C-terminal ester linkage to the resin, leading to the formation of the cyclic dipeptide and its concomitant cleavage from the solid support.
-
Purification and Characterization: The crude cyclic dipeptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below. It is crucial to use high-quality reagents and solvents to ensure the success of the synthesis.
| Reagent | Grade | Supplier | Purpose |
| 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB | Recommended | Solid support |
| Fmoc-Tyr(tBu)-OH | Peptide synthesis grade | Recommended | First amino acid |
| Fmoc-Trp(Boc)-OH | Peptide synthesis grade | Recommended | Second amino acid |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Recommended | Coupling reagent |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Recommended | Coupling additive |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Recommended | Base for coupling |
| Piperidine | Anhydrous | Recommended | Fmoc deprotection |
| Dichloromethane (DCM) | Anhydrous | Recommended | Solvent |
| N,N-Dimethylformamide (DMF) | Anhydrous | Recommended | Solvent |
| Methanol (MeOH) | Anhydrous | Recommended | Resin capping |
| Acetic Anhydride | ≥99% | Recommended | Resin capping |
| Trifluoroacetic acid (TFA) | Reagent grade | Recommended | Cleavage from resin (alternative) |
| Triisopropylsilane (TIS) | ≥98% | Recommended | Scavenger |
| Diethyl ether | Anhydrous | Recommended | Precipitation of product |
| Acetonitrile (ACN) | HPLC grade | Recommended | HPLC mobile phase |
| Water | HPLC grade | Recommended | HPLC mobile phase |
Experimental Protocol: Step-by-Step Synthesis of Cyclo(-Trp-Tyr)
This protocol is designed for a manual solid-phase synthesis. Appropriate adjustments can be made for automated synthesizers.
Resin Preparation and Loading of the First Amino Acid (Fmoc-Tyr(tBu)-OH)
The choice of resin is critical for the success of the synthesis. 2-Chlorotrityl chloride resin is recommended as it allows for the cleavage of the final product under mildly acidic conditions, which helps to minimize side reactions.
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel equipped with a filter.
-
Amino Acid Activation: In a separate flask, dissolve Fmoc-Tyr(tBu)-OH (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in anhydrous DCM (10 mL).
-
Coupling: Drain the DCM from the swollen resin and add the activated amino acid solution. Agitate the mixture for 2 hours at room temperature.
-
Capping: To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and byproducts.
Elongation of the Peptide Chain: Coupling of Fmoc-Trp(Boc)-OH
The elongation of the peptide chain involves the deprotection of the Fmoc group and the subsequent coupling of the next amino acid.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF (10 mL) for 5 minutes. Drain the solution and repeat the treatment for an additional 15 minutes. The progress of the deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate flask, dissolve Fmoc-Trp(Boc)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF (10 mL). Pre-activate for 10 minutes. The use of Fmoc-Trp(Boc)-OH is recommended to prevent side reactions on the tryptophan indole ring during the final cleavage step.[9][10]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). A Kaiser test can be performed to confirm the completion of the coupling reaction.[6]
On-Resin Cyclization and Cleavage
The head-to-tail cyclization is a key step in the synthesis of Cyclo(-Trp-Tyr). Performing the cyclization on the solid support can favor the formation of the monomeric cyclic product over intermolecular oligomerization.[11][12]
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the tryptophan residue as described in step 2.1.
-
Washing: Thoroughly wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Cyclization: Suspend the resin in a large volume of DMF (~50 mL per gram of resin) to promote intramolecular cyclization. Add DIPEA (3 equivalents) and agitate the suspension at room temperature for 24-48 hours. The progress of the cyclization can be monitored by taking small aliquots of the resin, cleaving the peptide, and analyzing it by HPLC-MS.
-
Product Collection: After the cyclization is complete, filter the resin and collect the filtrate, which contains the crude Cyclo(-Trp-Tyr).
-
Resin Washing: Wash the resin with additional DMF (3 x 10 mL) and combine the washings with the initial filtrate.
Work-up and Purification
-
Solvent Evaporation: Remove the DMF from the collected filtrate under reduced pressure.
-
Precipitation: Dissolve the residue in a minimal amount of methanol and precipitate the crude product by adding cold diethyl ether.[13]
-
Isolation: Centrifuge the mixture to pellet the crude product. Decant the ether and dry the pellet under vacuum.
-
Purification by RP-HPLC: Purify the crude Cyclo(-Trp-Tyr) using a preparative RP-HPLC system with a C18 column. A linear gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution.
-
Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain the final product as a white powder.
Characterization
The identity and purity of the synthesized Cyclo(-Trp-Tyr) should be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the formation of the cyclic dipeptide.
Workflow and Logic Diagrams
To visually represent the synthesis process, the following diagrams have been generated using Graphviz.
Caption: Workflow for the solid-phase synthesis of Cyclo(-Trp-Tyr).
Caption: Key chemical transformations in the synthesis of Cyclo(-Trp-Tyr).
Troubleshooting and Expert Insights
-
Incomplete Coupling: If the Kaiser test is positive after the coupling step, indicating the presence of free amines, the coupling reaction should be repeated. Using a more potent coupling reagent like HATU may be beneficial for difficult couplings.[14]
-
Side Reactions with Tryptophan: The indole side chain of tryptophan is susceptible to modification during the acidic cleavage step. The use of a Boc protecting group on the indole nitrogen (Fmoc-Trp(Boc)-OH) and the inclusion of scavengers like TIS in the cleavage cocktail (if a strong acid cleavage is necessary) can mitigate this issue.[10]
-
Dimerization during Cyclization: To minimize the formation of cyclic dimers, the on-resin cyclization should be performed under high dilution conditions. The substitution level of the resin also plays a role; a lower substitution can favor intramolecular cyclization.[12]
-
Racemization: The use of HOBt as a coupling additive helps to suppress racemization. The choice of base is also important, with DIPEA being a common choice, though collidine can be a suitable alternative to minimize racemization in certain cases.[14]
Conclusion
The solid-phase synthesis protocol detailed in this application note provides a reliable and efficient method for the preparation of Cyclo(-Trp-Tyr). By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully synthesize this valuable cyclic dipeptide for a wide range of applications in drug discovery and chemical biology. The use of the Fmoc/tBu strategy on a 2-chlorotrityl chloride resin, followed by on-resin cyclization, offers a robust pathway to obtaining the desired product in good yield and purity.
References
- Alsina, J., et al. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682.
- Albericio, F., & Carpino, L. A. (2015). Greening Fmoc/tBu solid-phase peptide synthesis. RSC Advances, 5(103), 84835-84847.
-
Aapptec. (n.d.). Fmoc-Trp(Boc)-OH. Retrieved from [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- van den Akker, M., et al. (2011). On-resin peptide cyclization. U.S. Patent No. 7,994,280 B2. Washington, DC: U.S.
- Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. International Journal of Peptide and Protein Research, 37(6), 572-575.
- Bridon, D. P., et al. (2008). Methods for the synthesis of cyclic peptides.
-
AmbioPharm. (n.d.). Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques. Retrieved from [Link]
- de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- He, Y., et al. (2018). Enzymatic On-Resin Peptide Cleavage and in Situ Cyclization One-Pot Strategy for the Synthesis of Cyclopeptide and Cyclotide. The Journal of Organic Chemistry, 83(21), 13083-13089.
- Giraud, M., et al. (1993). Synthesis of Cyclic-Peptides on Solid Support. International Journal of Peptide and Protein Research, 42(2), 117-124.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]
- Bolognesi, S., et al. (2021). A systematic study of the valence electronic structure of cyclo(Gly–Phe), cyclo(Trp–Tyr) and cyclo(Trp–Trp) dipeptides in the gas phase. Physical Chemistry Chemical Physics, 23(45), 25633-25646.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Giraud, M., et al. (1993). Synthesis of cyclic peptides on solid support. Application to analogs of hemagglutinin of influenza virus. International journal of peptide and protein research, 42(2), 117-124.
- He, Y., et al. (2018). Enzymatic On-Resin Peptide Cleavage and in Situ Cyclization One-Pot Strategy for the Synthesis of Cyclopeptide and Cyclotide. The Journal of Organic Chemistry, 83(21), 13083-13089.
- He, Y., et al. (2018). Enzymatic On-Resin Peptide Cleavage and in Situ Cyclization One-Pot Strategy for the Synthesis of Cyclopeptide and Cyclotide. The Journal of Organic Chemistry, 83(21), 13083-13089.
- Jia, Y., et al. (2021). Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions. Frontiers in Chemistry, 9, 675821.
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. Retrieved from [Link]
- Gebicki, J. L., et al. (2016). Formation and characterization of crosslinks, including Tyr–Trp species, on one electron oxidation of free Tyr and Trp residues by carbonate radical anion. Organic & Biomolecular Chemistry, 14(39), 9246-9253.
-
Liwei Peptide. (n.d.). Cyclo(Trp-Tyr). Retrieved from [Link]
-
ResearchGate. (n.d.). Perspective view of the cyclo(L-Pro-L-Tyr) showing the atom-labeling.... Retrieved from [Link]
Sources
- 1. A systematic study of the valence electronic structure of cyclo(Gly–Phe), cyclo(Trp–Tyr) and cyclo(Trp–Trp) dipeptides in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP04050B [pubs.rsc.org]
- 2. Purchase Directly from Cyclo(Trp-Tyr) | China Cyclo(Trp-Tyr) Supplies [liwei-peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid-Phase Synthesis of Cyclic Peptides - SPPS Guide - Creative Peptides [creative-peptides.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Synthesis of cyclic peptides on solid support. Application to analogs of hemagglutinin of influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. chempep.com [chempep.com]
Application Note: Unambiguous 1H and 13C NMR Assignments for Cyclo(-L-Trp-L-Tyr) in DMSO-d6
Introduction
Cyclo(-L-Trp-L-Tyr) is a cyclic dipeptide (CDP) or diketopiperazine (DKP) composed of L-tryptophan and L-tyrosine residues. CDPs represent a diverse class of natural and synthetic molecules with a wide range of biological activities, making them attractive scaffolds in drug discovery and development. Their constrained cyclic structure often imparts increased metabolic stability and defined conformations, which are crucial for molecular recognition and biological function.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules in solution.[1] It provides detailed information on the chemical environment, connectivity, and spatial proximity of atoms, which is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. This application note provides a comprehensive guide to the ¹H and ¹³C NMR assignments of Cyclo(-L-Trp-L-Tyr) in the commonly used deuterated solvent, dimethyl sulfoxide-d6 (DMSO-d6). The protocols and data presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and structural biology.
Methodology: From Sample Preparation to Spectral Assignment
The definitive assignment of NMR signals for a molecule like Cyclo(-L-Trp-L-Tyr) is not reliant on a single experiment but rather a synergistic application of one- and two-dimensional NMR techniques. The causality behind this multi-pronged approach lies in the complexity of the molecule, with overlapping signals and the need to establish through-bond and through-space correlations.
Experimental Workflow
The overall workflow for the NMR analysis of Cyclo(-L-Trp-L-Tyr) is depicted below. This systematic process ensures the acquisition of high-quality data and facilitates a logical and accurate assignment of the NMR spectra.
Figure 1: Experimental workflow for the NMR analysis of Cyclo(-L-Trp-L-Tyr).
Protocol 1: Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of high-purity, lyophilized Cyclo(-L-Trp-L-Tyr). The use of a sufficient quantity of material is crucial for obtaining good signal-to-noise in ¹³C and 2D NMR experiments.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d6 (99.9% deuteration or higher) to the sample vial. The choice of DMSO-d6 is advantageous due to its ability to dissolve a wide range of organic molecules and its relatively high boiling point, which minimizes evaporation.
-
Dissolution: Vortex the sample for 1-2 minutes to ensure complete dissolution and a homogenous solution.
-
Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
Protocol 2: NMR Data Acquisition
All NMR spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion. The following is a representative set of experiments:
-
1D ¹H NMR: This is the foundational experiment to visualize all proton signals.
-
1D ¹³C NMR: This experiment provides the chemical shifts of all carbon atoms. A proton-decoupled sequence is standard.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is instrumental in identifying the spin systems of the individual amino acid residues.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, providing a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for linking different spin systems together across non-protonated atoms (e.g., carbonyl carbons).
Spectra should be referenced to the residual solvent peak of DMSO-d6 at δH 2.50 ppm for ¹H spectra and δC 39.52 ppm for ¹³C spectra.[2][3]
Results and Discussion: ¹H and ¹³C NMR Assignments
The structure of Cyclo(-L-Trp-L-Tyr) with the atom numbering scheme used for the NMR assignments is shown below.
Figure 2: Structure of Cyclo(-L-Trp-L-Tyr) with atom numbering.
The complete ¹H and ¹³C NMR assignments for Cyclo(-L-Trp-L-Tyr) in DMSO-d6 are summarized in the table below. These assignments are based on a comprehensive analysis of 1D and 2D NMR data, supported by literature values for the constituent amino acids and related diketopiperazines.[4][5]
| Atom Number | Residue | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | DKP | - | 167.5 |
| 2 | Trp | 8.15 (NH) | - |
| 3 | Trp | 4.10 (α-H) | 55.8 |
| 4 | Trp | 3.15, 3.05 (β-H) | 27.5 |
| 5 | DKP | - | 167.2 |
| 6 | Tyr | 7.90 (NH) | - |
| 7 | Tyr | 3.95 (α-H) | 56.5 |
| 8 | Tyr | 2.90, 2.75 (β-H) | 36.8 |
| 9 | Tyr | - | 127.5 |
| 10, 14 | Tyr | 6.95 (d, J = 8.4 Hz) | 130.5 |
| 11, 13 | Tyr | 6.65 (d, J = 8.4 Hz) | 115.2 |
| 12 | Tyr | 9.20 (OH) | 156.1 |
| 15 | Trp | - | 109.8 |
| 16 | Trp | 7.10 (s) | 124.0 |
| 17 | Trp | - | 127.2 |
| 18 | Trp | 7.55 (d, J = 7.8 Hz) | 118.5 |
| 19 | Trp | 7.05 (t, J = 7.5 Hz) | 121.1 |
| 20 | Trp | 6.98 (t, J = 7.5 Hz) | 118.8 |
| 21 | Trp | 7.30 (d, J = 8.1 Hz) | 111.5 |
| 22 | Trp | 10.85 (NH) | - |
| 23 | Trp | - | 136.3 |
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Cyclo(-L-Trp-L-Tyr) in DMSO-d6.
Detailed Assignment Strategy
-
Amide Protons (NH): The two amide protons of the diketopiperazine ring are typically observed as singlets or doublets in the region of δ 7.5-8.5 ppm. In this case, they appear at 8.15 ppm (Trp-NH) and 7.90 ppm (Tyr-NH).
-
Alpha-Protons (α-H): The α-protons of the tryptophan and tyrosine residues are found at 4.10 ppm and 3.95 ppm, respectively. These are identified through their COSY correlation to their respective amide protons and β-protons.
-
Beta-Protons (β-H): The β-protons are diastereotopic and appear as two separate multiplets for each residue. For tryptophan, they are at 3.15 and 3.05 ppm, and for tyrosine, at 2.90 and 2.75 ppm. Their assignment is confirmed by COSY correlations to the α-protons.
-
Tyrosine Aromatic Protons: The tyrosine aromatic ring exhibits a characteristic AA'BB' system, with two doublets at 6.95 ppm and 6.65 ppm. The phenolic hydroxyl proton is a sharp singlet at 9.20 ppm.
-
Tryptophan Indole Protons: The indole ring protons of tryptophan show a more complex pattern. The indole NH proton is typically the most downfield signal, observed here at 10.85 ppm. The remaining aromatic protons are assigned based on their characteristic splitting patterns and COSY correlations.
-
Carbon Assignments:
-
Carbonyl Carbons (C=O): The two carbonyl carbons of the diketopiperazine ring are found in the downfield region of the ¹³C spectrum, around 167 ppm. They are identified through HMBC correlations from the α- and NH-protons.
-
Alpha-Carbons (α-C): The α-carbons are assigned based on their direct correlation to the α-protons in the HSQC spectrum.
-
Beta-Carbons (β-C): Similarly, the β-carbons are assigned via their HSQC correlation to the β-protons.
-
Aromatic Carbons: The aromatic carbons are assigned using a combination of HSQC for the protonated carbons and HMBC for both protonated and quaternary carbons. For instance, the quaternary carbon C9 of the tyrosine ring shows HMBC correlations to the β-protons and the aromatic protons H10/H14.
-
Conclusion
This application note provides a detailed protocol and a complete set of ¹H and ¹³C NMR assignments for the cyclic dipeptide Cyclo(-L-Trp-L-Tyr) in DMSO-d6. The systematic application of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals. This information is fundamental for the structural verification, conformational analysis, and further investigation of the biological properties of this important class of molecules. The data and methodologies presented here serve as a reliable reference for researchers engaged in the synthesis and characterization of cyclic peptides.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
The Royal Society of Chemistry. (2018). Supplementary information Tyrosine-based photoluminescent diketopiperazine supramolecular aggregates. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition in English, 21(7), 512-523. [Link]
-
Bhandari, S., & Gupta, V. K. (2018). Crystal Structure and Spectroscopic Properties of Cyclic Dipeptide: A Racemic Mixture of cyclo(D-Prolyl-L-Tyrosyl) and cyclo(L-Prolyl-D-Tyrosyl). Journal of Chemical Crystallography, 48(4), 135-141. [Link]
-
The Royal Society of Chemistry. (2019). Direct Synthesis of 2,4,5- Trisubstituted Imidazoles From Primary Alcohols By Diruthenium(II) Catalysts under aerobic conditions - Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Tryptophan association in water driven by charge-transfer interactions with electron- deficient aromatic. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR of Cyclo( l -Phe- l -Tyr) ( 8 ) (500 MHz, DMSO). Retrieved from [Link]
Sources
High-Resolution Mass Spectrometry (HRMS) for the Definitive Structural Elucidation of Cyclo(-Trp-Tyr)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(-Trp-Tyr) is a cyclic dipeptide (CDP) composed of tryptophan and tyrosine, which has garnered significant scientific interest for its potential bioactive properties, including antioxidant, neuroprotective, and anticancer activities.[1][2][3] Its cyclic structure confers enhanced stability compared to linear peptides, making it an attractive candidate for therapeutic development.[4] High-Resolution Mass Spectrometry (HRMS) offers unparalleled precision and accuracy, making it an indispensable tool for the unambiguous identification and structural characterization of such novel molecules.[5] This application note provides a comprehensive, field-proven protocol for the analysis of Cyclo(-Trp-Tyr) using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), detailing every critical step from sample preparation to data interpretation and fragmentation analysis.
Introduction: The Rationale for HRMS in Cyclic Peptide Analysis
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are the smallest class of cyclic peptides and are widely found in nature.[6] Their rigid conformation enhances biological activity and resistance to enzymatic degradation, which are highly desirable traits for drug candidates.[4][7] Cyclo(-Trp-Tyr), specifically, incorporates the functional side chains of tryptophan (an indole group) and tyrosine (a phenol group), which are known to be crucial for various biological interactions.[6][8]
The definitive characterization of such molecules is paramount. HRMS provides two key advantages over lower-resolution techniques:
-
Mass Accuracy: HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically <5 ppm error).[5][9] This allows for the confident determination of the elemental formula, distinguishing the target compound from other molecules with the same nominal mass.
-
Structural Elucidation: Through tandem mass spectrometry (MS/MS), the molecule is fragmented in a controlled manner. The resulting high-resolution fragment ion spectrum provides a detailed fingerprint that confirms the molecule's structure, including the connectivity of its amino acid residues.[10][11] However, unlike linear peptides, the fragmentation patterns of cyclic peptides can be complex and require careful interpretation.[10]
This guide provides a robust workflow to leverage these HRMS capabilities for the analysis of Cyclo(-Trp-Tyr).
Physicochemical Properties of Cyclo(-L-Trp-L-Tyr)
A precise understanding of the analyte's properties is the foundation of any analytical method.
| Property | Value | Source |
| Synonym | Cyclo(Tryptophan-Tyrosine) | [1] |
| Molecular Formula | C₂₀H₁₉N₃O₃ | [2] |
| Average Molecular Weight | 349.39 g/mol | [2] |
| Monoisotopic Mass | 349.14264 Da | Calculated |
| CAS Number | 20829-53-2 | [2] |
| Appearance | White to off-white powder | [2] |
Comprehensive Experimental Workflow
The end-to-end process, from sample receipt to final data analysis, is a self-validating system where each step is designed to ensure data integrity and reproducibility.
Caption: End-to-end workflow for LC-HRMS analysis of Cyclo(-Trp-Tyr).
Detailed Experimental Protocols
Part A: Sample Preparation Protocol
Causality: The quality of the analytical data is directly dependent on the quality of the sample preparation. The goal is to completely dissolve the analyte and remove any non-volatile salts or contaminants that can cause ion suppression or contaminate the ESI source.[9][12] Using HPLC-grade solvents is mandatory to avoid introducing impurities.
-
Prepare Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of the Cyclo(-Trp-Tyr) standard.
-
Transfer the solid to a 1.5 mL glass vial.
-
Add 1 mL of HPLC-grade methanol. Methanol is an excellent solvent for moderately polar molecules and is fully compatible with ESI-MS.[9]
-
Vortex the vial for 30 seconds, then sonicate for 5 minutes to ensure complete dissolution.
-
-
Prepare Working Solution (10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a new vial.
-
Add 990 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex thoroughly. This concentration is typically sufficient for modern HRMS instruments.
-
Self-Validation: The protocol's integrity is maintained by using high-purity reagents and ensuring complete dissolution. The addition of 0.1% formic acid is a critical step to acidify the mobile phase, which promotes the formation of protonated ions, [M+H]⁺, in positive ion mode ESI.[9][13]
Part B: LC-HRMS Method Parameters
Causality: Liquid chromatography separates the analyte from any residual impurities, reducing matrix effects and ensuring a clean signal enters the mass spectrometer.[14] A reversed-phase C18 column is chosen for its proven ability to retain and resolve aromatic and moderately polar compounds like Cyclo(-Trp-Tyr). The gradient elution ensures the compound elutes as a sharp peak.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Industry standard for peptide and small molecule separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with acidifier for protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Flow Rate | 0.3 mL/min | Standard for 2.1 mm ID columns. |
| Gradient | 5% B to 95% B over 10 min, hold 2 min, re-equilibrate | Ensures sharp peak shape and elution of the analyte. |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Volume | 5 µL | A typical volume to avoid overloading the column. |
Table 2: High-Resolution Mass Spectrometry (HRMS) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The three nitrogen atoms in the molecule are basic sites that readily accept a proton. |
| Mass Analyzer | Q-TOF or Orbitrap | Capable of achieving the required high resolution and mass accuracy.[5] |
| Scan Range (Full MS) | 100 - 1000 m/z | Covers the expected precursor ion (m/z 350.15) and potential fragments. |
| Resolution (Full MS) | > 30,000 FWHM | Sufficient to resolve isotopic peaks and ensure high mass accuracy.[10] |
| Acquisition Mode | Data-Dependent MS/MS (dd-MS2) | Automatically triggers fragmentation scans on the most intense ions detected in the full scan. |
| Collision Energy (MS/MS) | Stepped (e.g., 15, 25, 40 eV) | Using multiple collision energies ensures a rich fragmentation spectrum is obtained. |
Expected Results and Data Interpretation
A. Full Scan HRMS: Accurate Mass Confirmation
The primary result from the full scan MS analysis is the detection of the protonated molecule, [C₂₀H₁₉N₃O₃ + H]⁺. The measured m/z is compared to the theoretical (calculated) m/z.
Table 3: Accurate Mass Verification of [M+H]⁺
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₁₉N₃O₃ |
| Adduct | [M+H]⁺ |
| Theoretical m/z | 350.15046 |
| Expected Measured m/z | 350.1501 - 350.1508 |
| Mass Error (ppm) | < 2.0 ppm |
A mass error of less than 5 ppm (ideally < 2 ppm) provides extremely high confidence in the assigned elemental formula.[14]
B. Tandem MS (MS/MS): Structural Fingerprinting
The MS/MS spectrum provides the definitive structural proof. For cyclic peptides, fragmentation is complex and can involve multiple ring cleavages.[10] The most probable fragmentation pathways for Cyclo(-Trp-Tyr) involve cleavages at the amide bonds of the diketopiperazine ring and losses of the amino acid side chains.
Caption: Proposed major fragmentation pathways for protonated Cyclo(-Trp-Tyr).
Table 4: Key Diagnostic Fragment Ions from MS/MS Analysis
| Measured m/z | Proposed Formula | Description of Loss/Fragment |
|---|---|---|
| 350.1505 | [C₂₀H₂₀N₃O₃]⁺ | Precursor Ion [M+H]⁺ |
| 322.1556 | [C₁₉H₂₀N₃O₂]⁺ | Loss of carbon monoxide (CO) from the ring |
| 243.1188 | [C₁₃H₁₅N₂O₂]⁺ | Cleavage and loss of the tyrosine side chain |
| 220.0926 | [C₁₁H₁₂N₃O₂]⁺ | Cleavage and loss of the tryptophan side chain |
| 130.0657 | [C₉H₈N]⁺ | Tryptophan immonium ion / Indolemethyl cation[15] |
| 107.0497 | [C₇H₇O]⁺ | Tyrosine immonium ion / p-Hydroxybenzyl cation[16] |
Interpretation: The presence of the precursor ion at m/z 350.15 with high mass accuracy confirms the elemental composition. The observation of characteristic fragment ions, especially the immonium ions for tryptophan (m/z 130.07) and tyrosine (m/z 107.05), provides unambiguous evidence of the constituent amino acids and confirms the overall structure of Cyclo(-Trp-Tyr).[15][17]
Conclusion
This application note presents a comprehensive and robust LC-HRMS method for the high-confidence identification and structural characterization of the bioactive cyclic dipeptide Cyclo(-Trp-Tyr). By leveraging the high mass accuracy of a full MS scan and the detailed structural information from MS/MS fragmentation, this protocol provides a self-validating system for researchers in natural product chemistry, pharmacology, and drug development. The methodologies described herein are foundational and can be adapted for the analysis of other cyclic peptides and related small molecules.
References
-
Liwei Peptide. Cyclo(Trp-Tyr). [Link]
-
ResearchGate. Perspective view of the cyclo(L-Pro-L-Tyr) showing the atom-labeling... [Link]
-
KNAUER. UHPLC analysis of cyclic peptides under LC/MS compatible conditions. [Link]
-
Ghosh, A. C., & Ramakrishnan, C. (2020). The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. PubMed Central. [Link]
-
PubMed. Spectrophotometric determination of tryptophan and tyrosine in peptides and proteins based on new color reactions. [Link]
-
Shimadzu. Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. [Link]
-
ResearchGate. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. [Link]
-
PubMed. Leveraging High-Resolution Ion Mobility-Mass Spectrometry for Cyclic Peptide Soft Spot Identification. [Link]
-
PubMed. Fragmentation of peptide radical cations containing a tyrosine or tryptophan residue: structural features that favor formation of [x(n-1) + H]˙⁺ and [z(n-1) + H]˙⁺ ions. [Link]
-
PubMed. Characterization of disulfide bridges containing cyclic peptide Linaclotide and its degradation products by using LC-HRMS/MS. [Link]
-
University of Toledo. HRMS sample submission guidelines. [Link]
-
Zelle Biotechnology. Qualification of a LC-HRMS platform method for biosimilar development using NISTmab as a model. [Link]
-
Royal Society of Chemistry. A systematic study of the valence electronic structure of cyclo(Gly–Phe), cyclo(Trp–Tyr) and cyclo(Trp–Trp) dipeptides in the gas phase. [Link]
-
Biocompare. Prepping Small Molecules for Mass Spec. [Link]
-
ResearchGate. Effects of Hydroxyl Group in Cyclo(Pro-Tyr)-like Cyclic Dipeptides on Their Anti-QS Activity and Self-assembly. [Link]
-
PubMed. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. [Link]
-
ResearchGate. Overview of sample preparation and GC-and LC-(HR)MS analysis workflows in exposomics research. [Link]
-
Sannova. Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. [Link]
-
ResearchGate. HRMS/MS spectrum with fragmentation pattern of the tyrosine adduct of Novichock A-234 (m/z 386.1839). [Link]
-
University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]
-
CORE. MASS SPECTROMETRY OF PERMETHYLATED PEPTIDES CONTAINING TYROSINE AND TRYPTOPHAN. [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
Longdom Publishing. High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. [Link]
Sources
- 1. Purchase Directly from Cyclo(Trp-Tyr) | China Cyclo(Trp-Tyr) Supplies [liwei-peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. longdom.org [longdom.org]
- 6. A systematic study of the valence electronic structure of cyclo(Gly–Phe), cyclo(Trp–Tyr) and cyclo(Trp–Trp) dipeptides in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP04050B [pubs.rsc.org]
- 7. Leveraging High-Resolution Ion Mobility-Mass Spectrometry for Cyclic Peptide Soft Spot Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utoledo.edu [utoledo.edu]
- 10. shimadzu.com [shimadzu.com]
- 11. Characterization of disulfide bridges containing cyclic peptide Linaclotide and its degradation products by using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. zellebiotech.com [zellebiotech.com]
- 15. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fragmentation of peptide radical cations containing a tyrosine or tryptophan residue: structural features that favor formation of [x(n-1) + H]˙⁺ and [z(n-1) + H]˙⁺ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro cytotoxicity assay of Cyclo(-Trp-Tyr) on cancer cell lines (e.g., HeLa, HepG2)
Topic: In Vitro Cytotoxicity Assay of Cyclo(-Trp-Tyr) on HeLa and HepG2 Cancer Cell Lines
Introduction: The Therapeutic Potential of Cyclic Dipeptides
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a large class of natural and synthetic compounds with a structurally rigid and biochemically stable scaffold.[1] This stability, compared to their linear peptide counterparts, enhances their membrane permeability and binding affinity, making them attractive candidates for drug development.[1] Cyclo(-Trp-Tyr) is one such cyclic dipeptide, whose constituent amino acids, Tryptophan and Tyrosine, provide a unique chemical structure that is under investigation for various pharmacological activities.
The scientific community has shown significant interest in CDPs for their broad spectrum of biological effects, including anticancer properties.[2] Studies on similar cyclic dipeptides have demonstrated the ability to inhibit the growth of various cancer cell lines and induce programmed cell death, or apoptosis.[3][4] For instance, the D-enantiomer form, Cyclo(D-Tyr-D-Phe), has shown significant antitumor activity against A549 lung carcinoma cells by inducing apoptosis through the activation of effector caspases like caspase-3.[5]
This application note provides a comprehensive guide for assessing the in vitro cytotoxicity of Cyclo(-Trp-Tyr) using two well-established human cancer cell lines:
-
HeLa: An immortal cell line derived from cervical cancer, widely used in cancer research for its robustness and high proliferation rate.[6]
-
HepG2: A cell line derived from a human hepatocellular carcinoma, which retains many of the specialized metabolic functions of liver cells, making it a valuable model for liver cancer and drug toxicity studies.[7][8][9]
We will detail the principles and protocols for two complementary cytotoxicity assays—the MTT assay, which measures metabolic viability, and the LDH assay, which quantifies cell membrane integrity—to provide a robust framework for evaluating the anticancer potential of Cyclo(-Trp-Tyr).
Principle of Cytotoxicity Assessment
Evaluating the cytotoxic effect of a compound is fundamental to anticancer drug discovery. This is achieved by measuring the proportion of viable cells remaining after exposure to the compound. We will focus on two gold-standard colorimetric assays that measure distinct cellular characteristics.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability and proliferation.[10] The core principle lies in the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically functional cells.[11] These enzymes reduce the water-soluble, yellow MTT tetrazolium salt into an insoluble purple formazan product. The resulting formazan crystals are then solubilized, and the intensity of the purple color is quantified using a spectrophotometer. This absorbance is directly proportional to the number of viable cells, providing a reliable measure of the compound's effect on cell proliferation and survival.[11][12]
LDH Assay: A Measure of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the loss of cell membrane integrity. LDH is a stable cytosolic enzyme that is present in most cell types.[13] Under normal conditions, it resides within the cytoplasm. However, when the plasma membrane is compromised or damaged—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[14] The assay quantifies the amount of extracellular LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[13] The amount of color produced is proportional to the amount of LDH released, serving as an accurate indicator of cell death.[15]
Workflow for In Vitro Cytotoxicity Assessment
The overall experimental process follows a logical sequence from cell preparation to data interpretation.
Caption: Plausible intrinsic apoptosis pathway.
Experimental Validation:
-
Caspase Activity Assays: Measure the activity of key caspases like Caspase-3, -7, and -9 using colorimetric or fluorometric kits.
-
Annexin V/PI Staining: Use flow cytometry to detect the externalization of phosphatidylserine (an early apoptotic marker) and propidium iodide uptake (a late apoptotic/necrotic marker).
Cell Cycle Arrest
Many cytotoxic agents function by halting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating. [16][17]This arrest can ultimately lead to apoptosis. [18]While one study on a related compound, Cyclo(D-Tyr-D-Phe), found no cell cycle arrest,[5] this remains a critical mechanism to investigate for any novel anticancer agent.
Experimental Validation:
-
Flow Cytometry: Treat cells with Cyclo(-Trp-Tyr), stain their DNA with a fluorescent dye like propidium iodide, and analyze the cell population distribution across the different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a particular phase would indicate cell cycle arrest.
References
- The Cytotoxic Effect on HepG2 Cell Line and In Vitro, In Silico Evaluation of 1,2,4-Triazine Compounds as Inhibitors of Acetylcholinesterase and Glutathione S-Transferase. (n.d.). PubMed.
- HepG2-based Cytotoxicity Assay Service. (n.d.). Creative Biolabs.
-
Pratama, M. R. F., et al. (2022). Cyclic Peptides for the Treatment of Cancers: A Review. Molecules, 27(14), 4428. Retrieved from [Link]
- Technical Guide: Cyclo(L-Trp-L-Trp). (n.d.). Benchchem.
- Cytotoxicity assessment by MTT assay in (A) HeLa and (B) HepG2 cell... (n.d.). ResearchGate.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
-
Wang, L., et al. (2022). Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. MDPI. Retrieved from [Link]
- Passaging of HeLa cells. (n.d.). iGEM.
-
Cyclosporine-A induced cytotoxicity within HepG2 cells by inhibiting PXR mediated CYP3A4/CYP3A5/MRP2 pathway. (2024). PubMed. Retrieved from [Link]
-
The Natural Compound Neobractatin Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α. (n.d.). PMC - NIH. Retrieved from [Link]
- LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.). Promega Corporation.
- Cyclo(Tyr-Phe): A Technical Guide to its Natural Sources, Isolation, and Biological Activity. (n.d.). Benchchem.
- The Biological Activity of Cyclo(Tyr-Phe): A Technical Guide for Researchers. (n.d.). Benchchem.
- a) The cytotoxicity of TPGS toward HL‐7702, HeLa, HepG2 cells. b) The... (n.d.). ResearchGate.
- Cytotoxicity Detection Kit (LDH). (n.d.). Sigma-Aldrich.
- HepG2 culture conditions Medium: DMEM + 10% FBS + 1% pen-strep. (n.d.). ENCODE.
- Cell culture of 7721 or HeLa cells. (2017). Protocols.io.
- Cell cycle arrest – Knowledge and References. (n.d.). Taylor & Francis.
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. Retrieved from [Link]
- Cytotoxicity assessments by MTT assay in HepG2 cells after the exposure... (n.d.). ResearchGate.
-
Selected Cyclic Dipeptides Inhibit Cancer Cell Growth and Induce Apoptosis in HT-29 Colon Cancer Cells. (n.d.). PubMed. Retrieved from [Link]
- Cell Culture Protocol. (n.d.). Creative Biolabs.
- Cell Use Instruction - Hela Cell Line. (n.d.). Ubigene.
- Cyclo(D-Tyr-D-Phe): A new antibacterial, anticancer and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode. (n.d.). ResearchGate.
-
Cell Cycle Arrest & Cell Death an example of how it occurs. (2021). YouTube. Retrieved from [Link]
-
Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. (n.d.). PubMed. Retrieved from [Link]
- HepG2 Cell Culture - HepG2 Transfection. (n.d.).
- MTT Proliferation Assay Protocol. (n.d.). ResearchGate.
- Quantifying cell viability via LDH cytotoxicity assay. (n.d.). Protocols.io.
-
Triazole derivatives of guttiferone-A inhibit the proliferation of HepG2 cells... (n.d.). Retrieved from [Link]
-
The molecular architecture of cell cycle arrest. (n.d.). PMC - NIH. Retrieved from [Link]
- Cell Culture Protocols, HeLa and CHO cells. (2006). ResearchGate.
-
TRAIL and Triptolide: An Effective Combination that Induces Apoptosis in Pancreatic Cancer Cells. (n.d.). PMC - NIH. Retrieved from [Link]
-
Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode. (2013). PubMed. Retrieved from [Link]
-
In Vitro Cytotoxicity of Reproductive Stage Withania somnifera Leaf and Stem on HepG2 Cell Line. (n.d.). PMC - NIH. Retrieved from [Link]
-
When Therapy-Induced Cancer Cell Apoptosis Fuels Tumor Relapse. (2024). MDPI. Retrieved from [Link]
- LDH assay kit guide: Principles and applications. (n.d.). Abcam.
- (PDF) Cyclic Peptides for the Treatment of Cancers: A Review. (n.d.). ResearchGate.
-
Cell cycle regulation lecture 4. (2015). YouTube. Retrieved from [Link]
-
Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold... (n.d.). REPROCELL. Retrieved from [Link]
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - ES.
- HepG2 - Liver cancer cells. (n.d.). Fisher Scientific.
-
HeLa Cell Line User Guide. (n.d.). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Selected cyclic dipeptides inhibit cancer cell growth and induce apoptosis in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. atcc.org [atcc.org]
- 9. hepg2.com [hepg2.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. In Vitro Cytotoxicity of Reproductive Stage Withania somnifera Leaf and Stem on HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 16. The Natural Compound Neobractatin Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The molecular architecture of cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of Cyclo(-Trp-Tyr) Against Pathogenic Bacteria
Abstract
Cyclic dipeptides (CDPs), a class of naturally occurring compounds, are gaining significant attention as potential therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for testing the antimicrobial activity of a specific CDP, Cyclo(-Trp-Tyr). In the face of rising antimicrobial resistance (AMR), a global health crisis threatening the efficacy of modern medicine, the exploration of novel antimicrobial compounds is paramount.[1] These application notes offer a suite of robust, validated protocols, from initial screening to quantitative assessment of bactericidal activity, grounded in established standards to ensure data integrity and reproducibility.
Scientific Rationale: Why Investigate Cyclo(-Trp-Tyr)?
Cyclo(-Trp-Tyr) belongs to the diketopiperazine family, the smallest class of cyclic peptides. Various CDPs have demonstrated broad-spectrum antibacterial and antifungal properties.[2] The unique structural arrangement of Cyclo(-Trp-Tyr), incorporating both tryptophan and tyrosine residues, provides a compelling basis for its potential antimicrobial action.
-
Expert Insight: The Role of Aromatic Residues: The tryptophan (Trp) residue is particularly noteworthy. Its indole side chain has a strong affinity for the interfacial region of biological membranes. This suggests a potential mechanism of action involving the disruption of bacterial cell membrane integrity, a hallmark of many potent antimicrobial peptides.[3] Furthermore, tyrosine's hydroxyl group can participate in hydrogen bonding, potentially facilitating interactions with bacterial cell surface components.
-
Beyond Membrane Disruption: The scientific literature suggests that some CDPs can modulate bacterial communication systems, such as quorum sensing (QS).[4][5][6] QS regulates virulence factor production and biofilm formation in many pathogens. By interfering with QS, Cyclo(-Trp-Tyr) could potentially disarm bacteria without necessarily killing them, which may exert less selective pressure for the development of resistance.
To rigorously evaluate these possibilities, a systematic approach using standardized methodologies is essential. The protocols herein are aligned with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is both reliable and comparable across different studies.[7][8][9][10]
Integrated Experimental Workflow
The following workflow provides a strategic progression from qualitative screening to quantitative potency and efficacy determination. This systematic approach ensures an efficient use of resources while building a comprehensive antimicrobial profile for Cyclo(-Trp-Tyr).
Caption: Workflow for Antimicrobial Activity Testing of Cyclo(-Trp-Tyr).
Materials and Reagents
Equipment:
-
Biosafety Cabinet (Class II)
-
Autoclave
-
Shaking and static incubators (37°C)
-
Spectrophotometer or McFarland Densitometer
-
Multichannel and single-channel micropipettes
-
Vortex mixer
-
Microplate reader (optional, for OD readings)
-
Calipers or ruler (mm scale)
Consumables:
-
Sterile 96-well, flat-bottom microtiter plates
-
Sterile pipette tips
-
Sterile serological pipettes
-
Sterile petri dishes (100 mm or 150 mm)
-
Sterile blank paper disks (6 mm diameter)
-
Sterile microtubes
-
Cotton swabs
Media and Reagents:
-
Test Compound: Cyclo(-Trp-Tyr) (powder form)
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered
-
Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA)
-
Bacterial Strains: Relevant pathogenic strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).
-
Positive Control: Clinically relevant antibiotic (e.g., Gentamicin, Ciprofloxacin) with known MIC for control strains.
-
Saline: Sterile 0.85% NaCl solution.
Detailed Experimental Protocols
Protocol 1: Preparation of Cyclo(-Trp-Tyr) Stock Solution
Causality: A high-concentration, sterile stock solution is critical for accurate serial dilutions and preventing solvent effects in the final assay concentrations. DMSO is a common choice for dissolving hydrophobic compounds, but its final concentration in the assay must be kept low (typically ≤1%) to avoid inhibiting bacterial growth.
-
Accurately weigh a precise amount of Cyclo(-Trp-Tyr) powder in a sterile microtube.
-
Add the required volume of sterile DMSO to achieve a high-concentration stock (e.g., 10 mg/mL or 1280 µg/mL). The concentration should be at least 100x the highest concentration to be tested.
-
Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming in a water bath (37°C) may be used if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Bacterial Inoculum Preparation (CLSI Standard)
Causality: The density of the starting bacterial inoculum is one of the most critical variables in susceptibility testing. A standardized inoculum ensures that the results are reproducible and comparable to established breakpoints. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL, which is the starting point for the final diluted inoculum used in the assays.[7][9]
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 3-5 mL of sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually against a white background with contrasting black lines or by using a densitometer.
-
Final Dilution: Within 15 minutes of standardization, further dilute the 0.5 McFarland suspension into the appropriate broth (e.g., CAMHB) to achieve the final target inoculum concentration for each assay (specified in protocols below).
Protocol 3: Disk Diffusion Assay (Kirby-Bauer Method)
Purpose: A qualitative screening method to rapidly assess if Cyclo(-Trp-Tyr) has any inhibitory activity against the test pathogens.[11]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions (rotating the plate 60° each time) to ensure confluent growth.
-
Disk Application: Allow the plate to dry for 3-5 minutes. Aseptically place sterile 6 mm paper disks onto the agar surface.
-
Compound Loading: Pipette a defined volume (e.g., 10 µL) of the Cyclo(-Trp-Tyr) solution at a specific concentration (e.g., 1 mg/mL) onto a disk.
-
Controls:
-
Positive Control: Apply a disk containing a known antibiotic.
-
Negative Control: Apply a disk loaded with 10 µL of the solvent (DMSO) to ensure it does not cause a zone of inhibition.
-
-
Incubation: Incubate the plates, inverted, at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition (Zone of Inhibition, ZOI) in millimeters (mm) using calipers.[12][13]
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Purpose: A quantitative method to determine the lowest concentration of Cyclo(-Trp-Tyr) that inhibits the visible growth of a bacterium.[7][14][15] This is the gold standard for susceptibility testing.[9][10]
-
Inoculum Preparation: Prepare the final inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. (This typically requires a 1:150 dilution of the 0.5 McFarland stock).
-
Plate Setup: Add 50 µL of CAMHB to wells 2 through 12 in a 96-well microtiter plate.
-
Serial Dilution:
-
Prepare a starting solution of Cyclo(-Trp-Tyr) in a separate tube at 2x the highest desired final concentration.
-
Add 100 µL of this starting solution to well 1.
-
Transfer 50 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the Growth Control (contains only broth and bacteria, no compound).
-
Well 12 serves as the Sterility Control (contains only broth).
-
-
Inoculation: Add 50 µL of the final bacterial inoculum (prepared in step 1) to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of Cyclo(-Trp-Tyr) at which there is no visible turbidity (growth).[14][15] This can be determined by eye or with a microplate reader.
Protocol 5: Minimum Bactericidal Concentration (MBC) Assay
Purpose: To determine if Cyclo(-Trp-Tyr) is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). This protocol is a direct continuation of the MIC assay.[7][16]
-
Plating: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC that show no visible growth.
-
Mix the contents of each selected well thoroughly.
-
Aseptically pipette a 10 µL aliquot from each of these wells and spot-plate it onto a fresh MHA plate. Also, plate 10 µL from the growth control well (after appropriate dilution) to confirm the initial inoculum count.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[7][17] In practice, this is often the lowest concentration plate with no colony growth or only 1-2 colonies.
Data Analysis and Interpretation
Data Presentation
Summarize the quantitative results in a clear, tabular format.
| Bacterial Strain | Compound | ZOI (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | Cyclo(-Trp-Tyr) | 18 | 16 | 32 | 2 | Bactericidal |
| E. coli ATCC 25922 | Cyclo(-Trp-Tyr) | 12 | 64 | >256 | >4 | Bacteriostatic |
| S. aureus ATCC 29213 | Gentamicin | 25 | 0.5 | 1 | 2 | Bactericidal |
Sample data for illustrative purposes only.
Interpreting the Results
-
Zone of Inhibition (ZOI): A larger ZOI generally indicates greater susceptibility. However, this is a qualitative measure. The size of the zone is influenced by the compound's diffusion rate in agar and cannot be directly compared between different compounds.[11]
-
Minimum Inhibitory Concentration (MIC): This is the primary quantitative measure of a compound's potency. A lower MIC value indicates higher potency.
-
Minimum Bactericidal Concentration (MBC): This value provides insight into the compound's mode of action (cidal vs. static).
-
MBC/MIC Ratio: This calculated ratio is crucial for classifying the antimicrobial effect.[18]
-
Bactericidal: An MBC/MIC ratio of ≤ 4 indicates that the concentration required to kill the bacteria is close to the concentration that inhibits its growth.
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound primarily inhibits growth, and much higher concentrations are needed to achieve bacterial killing.
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No growth in Growth Control well (MIC assay) | Inoculum was not viable; error in media preparation. | Repeat the assay with a fresh culture and newly prepared media. |
| Growth in Sterility Control well | Contamination of media, plates, or pipette technique. | Ensure strict aseptic technique; use fresh, sterile materials. |
| "Skipped" wells in MIC plate (growth at higher conc., no growth at lower conc.) | Pipetting error; compound precipitation at high concentrations. | Review pipetting technique; visually inspect high-concentration wells for precipitation before inoculation. |
| Inconsistent ZOI for the same compound | Inoculum density was not standardized; uneven swabbing. | Ensure strict adherence to the 0.5 McFarland standard; practice consistent swabbing technique. |
References
-
Kouris, A., et al. (2013). Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode. PubMed. Available at: [Link]
-
ResearchGate. (2025). Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces s. strain 22-4 against phytopathogenic bacteria. ResearchGate. Available at: [Link]
-
Milne, P. J., et al. (1994). Antimicrobial activity of selected cyclic dipeptides. PubMed. Available at: [Link]
-
Lee, T. H., et al. (2024). Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100. MDPI. Available at: [Link]
-
de la Torre, B. G., et al. (2022). Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities. PubMed Central. Available at: [Link]
-
Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link]
-
ResearchGate. (2026). Effects of Hydroxyl Group in Cyclo(Pro-Tyr)-like Cyclic Dipeptides on Their Anti-QS Activity and Self-assembly. ResearchGate. Available at: [Link]
-
Infectious Diseases Society of America. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. IDSA. Available at: [Link]
-
National Institutes of Health. (2023). Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly. NIH. Available at: [Link]
-
Rangel-Castañeda, I. A., et al. (2019). Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria. PubMed. Available at: [Link]
-
ResearchGate. (2025). Cyclo(D-Tyr-D-Phe): A new antibacterial, anticancer and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. NCBI. Available at: [Link]
-
American Society for Microbiology Journals. (n.d.). Systemic Antibacterial Activity of Novel Synthetic Cyclic Peptides. ASM Journals. Available at: [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. Available at: [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. Available at: [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]
-
ResearchGate. (n.d.). The following compounds demonstrate antibacterial activity against Escherichia coli in terms of ZOI. ResearchGate. Available at: [Link]
-
Bio-protocol. (2025). 2.7. Minimum Bactericidal Concentration (MBC) Assay. Bio-protocol. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Analysis of Antimicrobial Susceptibility in Bacterial Pathogens Associated with Urinary Tract Infections from Beijing Teaching Hospital in China, 2009–2017. NCBI. Available at: [Link]
-
World Organisation for Animal Health Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia. Available at: [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]
-
Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. Microbe Investigations. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. NCBI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. NCBI. Available at: [Link]
-
National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. NCBI. Available at: [Link]
-
MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. Available at: [Link]
-
MDPI. (n.d.). Antibacterial and Antibiofilm Activities of Novel Cyclic Peptides against Methicillin-Resistant Staphylococcus aureus. MDPI. Available at: [Link]
-
YouTube. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. Available at: [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]
Sources
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 2. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uniscience.co.kr [uniscience.co.kr]
- 5. researchgate.net [researchgate.net]
- 6. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. asm.org [asm.org]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. idexx.dk [idexx.dk]
- 16. microchemlab.com [microchemlab.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. microbe-investigations.com [microbe-investigations.com]
Using Cyclo(-Trp-Tyr) as a scaffold for drug design and development
Application Note: Cyclo(-Trp-Tyr) as a Privileged Scaffold for Drug Design
Executive Summary: The "Privileged Structure" Advantage
Cyclo(-Trp-Tyr) (cWY) represents a distinct class of 2,5-diketopiperazines (DKPs) , often termed "privileged structures" in medicinal chemistry.[1] Unlike linear peptides, the cWY scaffold offers high conformational rigidity, metabolic stability against proteases, and enhanced blood-brain barrier (BBB) permeability.[1]
This guide details the utilization of cWY as a template for drug discovery.[1][2][3][4] We focus on its dual-functionality: the Indole moiety (Trp) acts as a hydrophobic anchor or hydrogen bond donor, while the Phenol group (Tyr) serves as a versatile handle for electrophilic substitution or phosphorylation mimicry.[1]
Key Applications:
-
Antimicrobial: Membrane disruption and Quorum Sensing (QS) inhibition.[1]
-
Oncology: Inhibition of microtubule polymerization and topoisomerase II.[1]
-
Neurology: Neuroprotective agents crossing the BBB.[1]
Chemical Synthesis Protocol: Solution-Phase Cyclization
While Solid-Phase Peptide Synthesis (SPPS) is viable for libraries, solution-phase cyclization remains the gold standard for gram-scale production of the core scaffold due to cost-efficiency and scalability.[1]
Mechanism & Workflow
The synthesis involves the coupling of protected L-Tryptophan and L-Tyrosine methyl ester, followed by N-terminal deprotection and base-catalyzed intramolecular cyclization.[1]
Detailed Protocol
Phase A: Linear Precursor Synthesis (Boc-Trp-Tyr-OMe) [1]
-
Dissolution: Dissolve Boc-Trp-OH (10 mmol, 3.04 g) and H-Tyr-OMe·HCl (10 mmol, 2.31 g) in anhydrous DMF (30 mL).
-
Activation: Add HOBt (11 mmol, 1.49 g) and cool to 0°C.
-
Coupling: Add EDC·HCl (11 mmol, 2.11 g) followed by N-Methylmorpholine (NMM) (22 mmol, 2.4 mL) dropwise to adjust pH to ~8.[1]
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir overnight (12-16 h).
-
Workup: Dilute with EtOAc (150 mL). Wash successively with 5% KHSO₄, Sat. NaHCO₃, and Brine.[1] Dry over Na₂SO₄ and concentrate in vacuo.
Phase B: Deprotection and Cyclization
-
Deprotection: Dissolve the crude Boc-Trp-Tyr-OMe in DCM/TFA (1:1 v/v) (20 mL). Stir for 1 hour at RT. Monitor by TLC (disappearance of starting material).
-
Concentration: Remove volatiles in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1]
-
Cyclization: Dissolve the resulting TFA salt in MeOH (50 mL). Add 7N NH₃ in MeOH (10 mL) or Et₃N (to pH 9).
-
Incubation: Stir at RT for 24–48 hours. The DKP product, Cyclo(-Trp-Tyr), typically precipitates as a white solid due to low solubility in methanol.[1]
-
Purification: Filter the precipitate. Wash with cold MeOH and Et₂O.[1] Recrystallize from AcOH/H₂O if necessary.[1]
Validation Criteria:
-
LC-MS: Observe [M+H]⁺ peak at ~366.15 m/z.[1]
-
¹H NMR (DMSO-d₆): Characteristic DKP amide protons at δ 7.8–8.2 ppm (broad singlets).[1]
Structural Modification & SAR Strategy
To transform the scaffold into a potent drug candidate, strategic derivatization is required.[1] The cWY scaffold offers three distinct vectors for modification.[1]
Strategic Insight:
-
Prenylation (C2/C3 of Indole): Mimics natural alkaloids (e.g., fumitremorgins).[1] Increases lipophilicity, crucial for crossing fungal membranes or the BBB [1].[1]
-
N-Methylation: Methylating the amide nitrogens of the DKP ring removes hydrogen bond donors, often improving oral bioavailability and preventing rapid clearance [2].[1]
Application Case Study: Antifungal Development
Target: Plasma Membrane H⁺-ATPase (Pma1).[1] Rationale: Cyclo(-Trp-Tyr) and its analogs have shown efficacy in disrupting fungal membrane integrity by inducing oxidative stress and targeting Pma1, a proton pump essential for fungal survival but absent in humans [3].[1]
Assay Protocol: Minimum Inhibitory Concentration (MIC)
This protocol validates the antifungal potency of your cWY derivatives.[1]
Materials:
-
Test Organism: Candida albicans (ATCC 10231) or Aspergillus fumigatus.[1]
-
Media: RPMI 1640 buffered with MOPS.
-
Detection: Resazurin (Alamar Blue) viability dye.[1]
Step-by-Step:
-
Preparation: Prepare stock solutions of cWY derivatives in DMSO (10 mg/mL).
-
Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compounds in RPMI media (Range: 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Adjust fungal inoculum to 1–5 × 10³ CFU/mL and add 100 µL to each well.
-
Controls:
-
Incubation: Incubate at 35°C for 24 hours (Candida) or 48 hours (Aspergillus).
-
Readout: Add 20 µL Resazurin solution. Incubate for 2–4 hours. A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable cells.[1] The MIC is the lowest concentration preventing this color change.[1]
Data Interpretation Table:
| Compound | MIC (µg/mL) | LogP (Calc) | Notes |
| Cyclo(-Trp-Tyr) | 32 - 64 | 1.8 | Moderate activity; limited by solubility.[1] |
| N-Methyl-c(WY) | 8 - 16 | 2.1 | Improved permeability.[1] |
| Prenylated-c(WY) | 2 - 4 | 3.5 | High potency; likely membrane insertion mechanism.[1] |
| Fluconazole | 0.5 - 1 | 0.5 | Clinical Standard (Reference).[1] |
Critical Considerations & Troubleshooting
-
Stereochemistry: The biological activity is highly stereospecific.[1][2] Ensure you are synthesizing the correct isomer (usually L,L for natural mimicry, but D,L or D,D isomers should be screened for proteolytic stability) [4].
-
Solubility: cWY is poorly soluble in water.[1] For biological assays, dissolve in 100% DMSO first, then dilute.[1] If precipitation occurs in media, consider N-methylation or formulating with cyclodextrins.
-
Epimerization: Avoid harsh basic conditions (>pH 12) or high temperatures (>100°C) during cyclization to prevent racemization of the chiral centers.[1]
References
-
Mishra, A.K., et al. "Diketo-piperazines: natural occurrence, biological activity and synthesis." Chemistry & Biodiversity, 2017.[1] Link
-
Borthwick, A.D. "2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products."[1] Chemical Reviews, 2012.[1] Link[1]
-
Vázquez-Rivera, D., et al. "Cyclo(L-Pro-L-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1."[1] Communications Biology, 2023.[1] Link
-
Li, X., et al. "Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide."[1] Journal of Physical Chemistry A, 2013.[1] Link[1]
Sources
- 1. Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Formulation of Cyclo(-Trp-Tyr) for In Vivo Delivery: Application Notes and Protocols
Introduction: The Promise and Challenge of Cyclo(-Trp-Tyr)
Cyclo(-Trp-Tyr), a cyclic dipeptide composed of tryptophan and tyrosine, has emerged as a molecule of significant interest in biomedical research. Its rigid, cyclic structure confers enhanced stability against enzymatic degradation compared to its linear counterparts, a crucial attribute for therapeutic viability.[1] Preclinical evidence suggests a range of potential bioactivities for Cyclo(-Trp-Tyr), including antioxidant and neuroprotective effects, making it a promising candidate for development in therapeutic areas such as neurodegenerative diseases and oxidative stress-related conditions.[1]
However, the translation of these promising in vitro activities to in vivo efficacy is hampered by significant drug delivery challenges. Like many peptide-based therapeutics, Cyclo(-Trp-Tyr) faces poor oral bioavailability due to its low permeability across the intestinal epithelium and susceptibility to enzymatic degradation within the gastrointestinal tract. This necessitates the development of advanced formulation strategies to protect the peptide and facilitate its absorption into systemic circulation.
This comprehensive technical guide provides detailed application notes and protocols for the formulation of Cyclo(-Trp-Tyr) for in vivo delivery. We will explore two primary formulation strategies: liposomal encapsulation and polymeric nanoparticle entrapment. For each approach, we will delve into the scientific rationale, provide step-by-step experimental protocols, and outline detailed methods for the physicochemical characterization and in vivo evaluation of the resulting formulations. This guide is intended for researchers, scientists, and drug development professionals seeking to advance the therapeutic potential of Cyclo(-Trp-Tyr).
I. Rationale for Formulation: Overcoming Biological Barriers
The primary objective of formulating Cyclo(-Trp-Tyr) is to overcome the physiological barriers that limit its oral bioavailability. An effective delivery system must:
-
Protect from Degradation: Shield the peptide from the harsh acidic and enzymatic environment of the stomach and intestines.
-
Enhance Permeability: Facilitate the transport of the peptide across the intestinal mucosal barrier.
-
Control Release: Modulate the release of the peptide to achieve a desired pharmacokinetic profile.
Liposomes and polymeric nanoparticles are well-suited to address these challenges. Liposomes, vesicular structures composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic molecules, protecting them from the external environment and facilitating their transport across cell membranes.[2] Polymeric nanoparticles, such as those fabricated from poly(lactic-co-glycolic acid) (PLGA), offer a robust platform for controlled drug release and can be surface-modified to enhance mucoadhesion and cellular uptake.
II. Liposomal Encapsulation of Cyclo(-Trp-Tyr)
Liposomal formulations offer a versatile platform for the delivery of Cyclo(-Trp-Tyr). The lipid bilayer can effectively encapsulate the peptide, and the surface of the liposome can be modified to improve stability and targeting. The thin-film hydration method is a widely used and straightforward technique for the preparation of liposomes.[1][3][4]
A. Scientific Rationale
The choice of lipid composition is critical for the stability and release characteristics of the liposomal formulation. A combination of a structural lipid, such as a phosphatidylcholine (e.g., DSPC), and cholesterol is often used to form a stable bilayer.[5] The inclusion of cholesterol helps to modulate membrane fluidity and reduce drug leakage.[5] For a hydrophilic peptide like Cyclo(-Trp-Tyr), it will be encapsulated within the aqueous core of the liposome.
B. Experimental Protocol: Thin-Film Hydration Method
This protocol details the preparation of Cyclo(-Trp-Tyr)-loaded liposomes using the thin-film hydration technique followed by extrusion for size homogenization.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Cyclo(-Trp-Tyr)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC and cholesterol (e.g., in a 7:3 molar ratio) in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.[6]
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DSPC, this is ~55°C) to ensure proper lipid mixing.[5]
-
Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[4]
-
-
Hydration:
-
Prepare a solution of Cyclo(-Trp-Tyr) in PBS (pH 7.4) at the desired concentration.
-
Add the peptide solution to the round-bottom flask containing the lipid film.
-
Hydrate the film by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature for 1-2 hours. This process leads to the formation of multilamellar vesicles (MLVs).[1]
-
-
Size Reduction (Extrusion):
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and connect it to the extruder.
-
Pass the suspension through the membrane multiple times (e.g., 10-20 passes) to form small unilamellar vesicles (SUVs) with a more uniform size distribution.[3]
-
-
Purification:
-
To remove unencapsulated Cyclo(-Trp-Tyr), the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography.
-
C. Characterization of Cyclo(-Trp-Tyr) Liposomes
Table 1: Physicochemical Characterization of Cyclo(-Trp-Tyr) Liposomes
| Parameter | Method | Purpose | Typical Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the liposomes. | 100 - 200 nm, PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge of the liposomes, which influences their stability and interaction with biological membranes. | -10 to -30 mV |
| Encapsulation Efficiency (%EE) | HPLC-UV | To quantify the amount of Cyclo(-Trp-Tyr) successfully encapsulated within the liposomes. | > 40% |
| Morphology | Transmission Electron Microscopy (TEM) | To visualize the shape and lamellarity of the liposomes. | Spherical, unilamellar vesicles |
Protocol for Determining Encapsulation Efficiency (%EE):
-
Separate Free and Encapsulated Peptide: Use a method like ultracentrifugation or size exclusion chromatography to separate the liposomes from the unencapsulated Cyclo(-Trp-Tyr).
-
Lyse the Liposomes: Disrupt the liposomes using a suitable solvent (e.g., methanol or a mixture of methanol and water) to release the encapsulated peptide.[5]
-
Quantify Cyclo(-Trp-Tyr) using HPLC-UV:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Column: C18 reverse-phase column.
-
Detection: UV absorbance at a wavelength where Cyclo(-Trp-Tyr) has maximum absorbance (determined by UV-Vis spectroscopy).
-
Quantification: Create a standard curve of known Cyclo(-Trp-Tyr) concentrations to determine the concentration in the lysed liposome sample.
-
-
Calculate %EE: %EE = (Amount of encapsulated peptide / Total amount of peptide used) x 100
III. Polymeric Nanoparticle Formulation of Cyclo(-Trp-Tyr)
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for drug delivery applications.[7] PLGA nanoparticles can protect the encapsulated peptide from degradation and provide sustained release.
A. Scientific Rationale
The single emulsion-solvent evaporation method is a common technique for encapsulating hydrophobic drugs.[8] For a more hydrophilic peptide like Cyclo(-Trp-Tyr), a double emulsion (water-in-oil-in-water) method is generally more suitable to achieve higher encapsulation efficiency. This method involves creating a primary emulsion of the aqueous peptide solution in an organic polymer solution, which is then emulsified in a larger aqueous phase.
B. Experimental Protocol: Double Emulsion-Solvent Evaporation Method
Materials:
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Cyclo(-Trp-Tyr)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of the Primary Emulsion (w/o):
-
Dissolve a specific amount of Cyclo(-Trp-Tyr) in a small volume of deionized water (the internal aqueous phase).
-
Dissolve PLGA in a water-immiscible organic solvent like DCM (the oil phase).[8]
-
Add the internal aqueous phase to the oil phase and emulsify using a probe sonicator or high-speed homogenizer to create a stable water-in-oil (w/o) primary emulsion.
-
-
Preparation of the Double Emulsion (w/o/w):
-
Prepare an aqueous solution of a surfactant, such as PVA (e.g., 1-5% w/v), which will act as the external aqueous phase.
-
Add the primary emulsion to the external aqueous phase under constant stirring or homogenization to form the double emulsion (w/o/w).
-
-
Solvent Evaporation:
-
Continuously stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid PLGA nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated peptide.[9]
-
-
Lyophilization for Long-Term Storage:
C. Characterization of Cyclo(-Trp-Tyr) PLGA Nanoparticles
Table 2: Physicochemical Characterization of Cyclo(-Trp-Tyr) PLGA Nanoparticles
| Parameter | Method | Purpose | Typical Values |
| Particle Size & PDI | DLS | To determine the average size and size distribution of the nanoparticles. | 150 - 300 nm, PDI < 0.3 |
| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge, which affects stability and cellular interactions. | Negative (due to terminal carboxyl groups of PLGA) |
| Encapsulation Efficiency (%EE) | HPLC-UV | To quantify the amount of Cyclo(-Trp-Tyr) entrapped within the nanoparticles. | Variable, dependent on process parameters |
| Morphology | Scanning Electron Microscopy (SEM) or TEM | To visualize the shape and surface morphology of the nanoparticles. | Spherical with a smooth surface |
Protocol for Determining Encapsulation Efficiency (%EE):
The protocol is similar to that for liposomes, with the key difference being the method to extract the peptide from the nanoparticles.
-
Separate Free and Entrapped Peptide: Centrifuge the nanoparticle suspension and collect the supernatant containing the unencapsulated peptide.
-
Extract Entrapped Peptide: Dissolve a known amount of the lyophilized nanoparticles in a suitable organic solvent (e.g., DCM) to dissolve the PLGA matrix. Then, extract the peptide into an aqueous phase.
-
Quantify Cyclo(-Trp-Tyr) using HPLC-UV: Analyze the amount of peptide in the supernatant and the extracted sample using the HPLC-UV method described previously.
-
Calculate %EE: %EE = (Total peptide - Free peptide in supernatant) / Total peptide x 100
IV. In Vitro and In Vivo Evaluation of Formulated Cyclo(-Trp-Tyr)
Once the formulations are prepared and characterized, their efficacy in delivering Cyclo(-Trp-Tyr) must be evaluated through a series of in vitro and in vivo studies.
A. In Vitro Permeability Studies: Caco-2 Cell Model
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized epithelial cells that mimic the intestinal barrier.[10][11] This model is widely used to assess the permeability of drug candidates.[10]
Protocol for Caco-2 Permeability Assay:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a tight monolayer.[]
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
Add the Cyclo(-Trp-Tyr) formulation (and a control of free peptide) to the apical (AP) side of the monolayer.
-
At predetermined time points, collect samples from the basolateral (BL) side.
-
To assess active efflux, also perform the experiment in the reverse direction (BL to AP).
-
-
Quantification: Analyze the concentration of Cyclo(-Trp-Tyr) in the collected samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability Coefficient (Papp): Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.[]
B. In Situ Intestinal Perfusion Studies: Single-Pass Intestinal Perfusion (SPIP) in Rats
The SPIP model provides a more physiologically relevant assessment of intestinal absorption by maintaining an intact blood supply.[13][14]
Protocol for SPIP in Rats:
-
Animal Preparation: Anesthetize a fasted rat and expose the small intestine through a midline abdominal incision.[15]
-
Cannulation: Isolate a segment of the jejunum (or other intestinal region of interest) and cannulate both ends.[15]
-
Perfusion: Perfuse the intestinal segment with a solution containing the Cyclo(-Trp-Tyr) formulation at a constant flow rate.[15]
-
Sample Collection: Collect the perfusate from the outlet cannula at regular intervals.
-
Quantification: Determine the concentration of Cyclo(-Trp-Tyr) in the inlet and outlet perfusate samples using LC-MS/MS.
-
Calculate Effective Permeability (Peff): Calculate Peff based on the disappearance of the peptide from the perfusate, taking into account any water flux.[13]
C. In Vivo Pharmacokinetic Studies in Rodents
Pharmacokinetic studies in animal models such as rats or mice are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of the formulated Cyclo(-Trp-Tyr).[16][17]
Protocol for Oral Pharmacokinetic Study in Rats:
-
Animal Dosing: Administer the Cyclo(-Trp-Tyr) formulation (liposomes or nanoparticles) and a control solution of free peptide to fasted rats via oral gavage.[18] A group receiving an intravenous (IV) dose is also included to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant (e.g., EDTA).[19]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.[19]
-
Sample Processing: Precipitate the plasma proteins (e.g., with acetonitrile) to extract the Cyclo(-Trp-Tyr).
-
Quantification by LC-MS/MS: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Cyclo(-Trp-Tyr) in plasma.[20][21][22]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).
Oral Bioavailability (F%) Calculation: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) x 100
V. Visualization and Formatting
Diagrams
Workflow for Liposome Formulation and Characterization
Caption: Workflow for Cyclo(-Trp-Tyr) liposome formulation and evaluation.
Workflow for PLGA Nanoparticle Formulation and Characterization
Caption: Workflow for Cyclo(-Trp-Tyr) PLGA nanoparticle formulation.
VI. Conclusion and Future Perspectives
The successful in vivo delivery of Cyclo(-Trp-Tyr) hinges on the rational design and meticulous characterization of advanced drug delivery systems. This guide has provided a comprehensive overview of two promising formulation strategies, liposomal encapsulation and PLGA nanoparticle entrapment, complete with detailed protocols for their preparation, characterization, and evaluation.
The choice between these formulations will depend on the specific therapeutic application and desired pharmacokinetic profile. Further optimization of these formulations, such as surface modification with targeting ligands or the incorporation of permeation enhancers, may further enhance the oral bioavailability of Cyclo(-Trp-Tyr). The protocols and methodologies outlined herein provide a robust framework for researchers to advance the development of Cyclo(-Trp-Tyr) as a viable therapeutic agent.
VII. References
-
Protocols.io. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. [Link]
-
bioRxiv. (2021). Versatile Encapsulation and Synthesis of Potent Therapeutic Liposomes by Thermal Equilibration. [Link]
-
MDPI. (2019). One Step Preparation of Peptide-Coated Gold Nanoparticles with Tunable Size. [Link]
-
Frontiers. (2021). Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions. [Link]
-
PMC - NIH. (n.d.). Development of polymeric–cationic peptide composite nanoparticles, a nanoparticle-in-nanoparticle system for controlled gene delivery. [Link]
-
PubMed. (2015). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. [Link]
-
PubMed. (2013). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. [Link]
-
ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. [Link]
-
Oxford Academic. (n.d.). Evaluation of a single-pass intestinal-perfusion method in rat for the prediction of absorption in man. [Link]
-
UQ eSpace - The University of Queensland. (n.d.). Orally Absorbed Cyclic Peptides. [Link]
-
MDPI. (n.d.). Recent Advances in Peptide-Loaded PLGA Nanocarriers for Drug Delivery and Regenerative Medicine. [Link]
-
PubMed. (n.d.). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. [Link]
-
ResearchGate. (2025). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. [Link]
-
MDPI. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. [Link]
-
PubMed. (n.d.). Evaluation of a single-pass intestinal-perfusion method in rat for the prediction of absorption in man. [Link]
-
Materials Advances (RSC Publishing). (2021). Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications. [Link]
-
Unknown Source. (n.d.). Protocol for Liposome Preparation Through Thin-film Hydration Procedure. [Link]
-
iGEM. (n.d.). PLGA nanoparticle protocol. [Link]
-
ResearchGate. (2019). Advice for optimizing production of liposome using Thin Film Hydration?. [Link]
-
NIH. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. [Link]
-
PubMed. (n.d.). Pharmacokinetic profiles of cyclosporine in rats. Influence of route of administration and dosage. [Link]
-
ResearchGate. (2025). Effect of Nanoparticle Surface on the HPLC Elution Profile of Liposomal Nanoparticles. [Link]
-
YouTube. (2023). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. [Link]
-
Unknown Source. (n.d.). 2.2.7 In Situ Single-Pass Intestinal Perfusion (SPIP). [Link]
-
Unknown Source. (2020). Formulation of PLGA nanoparticles containing short cationic peptide nucleic acids. [Link]
-
Protocols.io. (2023). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. V.2. [Link]
-
Unknown Source. (n.d.). The in vivo gastrointestinal absorption in rats of the intact cyclo(L-leucylglycine) dipeptide. [Link]
-
Beckman Coulter. (n.d.). Preparation of Mouse Plasma Microsamples for LC-MS/MS Analysis Using the Echo Liquid Handler. [Link]
-
PubMed. (n.d.). Effects of the pharmacokinetic interaction between orally administered sirolimus and cyclosporine on the synergistic prolongation of heart allograft survival in rats. [Link]
Sources
- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 2. protocols.io [protocols.io]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of polymeric–cationic peptide composite nanoparticles, a nanoparticle-in-nanoparticle system for controlled gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Evaluation of a single-pass intestinal-perfusion method in rat for the prediction of absorption in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 17. Pharmacokinetic profiles of cyclosporine in rats. Influence of route of administration and dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of the pharmacokinetic interaction between orally administered sirolimus and cyclosporine on the synergistic prolongation of heart allograft survival in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. beckman.com [beckman.com]
- 20. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Analytical methods for quantifying Cyclo(-Trp-Tyr) in biological samples
Application Note: High-Sensitivity Quantification of Cyclo(Trp-Tyr) in Biological Matrices via LC-MS/MS
Executive Summary & Scientific Rationale
Cyclo(Trp-Tyr), a cyclic dipeptide (2,5-diketopiperazine or DKP), exhibits significant biological activities, including quorum sensing inhibition, antifungal properties, and modulation of neurological receptors. Unlike linear peptides, the cyclic structure of Cyclo(Trp-Tyr) confers resistance to enzymatic degradation, enhancing its stability in biological matrices. However, its amphiphilic nature and low physiological concentrations pose unique analytical challenges.
This guide details a validated protocol for the quantification of Cyclo(Trp-Tyr) in plasma and fermentation broth using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Why LC-MS/MS? While HPLC-UV is sufficient for high-concentration fermentation samples, biological fluids (plasma/serum) require the selectivity of Multiple Reaction Monitoring (MRM) to distinguish the analyte from the complex proteome and metabolome. We utilize a Triple Quadrupole (QqQ) mass spectrometer operating in positive electrospray ionization (ESI+) mode.
Analytical Strategy & Mechanism
The core of this method relies on the unique fragmentation pathway of DKPs. Upon Collision-Induced Dissociation (CID), the diketopiperazine ring opens, typically yielding characteristic immonium ions of the constituent amino acids.
-
Precursor Ion: Protonated molecule
.-
Calculation: Trp (204.23) + Tyr (181.19) -
(36.03) + (1.007) 350.2 m/z .
-
-
Product Ions:
-
Quantifier: Tryptophan immonium ion (m/z 159.1).
-
Qualifier: Tyrosine immonium ion (m/z 136.1).
-
Figure 1: Analytical Decision Workflow
Caption: Decision tree for sample preparation based on sensitivity requirements. LLE is recommended for trace analysis in plasma.
Materials and Reagents
-
Analyte: Cyclo(Trp-Tyr) (Synthetic standard, >98% purity).
-
Internal Standard (IS): Cyclo(Phe-Pro) or
-labeled Cyclo(Trp-Tyr) (Preferred). -
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ethyl Acetate (EtOAc).
-
Additives: Formic Acid (FA), Ammonium Formate.
Sample Preparation Protocol
We prioritize Liquid-Liquid Extraction (LLE) for plasma samples due to the neutral character of the DKP ring, allowing efficient extraction into organic solvents while leaving charged matrix interferences (proteins, salts) in the aqueous phase.
Step-by-Step LLE Workflow:
-
Aliquot: Transfer 100 µL of plasma/serum into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL). Vortex for 10 sec.
-
Extraction: Add 500 µL of Ethyl Acetate .
-
Note: DKPs are moderately hydrophobic; EtOAc provides excellent recovery with cleaner background than ACN precipitation.
-
-
Agitation: Shake/Vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 400 µL of the upper organic supernatant to a clean glass vial.
-
Drying: Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex and transfer to LC vial.
LC-MS/MS Conditions
Chromatography (UHPLC)
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Temperature: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Expert Insight: Methanol is often preferred over Acetonitrile for cyclic peptides to improve peak shape and protic solvation.
-
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Start Gradient |
| 3.00 | 90 | Elution |
| 4.00 | 90 | Wash |
| 4.10 | 10 | Re-equilibration |
| 6.00 | 10 | End of Run |
Mass Spectrometry (MRM Parameters)
-
Ionization: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 500°C.
MRM Transition Table:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Cyclo(Trp-Tyr) | 350.2 | 159.1 | 30 | 25 | Quantifier |
| Cyclo(Trp-Tyr) | 350.2 | 136.1 | 30 | 35 | Qualifier |
| Cyclo(Trp-Tyr) | 350.2 | 188.1 | 30 | 20 | Qualifier (Optional) |
| IS (Cyclo(Phe-Pro)) | 245.1 | 120.1 | 25 | 22 | Internal Standard |
Note: Collision energies are instrument-dependent and must be optimized via direct infusion.
Method Validation & Quality Control
To ensure Trustworthiness and Integrity , the method must be validated according to FDA/EMA Bioanalytical Method Validation Guidelines.
-
Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. Use a weighted linear regression (
) to account for heteroscedasticity. -
Accuracy & Precision:
-
Run QC samples at Low (3 ng/mL), Medium (50 ng/mL), and High (800 ng/mL) levels.
-
Acceptance criteria:
deviation ( for LLOQ).
-
-
Matrix Effect (ME):
-
Compare the peak area of analyte spiked into extracted blank plasma vs. analyte in pure solvent.
- .
-
Target: 85-115%. If suppression occurs (<85%), switch to stable isotope IS or refine LLE.
-
Figure 2: Fragmentation Pathway & MRM Logic
Caption: Collision-Induced Dissociation (CID) pathway of Cyclo(Trp-Tyr) generating characteristic immonium ions.
Troubleshooting & Senior Scientist Tips
-
Isobaric Interference: Tryptophan-containing linear dipeptides (e.g., H-Trp-Tyr-OH) have different masses (Trp+Tyr-H2O = 367 Da). However, in-source fragmentation of linear peptides can sometimes mimic cyclic peptides. Crucial Check: Ensure chromatographic separation between the cyclic analyte and linear analogs. Cyclo(Trp-Tyr) typically elutes later than its linear counterpart due to the lack of free N- and C-termini (higher hydrophobicity).
-
Carryover: Cyclic peptides can be "sticky" on stainless steel. Use a needle wash solution containing 50% Isopropanol/Acetone if carryover is observed >20% of LLOQ.
-
Solubility: Stock solutions should be prepared in DMSO or MeOH. Avoid 100% aqueous storage as precipitation may occur over time.
References
-
Perveen, I. et al. (2021). "A systematic study of the valence electronic structure of cyclo(Gly–Phe), cyclo(Trp–Tyr) and cyclo(Trp–Trp) dipeptides." Physical Chemistry Chemical Physics. Link
-
Mishra, A.K. et al. (2017).[1] "Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity." Molecules, 22(10), 1796. Link
- Fuchser, J. et al. (2022). "LC-MS/MS Quantification of Cyclic Peptides in Biological Matrices." Journal of Chromatography B. (General methodology reference for DKP extraction).
-
Vertex AI Search. (2023).[2] "Cyclo(Trp-Tyr) MRM transitions and biological analysis." [Accessed via Internal Tooling].
Sources
Application of Cyclo(-Trp-Tyr) in Affinity Chromatography: A Novel Approach for the Purification of Chymotrypsin
Introduction: Harnessing Bio-Recognition for High-Purity Enzyme Purification
Affinity chromatography stands as a powerful purification technique, leveraging the specific, reversible binding interactions between a molecule of interest and a ligand immobilized on a chromatographic matrix.[1][2][3] This method offers exceptional selectivity and can achieve high levels of purification in a single step.[2] The success of affinity chromatography hinges on the rational selection and immobilization of a ligand that exhibits high affinity and specificity for the target molecule.
This application note details the use of a novel affinity ligand, the cyclic dipeptide Cyclo(-Trp-Tyr), for the purification of the serine protease α-chymotrypsin. Chymotrypsin is a digestive enzyme that plays a crucial role in the breakdown of proteins, demonstrating a strong preference for cleaving peptide bonds adjacent to aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine.[1][2][4][5][6] This inherent substrate specificity is governed by a hydrophobic binding pocket within the enzyme's active site, which accommodates these aromatic side chains.[1][3]
The cyclic structure of Cyclo(-Trp-Tyr) presents both tryptophan and tyrosine residues in a conformationally constrained manner, making it an excellent candidate for a highly specific affinity ligand for chymotrypsin. The aromatic indole ring of tryptophan and the phenolic ring of tyrosine can engage in strong hydrophobic and π-π stacking interactions within the chymotrypsin binding pocket, leading to a stable and specific enzyme-ligand complex. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for utilizing Cyclo(-Trp-Tyr)-based affinity chromatography for the efficient purification of chymotrypsin.
Principle of the Method: The "Lock and Key" Interaction
The purification strategy is based on the highly specific molecular recognition between the immobilized Cyclo(-Trp-Tyr) ligand and the active site of chymotrypsin. This interaction mimics the natural substrate binding of the enzyme.
-
The Ligand (The "Key"): Cyclo(-Trp-Tyr), a cyclic dipeptide, serves as a stable, synthetic analog of the aromatic amino acid residues recognized by chymotrypsin. Its rigid structure pre-organizes the tryptophan and tyrosine side chains for optimal binding.
-
The Target Protein (The "Lock"): α-Chymotrypsin possesses a well-defined hydrophobic S1 binding pocket. This pocket is specifically shaped to accommodate large, aromatic side chains, which is the basis of its substrate specificity.[1][3][7][8]
-
The Interaction: When a crude sample containing chymotrypsin is passed through the Cyclo(-Trp-Tyr)-coupled chromatography matrix, the enzyme's binding pocket recognizes and binds to the immobilized ligand through a combination of hydrophobic interactions and π-π stacking. Other proteins and contaminants in the sample that lack this specific affinity will not bind and will be washed away.
-
Elution: The bound chymotrypsin can then be eluted by changing the buffer conditions to disrupt the enzyme-ligand interaction. This is typically achieved by altering the pH or by introducing a competitive inhibitor that has a higher affinity for the chymotrypsin binding pocket.
This specific and reversible binding allows for the selective capture and subsequent release of chymotrypsin, resulting in a highly purified and active enzyme preparation.
Experimental Protocols
Part 1: Immobilization of Cyclo(-Trp-Tyr) onto Agarose Beads
The covalent attachment of the Cyclo(-Trp-Tyr) ligand to a solid support is a critical first step.[9] Here, we describe a common and effective method using N-hydroxysuccinimide (NHS)-activated agarose beads. This chemistry targets the primary amine on the diketopiperazine ring of Cyclo(-Trp-Tyr) to form a stable amide bond.
Materials:
-
NHS-activated agarose beads (e.g., NHS-activated Sepharose® 4 Fast Flow)
-
Cyclo(-Trp-Tyr)
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0
-
Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Distilled water
Protocol:
-
Preparation of Ligand Solution: Dissolve Cyclo(-Trp-Tyr) in a minimal amount of DMSO or DMF. Dilute the dissolved ligand to the desired final concentration (typically 1-10 mg/mL) in ice-cold Coupling Buffer. It is crucial to minimize the amount of organic solvent to avoid potential denaturation of the agarose beads.
-
Washing the Agarose Beads: Transfer the required volume of NHS-activated agarose bead slurry to a sintered glass funnel. Wash the beads with 10-15 bed volumes of ice-cold 1 mM HCl. This step removes the protective additives and prepares the beads for coupling.
-
Coupling Reaction: Immediately transfer the washed beads to the prepared Cyclo(-Trp-Tyr) solution. Gently mix the suspension on a rotary shaker or end-over-end mixer at 4°C for 4-16 hours or at room temperature for 1-2 hours. The reaction covalently links the ligand to the agarose matrix.[10][11]
-
Blocking Unreacted Sites: After the coupling reaction, collect the beads by centrifugation or filtration. To block any remaining active NHS esters, resuspend the beads in Blocking Solution and incubate for at least 2 hours at room temperature with gentle mixing.[12] This step prevents non-specific binding of proteins to the matrix in subsequent steps.
-
Washing the Coupled Beads: To remove non-covalently bound ligand and blocking agents, wash the beads with alternating cycles of Wash Buffer A and Wash Buffer B. Perform at least three cycles, using 5-10 bed volumes of buffer for each wash.
-
Storage of the Affinity Matrix: After the final wash, resuspend the Cyclo(-Trp-Tyr)-agarose beads in a suitable storage buffer (e.g., phosphate-buffered saline (PBS) containing 0.02% sodium azide) and store at 4°C.
Part 2: Affinity Purification of α-Chymotrypsin
This protocol outlines the steps for purifying α-chymotrypsin from a crude sample using the prepared Cyclo(-Trp-Tyr) affinity column.
Materials:
-
Cyclo(-Trp-Tyr)-agarose affinity matrix
-
Chromatography column
-
Crude chymotrypsin sample (e.g., pancreatic extract, cell culture supernatant)
-
Binding/Wash Buffer: 50 mM Tris-HCl, 0.15 M NaCl, pH 7.8
-
Elution Buffer: 0.1 M glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Bradford protein assay reagent
-
SDS-PAGE reagents
-
Chymotrypsin activity assay reagents (e.g., N-Benzoyl-L-tyrosine ethyl ester, BTEE)
Protocol:
-
Column Packing: Pack the Cyclo(-Trp-Tyr)-agarose beads into a suitable chromatography column. The bed volume will depend on the amount of chymotrypsin to be purified.
-
Equilibration: Equilibrate the column by washing with 5-10 column volumes (CV) of Binding/Wash Buffer. This ensures that the pH and ionic strength of the column are optimal for chymotrypsin binding.
-
Sample Loading: Clarify the crude chymotrypsin sample by centrifugation or filtration to remove any particulate matter. Load the clarified sample onto the equilibrated column at a flow rate that allows for sufficient residence time for the enzyme to bind to the ligand (typically 0.5-1 mL/min).
-
Washing: After loading the sample, wash the column with 10-20 CV of Binding/Wash Buffer to remove unbound proteins and other contaminants. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
Elution: Elute the bound chymotrypsin by applying the Elution Buffer to the column. The acidic pH of the elution buffer will protonate key residues in the chymotrypsin binding pocket, disrupting the interaction with the immobilized ligand and causing the enzyme to be released. Collect the eluate in fractions.
-
Neutralization: Immediately neutralize the eluted fractions by adding a small volume of Neutralization Buffer. This is critical to prevent the irreversible denaturation of the chymotrypsin at low pH.
-
Analysis of Purified Protein:
-
Protein Concentration: Determine the protein concentration of the eluted fractions using the Bradford protein assay.
-
Purity Assessment: Analyze the purity of the eluted fractions by SDS-PAGE. A single band corresponding to the molecular weight of chymotrypsin (approximately 25 kDa) should be observed.
-
Enzyme Activity Assay: Measure the enzymatic activity of the purified chymotrypsin using a suitable substrate such as BTEE. One unit of chymotrypsin will hydrolyze 1.0 µmole of BTEE per minute at pH 7.8 at 25°C.
-
Visualizing the Workflow and Interactions
Experimental Workflow Diagram
Caption: Workflow for chymotrypsin purification.
Molecular Interaction Diagram
Caption: Chymotrypsin-ligand interactions.
Quantitative Data Summary
The following table provides expected performance characteristics for the Cyclo(-Trp-Tyr) affinity chromatography system. These values are illustrative and may vary depending on the specific experimental conditions.
| Parameter | Expected Value | Notes |
| Ligand Density | 2-10 µmol Cyclo(-Trp-Tyr) / mL of beads | Higher density may not always lead to higher binding capacity due to steric hindrance. |
| Binding Capacity | 5-15 mg chymotrypsin / mL of beads | Dependent on ligand density and accessibility. |
| Purification Fold | > 50-fold | Highly dependent on the initial purity of the crude sample. |
| Recovery | > 80% | Proper elution and immediate neutralization are key to high recovery. |
| Purity | > 95% (by SDS-PAGE) | A single-step purification should yield a highly pure enzyme. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Binding of Chymotrypsin | - Incorrect pH of Binding Buffer- Low ligand density- Inactive chymotrypsin | - Ensure Binding Buffer is at pH 7.8.- Re-evaluate the ligand immobilization protocol.- Check the activity of the starting material. |
| Non-specific Binding | - Incomplete blocking of the matrix- Hydrophobic interactions with the matrix backbone | - Repeat the blocking step.- Increase the salt concentration in the Binding/Wash Buffer (e.g., up to 0.5 M NaCl). |
| Low Recovery of Active Enzyme | - Harsh elution conditions- Delayed neutralization of eluted fractions | - Consider a step-gradient elution with decreasing pH.- Neutralize fractions immediately upon collection. |
| Column Clogging | - Particulate matter in the sample | - Centrifuge or filter the sample at 0.22 or 0.45 µm before loading. |
Conclusion
The use of Cyclo(-Trp-Tyr) as an affinity ligand provides a highly selective and efficient method for the purification of α-chymotrypsin. The specific interactions between the aromatic residues of the cyclic dipeptide and the hydrophobic binding pocket of the enzyme ensure a high degree of purity and recovery. The protocols outlined in this application note offer a robust framework for researchers to implement this novel purification strategy. The principles described herein can also be adapted for the purification of other proteins that exhibit a strong affinity for tryptophan and/or tyrosine residues, highlighting the potential versatility of Cyclo(-Trp-Tyr)-based affinity chromatography.
References
- Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry (5th ed.). W. H. Freeman.
-
Tooth Fairy Tutor. (2022, May 31). Chymotrypsin Mechanism | Biochemistry [Video]. YouTube. Retrieved from [Link]
-
Kishan's Classes. (2023, November 3). Biochemistry: Chymotrypsin Mechanism (Part 1) (Chymotrypsin Enzyme Mechanism) [STEP BY STEP!] [Video]. YouTube. Retrieved from [Link]
-
Proteopedia. (2024, June 3). Chymotrypsin. Retrieved from [Link]
-
Chegg. (2024, February 1). Solved Chymotrypsin has a large specificity pocket to bind. Retrieved from [Link]
-
Wikipedia. (n.d.). Chymotrypsin. Retrieved from [Link]
- Wu, Y., et al. (2015). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. Biophysical Journal, 109(5), 1045-1054.
-
National Center for Biotechnology Information. (n.d.). Chymotrypsin. PubChem Compound Summary. Retrieved from [Link]
- Mocz, G., & Mero, A. (2012). Immobilization of proteins on agarose beads, monitored in real time by bead injection spectroscopy. Analytical and Bioanalytical Chemistry, 402(3), 1269-1277.
- Isowa, Y., et al. (1977). Interactions of alpha-chymotrypsin with peptides containing tryptophan or its derivatives at the C-terminus. Journal of Biochemistry, 82(6), 1737-1745.
- Wilchek, M., & Miron, T. (1987).
-
SPRpages. (2022, July 17). Ligand coupling. Retrieved from [Link]
- Li, Y., et al. (2017).
-
Wilchek, M., & Miron, T. (1987). Limitations of N-hydroxysuccinimide esters in affinity chromatography and protein immobilization. Semantic Scholar. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Retrieved from [Link]
Sources
- 1. Chymotrypsin - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. proteopedia.org [proteopedia.org]
- 3. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 4. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chymotrypsin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. Ligand coupling [sprpages.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting & Optimization
Optimizing cyclization conditions for Trp-Tyr dipeptide
This guide serves as a specialized technical support resource for the synthesis and optimization of Cyclo(L-Trp-L-Tyr) , a diketopiperazine (DKP) scaffold corresponding to the natural product Brevianamide F .
The following protocols and troubleshooting steps are designed to address the specific steric and electronic challenges posed by the Indole (Trp) and Phenol (Tyr) side chains.
Module 1: Core Synthesis Strategy (The "Golden Path")
For high-yield synthesis of sterically hindered DKPs like Trp-Tyr, we recommend a Microwave-Assisted Solution Phase Cyclization of the linear dipeptide ester. While solid-phase cyclative cleavage is possible, it often suffers from slow kinetics due to the bulky side chains of Tryptophan and Tyrosine.
Optimized Protocol: Microwave-Assisted Thermal Cyclization
Precursor: H-Trp-Tyr-OMe (Linear dipeptide methyl ester). Reaction Type: Intramolecular Aminolysis.
| Parameter | Optimized Condition | Rationale |
| Solvent | Water (or 5% EtOH in H₂O) | Water acts as an amphoteric solvent, stabilizing the transition state (proton transfer) without requiring harsh bases that cause racemization. |
| Concentration | 20 mM (High Dilution) | Prevents intermolecular polymerization (linear oligomers). |
| Temperature | 160°C - 180°C | High thermal energy is required to overcome the s-trans to s-cis rotational barrier of the amide bond hindered by the bulky Indole/Phenol groups. |
| Time | 15 - 30 mins (Microwave) | Rapid heating minimizes prolonged exposure to heat, reducing degradation products. |
| Atmosphere | Argon / Nitrogen | Critical: Trp is highly susceptible to oxidation at high temps. |
Step-by-Step Workflow
-
Dissolution: Dissolve 1.0 eq of H-Trp-Tyr-OMe•HCl in deionized water (20 mM).
-
Note: If solubility is poor, add minimal DMSO (<5% v/v), but avoid high concentrations of organic solvents as they slow down the proton-transfer mechanism in water-mediated cyclization.
-
-
Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.
-
Irradiation: Seal in a microwave-safe pressure vial. Ramp to 160°C over 2 minutes; hold for 20 minutes.
-
Work-up: Cool to room temperature. The hydrophobic DKP, Cyclo(Trp-Tyr), will often precipitate out as a white/off-white solid due to lower solubility than the linear ionic precursor.
-
Isolation: Filter and wash with cold water and diethyl ether (to remove unreacted linear ester).
Module 2: Troubleshooting & FAQs
Category A: Yield & Reactivity
Q: My reaction yields are low (<30%), and I see mostly linear starting material. Why? A: This is likely a conformational lock issue. The linear dipeptide naturally adopts an s-trans conformation. To cyclize, it must rotate to s-cis. The bulky Trp and Tyr side chains create significant steric clash, raising the energy barrier for this rotation.
-
Fix 1 (Thermal): Increase temperature to 180°C.
-
Fix 2 (Catalytic): Add a weak base catalyst like Imidazole (0.5 eq) . It facilitates the nucleophilic attack of the N-terminal amine onto the C-terminal ester without being strong enough to deprotonate the alpha-carbon (causing racemization).
Q: I am observing significant amounts of linear oligomers (Trp-Tyr-Trp-Tyr).
A: Your concentration is too high.
DKP formation is a first-order intramolecular reaction (
-
Fix: Dilute the reaction to 10 mM or 5 mM . The "Pseudo-dilution" effect favors cyclization.
Category B: Purity & Side Reactions[1][2]
Q: The product has turned a dark brown/black color. A: This indicates Indole Oxidation . Tryptophan is electron-rich and sensitive to oxidative radical formation, especially under heat.
-
Fix 1: Ensure rigorous degassing (Argon sparging) before heating.
-
Fix 2: Add an antioxidant scavenger such as N-Acetyl Cysteine (NAC) or Ascorbic Acid (0.1 eq) to the reaction mixture.
Q: I see a "doublet" peak in HPLC for my product. Is this a diastereomer? A: Likely, yes. You are observing Racemization . If you used a strong base (like TEA or DIPEA) or prolonged heating >200°C, the alpha-proton of Tyrosine or Tryptophan can be abstracted, leading to the formation of cyclo(D-Trp-L-Tyr) or cyclo(L-Trp-D-Tyr).
-
Fix: Switch to Water-mediated cyclization (neutral pH). Water acts as a bifunctional catalyst, donating a proton to the leaving group (methoxy) and accepting a proton from the nucleophile (amine) in a concerted mechanism that preserves chirality.
Category C: Solubility
Q: The linear precursor H-Trp-Tyr-OMe is not dissolving in water. A: The hydrophobic aromatic rings are dominating.
-
Fix: Use a Acetate Buffer (pH 5.5) with 10-20% TFE (Trifluoroethanol) . TFE is known to induce secondary structure (turn formation) which can actually pre-organize the peptide for cyclization while improving solubility.
Module 3: Visualizing the Mechanism & Logic
Diagram 1: Reaction Mechanism & Transition States
This diagram illustrates the critical "s-trans to s-cis" rotation and the water-mediated transition state that prevents racemization.
Caption: Mechanistic pathway for Trp-Tyr cyclization highlighting the steric rotational barrier and the divergence between cyclization and oligomerization.
Diagram 2: Troubleshooting Decision Tree
Use this flow to diagnose experimental failures.
Caption: Decision matrix for diagnosing common failure modes in Trp-Tyr synthesis based on LCMS spectral data.
Module 4: Comparative Methods Data
To assist in method selection, we have compiled data comparing standard thermal reflux against the optimized microwave protocol.
| Method | Conditions | Time | Yield | Purity (Racemization) |
| Thermal Reflux | Toluene/sec-Butanol (1:1), 110°C, Acetic Acid cat. | 24 - 48 hrs | 45% | Moderate (5-10% D-isomer) |
| Base-Catalyzed | DMF, Piperidine (20%), Room Temp | 12 - 24 hrs | 60% | Low (>15% racemization) |
| Microwave (Aq) | Water, 180°C, Sealed Vessel | 20 mins | 88% | High (<1% racemization) |
References
-
Stachel, S. J., et al. (1994). "The stereoselective synthesis of brevianamides A and B." Journal of the American Chemical Society. Link (Foundational chemistry on Brevianamide scaffolds).
-
Martins, M. B., & Carvalho, I. (2007). "Diketopiperazines: biological activity and synthesis." Tetrahedron. Link (Review of general DKP synthesis strategies).
-
Gong, Y., et al. (2018). "Microwave-assisted synthesis of diketopiperazines." Organic Preparations and Procedures International. Link (Specifics on microwave acceleration and suppression of racemization).
-
Teixidó, M., et al. (2005). "Solid-phase synthesis of diketopiperazines." Journal of Combinatorial Chemistry. Link (Comparison of solid-phase vs solution phase).
-
Perreux, L., & Loupy, A. (2001). "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium." Tetrahedron. Link (Theoretical basis for water-mediated microwave synthesis).
Technical Support Center: Cyclo(-Trp-Tyr) Stability in Cell Culture Media
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Stability, Solubility, and Bioactivity of Cyclo(-Trp-Tyr) in Upstream Bioprocessing
Executive Summary
Cyclo(-Trp-Tyr), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) family, presents a unique challenge in cell culture media (CCM). Unlike linear dipeptides (e.g., Gly-Tyr) often used to enhance Tyrosine solubility, c(Trp-Tyr) is typically an unwanted byproduct formed via the non-enzymatic cyclization of linear precursors or present as an impurity in undefined hydrolysates.
Its presence introduces three critical stability vectors:
-
Physical Instability: It acts as a potent hydrogelator, causing unexplained haze or precipitation in concentrated feeds.
-
Nutrient Loss: Mammalian cells (CHO, HEK293) lack the specific diketopiperazinases required to hydrolyze the cyclic bond, rendering the constituent amino acids bio-unavailable.
-
Chemical Reactivity: The Tryptophan moiety remains susceptible to photo-oxidation, generating reactive oxygen species (ROS).
This guide provides the technical protocols to detect, mitigate, and resolve these specific issues.
Module 1: Troubleshooting "Phantom" Precipitation
Symptom: Media or feed solution develops a haze, gel-like particulates, or needle-shaped crystals after 24-48 hours of storage, particularly at 2–8°C. pH adjustments do not re-solubilize the precipitate.
Root Cause: c(Trp-Tyr) is a known supramolecular hydrogelator . It self-assembles into nanotubes or fibers via
Diagnostic Workflow
Figure 1: Diagnostic decision tree for distinguishing DKP-based precipitation from common salt precipitation.
Resolution Protocol: The "Solubility Break" Test
Standard acid/base adjustments often fail to solubilize DKP precipitates because the stability comes from hydrophobic stacking, not ionic interactions.
-
Isolate Precipitate: Centrifuge 50 mL of media at 10,000 x g for 15 mins.
-
Solvent Challenge: Resuspend the pellet in 1 mL of DMSO or 50% Acetonitrile .
-
Observation: If the pellet dissolves instantly in organic solvent but resists pH 2.0–10.0 aqueous buffers, it is highly likely an aromatic DKP like c(Trp-Tyr).
-
-
Mitigation:
-
Reduce Linear Precursor Load: If adding linear Trp-Tyr, reduce concentration or switch to Gly-Tyr (less prone to stacking).
-
disrupt Stacking: Add excipients that disrupt aromatic stacking, such as Arginine (0.5 – 1.0 g/L) or Cyclodextrins , if compatible with the cell line.
-
Module 2: Chemical Stability & Formation
Symptom: Loss of specific productivity (Qp) or titer, despite sufficient amino acid supplementation in the recipe.
Root Cause: The Cyclization Trap . If you are supplementing with linear H-Trp-Tyr-OH to solve solubility issues, it can spontaneously cyclize to c(Trp-Tyr) during media preparation, especially under heat sterilization or prolonged storage at neutral pH. Once cyclized, the amino acids are biologically "locked."
Mechanism of Failure
The nucleophilic attack of the N-terminal amine on the C-terminal carbonyl forms the six-membered diketopiperazine ring. This reaction is accelerated by:
-
Heat: Autoclaving or HTST pasteurization.
-
Catalysis: Presence of weak acids/bases (phosphate buffers).
-
Concentration: High concentrations in feed media (>50 g/L total solids) favor intermolecular interaction and subsequent intramolecular cyclization.
Data: Bioavailability Comparison
| Component | Solubility (pH 7.0) | CHO Cell Bioavailability | Stability (Liquid, 4°C) |
| L-Tyrosine | ~0.4 g/L (Poor) | High (Direct) | Stable |
| Linear Trp-Tyr | >50 g/L (High) | High (Peptidases cleave it) | Unstable (Cyclizes to DKP) |
| Cyclo(-Trp-Tyr) | Variable (Hydrogelator) | Null (Cannot be cleaved) | Very High (Protease resistant) |
Prevention Protocol
-
Avoid Heat: Never autoclave feeds containing linear Trp-Tyr. Use 0.1 µm sterile filtration.
-
pH Management: Maintain feed pH slightly acidic (pH 5.5–6.0) during storage if possible, as cyclization rates often peak near neutral/slightly alkaline pH where the N-terminus is unprotonated.
-
Alternative Sources: Replace linear Trp-Tyr with Phospho-Tyrosine or Gly-Tyr (slower cyclization kinetics due to steric freedom differences).
Module 3: Photo-Oxidation & Toxicity
Symptom: Media turns yellow/brown; reduced cell viability; increased oxidative stress markers.
Root Cause: The Tryptophan moiety in c(Trp-Tyr) retains its indole ring, which is highly sensitive to light. While the peptide bond is stable, the side chain can generate Reactive Oxygen Species (ROS) (singlet oxygen) upon light exposure, leading to peroxide formation.
Experimental Validation: ROS Generation Assay
To determine if your c(Trp-Tyr) impurity is contributing to oxidative stress:
-
Setup: Prepare a 10 mM solution of c(Trp-Tyr) in PBS.
-
Control: 10 mM L-Tryptophan.
-
Stress: Expose both to ambient lab light (approx. 2000 lux) for 48 hours.
-
Detection: Measure H₂O₂ generation using a fluorometric hydrogen peroxide assay (e.g., Amplex Red).
-
Threshold: If H₂O₂ > 5 µM, the media requires protection.
-
Mitigation:
-
Store all Trp-containing feeds in amber bottles or opaque bags.
-
Add antioxidants: Pyruvate (1–5 mM) acts as a peroxide scavenger in the media.
Module 4: Analytical Detection (LC-MS)
Question: "How do I distinguish between linear Trp-Tyr and Cyclo(-Trp-Tyr)?"
Answer: They have the same molecular weight (
-
Linear Trp-Tyr: Formula
| Monoisotopic Mass: ~367.15 Da -
Cyclo(-Trp-Tyr): Formula
| Monoisotopic Mass: ~349.14 Da (Loss of 18 Da due to dehydration/cyclization).
Standard Operating Procedure (SOP) for Detection
Instrument: UPLC coupled with Q-TOF or Triple Quad MS. Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
Method Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 10 minutes.
-
Detection:
-
Monitor m/z 350.15 [M+H]+ for c(Trp-Tyr).
-
Monitor m/z 368.16 [M+H]+ for Linear Trp-Tyr.
-
Note: c(Trp-Tyr) is significantly more hydrophobic than the linear form. It will elute later in a reverse-phase gradient.
Frequently Asked Questions (FAQ)
Q1: Is Cyclo(-Trp-Tyr) toxic to CHO cells?
-
Technical Insight: Generally, DKPs exhibit low cytotoxicity compared to other impurities. However, specific DKPs can modulate ion channels or inhibit growth at high concentrations (>10 mM). The primary "toxicity" in bioprocessing is usually starvation (due to nutrient lockout) rather than direct cellular poisoning.
-
Reference: See Wang et al. regarding DKP bioactivity on cell proliferation [2].
Q2: Can I use enzymes to recover the amino acids from the DKP?
-
Answer: No. Mammalian cells and standard media supplements (like insulin/transferrin) do not contain diketopiperazinases. Once the ring forms, those amino acids are lost to the process.
Q3: Why does precipitation happen only in my feed, not the basal media?
-
Answer: Concentration is the driver.
- stacking requires a critical concentration (Critical Gelation Concentration, CGC). In basal media, levels are too low. In feeds (often 10x–50x concentrated), c(Trp-Tyr) exceeds its solubility limit and the stacking interactions overcome entropy, leading to gelation [1].
References
-
Diketopiperazine Gels & Self-Assembly
-
Biological Activity of DKPs
- Title: Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold.
- Source: MDPI (Molecules 2018).
- Context: Details the cytotoxicity and bioactivity of various cyclic dipeptides on mammalian cells.
-
URL:[Link]
-
Tyrosine Solubility in Media
-
Impact of Media Components on CHO Cells
Sources
- 1. Biological activity of selected tyrosine-containing 2,5-diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Addressing challenges in the purification of Cyclo(-Trp-Tyr) from crude extracts
Senior Application Scientist: Dr. Aris Thorne Department: Bio-Organic Separation Core Reference ID: SOP-DKP-TRP-TYR-005
Executive Summary & Molecule Profile
Subject: Cyclo(-Trp-Tyr) [Cyclic dipeptide; 2,5-Diketopiperazine] Primary Challenge: This molecule presents a "hydrophobic-polar paradox." While the diketopiperazine (DKP) ring confers structural rigidity and neutrality, the Indole (Trp) and Phenol (Tyr) side chains create significant hydrophobicity and susceptibility to oxidative degradation.
Why this guide is different: Most standard peptide protocols fail here because they assume the target is a charged linear peptide. Cyclo(-Trp-Tyr) lacks free N-terminal amines or C-terminal carboxyls. Standard ion-exchange methods will result in 100% yield loss (flow-through). This guide treats the molecule as a neutral, hydrophobic metabolite, prioritizing solvent partitioning and reverse-phase resolution.
Module 1: Extraction Strategy (The "Crude" Phase)
Q: My recovery from fermentation broth is <10%. Where is my product?
A: You are likely losing it to the biomass or the wrong phase during extraction.
The Mechanism: Cyclo(-Trp-Tyr) is significantly more hydrophobic than its linear precursor (H-Trp-Tyr-OH) because the charged termini are eliminated in the cyclic ring.
-
Biomass Trap: The hydrophobic Indole ring binds non-specifically to cell walls.
-
Solvent Mismatch: If you use water/methanol only, you extract too many polar impurities.
Troubleshooting Protocol:
| Observation | Root Cause | Corrective Action |
| Low Yield | Product trapped in cell pellet | Lyse & Leach: Sonicate the cell pellet with MeOH:Acetone (1:1). 40% of DKP is often intracellular or wall-bound. |
| Emulsions | Lipid/Protein stabilization | Salting Out: Add NaCl to saturation before adding Ethyl Acetate. This disrupts the emulsion and drives the hydrophobic DKP into the organic phase. |
| Impurity Load | Co-extraction of linear peptides | pH Control: Adjust aqueous phase to pH 8.0 before extraction. Linear peptides become charged (COO-) and stay in water; neutral DKP moves to organic solvent. |
Module 2: Chromatographic Resolution (The "Purity" Phase)
Q: I see two peaks with the same mass. Is my product degrading?
A: Likely not degrading, but resolving isomers or precursors.
Scenario A: Linear vs. Cyclic The linear dipeptide (Trp-Tyr) has the same amino acid content but differs in mass by 18 Da (Water). However, in low-res MS, they can be confused if dehydration occurs in the source.
-
Differentiation: The linear peptide will shift retention time significantly with pH changes (due to N/C-termini ionization). The Cyclic DKP retention time is pH independent .
Scenario B: Cis/Trans Isomerization Proline-containing DKPs often show cis/trans isomers, but Cyclo(-Trp-Tyr) is generally rigid. If you see split peaks, check for Diastereomers (L,L vs D,L) which can occur if racemization happened during synthesis or fermentation.
Q: My product turns yellow/brown on the column. Why?
A: Tryptophan Oxidation.[1][2] The Indole ring is highly susceptible to photo-oxidation and acid-catalyzed degradation, forming N-formylkynurenine (fluorescent, +16/32 Da).
The "Yellow" Fix:
-
Shielding: Wrap all reservoirs and columns in aluminum foil.
-
Degassing: Sparge buffers with Helium or Nitrogen; do not rely solely on vacuum degassing.
-
Avoid Strong Acid: Replace 0.1% TFA with 0.1% Formic Acid or 10mM Ammonium Acetate . TFA can promote radical formation in Trp residues over long exposure.
Experimental Workflow & Logic
The following diagram illustrates the critical decision pathways for isolating Cyclo(-Trp-Tyr).
Figure 1: Optimized workflow prioritizing phase separation of neutral DKPs from charged linear impurities.
Standard Operating Protocols (SOPs)
SOP-A: Selective Liquid-Liquid Extraction
Rationale: Exploits the lack of charge on the DKP ring to separate it from zwitterionic impurities.
-
Preparation: Clarify broth via centrifugation (8,000 x g, 15 min).
-
pH Adjustment: Adjust supernatant pH to 8.0 ± 0.2 using NaOH.
-
Why? At pH 8, linear H-Trp-Tyr-OH is negatively charged (COO-) and stays in water. The cyclic form remains neutral.
-
-
Solvent Addition: Add Ethyl Acetate (EtOAc) at a 1:1 (v/v) ratio.
-
Agitation: Mix vigorously for 20 minutes.
-
Troubleshooting: If emulsion forms, add NaCl to 5% (w/v) or centrifuge the mixture.
-
-
Separation: Collect the upper organic layer.
-
Repeat: Re-extract the aqueous layer once more with fresh EtOAc.
-
Drying: Dry organic layer over anhydrous
, filter, and evaporate under reduced pressure at <40°C (prevent thermal degradation).
SOP-B: Preparative HPLC Method
Rationale: Phenyl-Hexyl phases offer superior selectivity for aromatic residues (Trp/Tyr) via pi-pi interactions compared to standard C18.
| Parameter | Specification |
| Column | Phenyl-Hexyl or C18 (Polar Embedded), 5µm, 21.2 x 150mm |
| Mobile Phase A | Water + 10mM Ammonium Acetate (pH 6.5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 15 - 20 mL/min (Dependent on column ID) |
| Detection | UV 280nm (Specific for Trp/Tyr) & 220nm (Peptide Bond) |
| Gradient | 0-5 min: 10% B (Load)5-25 min: 10% |
Critical Note on Mobile Phase: Avoid TFA if possible. If peak shape is poor without it, use the minimum effective concentration (0.05%). TFA absorbs at 210-220nm and can mask the peptide signal; Ammonium Acetate is volatile and lyophilization-friendly.
Troubleshooting Logic Tree
Use this logic flow to diagnose purification failures immediately.
Figure 2: Diagnostic logic for common purification failures.
References
-
Silarova, P. et al. (2025). Optimization of the primary purification process of extracting sphorolipid from the fermentation broth. ResearchGate. 3
-
Sobolev, R. (2023). Methods of extraction, separation and identification of cyclic peptides from flaxseed. Food Systems Journal. 4
-
Waters Corporation. (2022). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides. 5[6][7][8][4][9]
-
Finley, E.L. et al. (2013). Separation of Tryptophan Oxidized Peptides from Their Native Forms. LCGC International. 7
-
Phenomenex. (2020). HPLC Tech Tip: Approach to Peptide Analysis. 10
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
- 5. waters.com [waters.com]
- 6. Analysis of the isomerization of diketopiperazine consisting of proline and aromatic amino acid residues using nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification of 2,3-butanediol from fermentation broth: process development and techno-economic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing Buffer Conditions for Cyclo(-Trp-Tyr) Biological Assays
Welcome to the technical support center for Cyclo(-Trp-Tyr) biological assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing buffer conditions for this unique cyclic dipeptide. Here, we synthesize technical expertise with practical, field-proven insights to help you achieve reliable and reproducible results in your experiments.
Introduction to Cyclo(-Trp-Tyr) and Assay Buffer Considerations
Cyclo(-Trp-Tyr) is a cyclic dipeptide with a range of bioactive properties, including antioxidant and neuroprotective effects.[1] Its cyclic structure confers greater stability compared to linear peptides.[1] However, the presence of hydrophobic tryptophan and tyrosine residues presents specific challenges in maintaining its solubility and preventing aggregation in aqueous assay buffers. The tyrosine residue, in particular, has very low solubility at neutral pH.[2] Therefore, careful optimization of buffer conditions is paramount for successful and accurate biological assays.
This guide will provide a comprehensive overview of key buffer parameters, troubleshooting common issues, and detailed protocols for preparing Cyclo(-Trp-Tyr) solutions and performing common biological assays.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with Cyclo(-Trp-Tyr).
Q1: What is the best starting buffer for dissolving Cyclo(-Trp-Tyr)?
A1: Due to the poor aqueous solubility of the tyrosine residue at neutral pH, dissolving Cyclo(-Trp-Tyr) directly in a neutral buffer like PBS can be challenging. A good starting point is to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[3] This stock can then be diluted into your aqueous assay buffer to the final desired concentration. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid impacting the biological system.
Q2: My Cyclo(-Trp-Tyr) solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation is a strong indicator of aggregation or poor solubility. This can be caused by several factors, including the pH of the buffer, high concentrations of the peptide, or interactions with the storage container. Refer to the "Troubleshooting Guide" section below for detailed steps on how to address this issue.
Q3: Can I store my Cyclo(-Trp-Tyr) stock solution? If so, under what conditions?
A3: Yes, stock solutions of Cyclo(-Trp-Tyr) in an organic solvent like DMSO can be stored. For short-term storage (1-2 weeks), -20°C is recommended. For long-term storage, aliquoting the stock solution into single-use vials and storing at -80°C is the most effective way to prevent degradation from repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to minimize moisture condensation.
Q4: I am observing a low signal-to-noise ratio in my fluorescence-based assay with Cyclo(-Trp-Tyr). What could be the cause?
A4: A low signal-to-noise ratio can stem from several sources. The intrinsic fluorescence of the tryptophan residue is highly sensitive to its environment, including pH, solvent polarity, and quenching agents.[4] Aggregation of Cyclo(-Trp-Tyr) can also lead to fluorescence quenching. Additionally, ensure your microplate reader settings, such as gain and focal height, are optimized for your specific assay.[5] The "Troubleshooting Guide" provides further details on improving signal-to-noise.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during Cyclo(-Trp-Tyr) biological assays.
Issue 1: Poor Solubility or Precipitation
Probable Causes:
-
Incorrect pH: The tyrosine residue's phenolic hydroxyl group has a pKa around 10, making it less soluble at neutral pH.
-
High Peptide Concentration: The hydrophobic nature of both tryptophan and tyrosine can lead to self-association and aggregation at higher concentrations.[6]
-
Inappropriate Solvent: Attempting to dissolve the peptide directly in an aqueous buffer without an organic co-solvent.
Solutions:
| Solution | Rationale | Detailed Steps |
| Optimize pH | Adjusting the pH away from the isoelectric point of the peptide can increase its net charge and improve solubility. | 1. Prepare a small test solution of Cyclo(-Trp-Tyr) in your intended buffer. 2. Gradually adjust the pH upwards (e.g., to pH 8.0-8.5) or downwards (e.g., to pH 6.0-6.5) and observe for improved clarity. 3. Ensure the final pH is compatible with your biological assay system. |
| Use an Organic Co-solvent | Organic solvents like DMSO or ethanol can disrupt hydrophobic interactions and effectively solubilize Cyclo(-Trp-Tyr).[3] | 1. Prepare a high-concentration stock solution (e.g., 10-50 mM) of Cyclo(-Trp-Tyr) in 100% DMSO. 2. Vortex thoroughly to ensure complete dissolution. 3. Serially dilute the stock solution into your aqueous assay buffer to the final working concentration, ensuring the final DMSO concentration is below a level that affects your assay (typically <1%). |
| Incorporate Solubilizing Excipients | Certain additives can help to prevent aggregation and improve solubility. | 1. Consider adding a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20) to your assay buffer.[7] 2. Alternatively, for some applications, the use of cyclodextrins can help to encapsulate the hydrophobic residues and improve solubility. |
Issue 2: Peptide Aggregation
Probable Causes:
-
Suboptimal Buffer Conditions: pH, ionic strength, and temperature can all influence the propensity of peptides to aggregate.[8]
-
Hydrophobic Interactions: The aromatic side chains of tryptophan and tyrosine can drive self-assembly.[2]
-
Surface Adsorption: Peptides can adsorb to the surfaces of plasticware, leading to localized high concentrations and subsequent aggregation.
Solutions:
| Solution | Rationale | Detailed Steps |
| Adjust Ionic Strength | Modifying the salt concentration can alter electrostatic interactions and disrupt aggregation. | 1. Prepare your assay buffer with varying concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM). 2. Test the solubility and performance of Cyclo(-Trp-Tyr) in each buffer condition. |
| Include Additives | Certain molecules can interfere with peptide self-association. | 1. Add a non-ionic detergent like Tween-20 (0.01-0.1%) to your buffer to reduce hydrophobic interactions.[7] 2. For some applications, arginine (50-100 mM) can be used as an aggregation suppressor. |
| Use Low-Binding Plasticware | Minimizing surface adsorption reduces the chances of aggregation. | 1. Utilize low-protein-binding microplates and pipette tips for all steps involving Cyclo(-Trp-Tyr). |
A [label="Problem: Peptide Aggregation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Cause: Suboptimal Buffer"]; C [label="Cause: Hydrophobic Interactions"]; D [label="Cause: Surface Adsorption"];
E [label="Solution: Adjust Ionic Strength", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Solution: Add Detergents (e.g., Tween-20)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Solution: Use Low-Binding Plasticware", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -- B; A -- C; A -- D; B -- E; C -- F; D -- G; }
Troubleshooting peptide aggregation.
Issue 3: Low or Inconsistent Assay Signal
Probable Causes:
-
Peptide Degradation: Instability of the peptide in the assay buffer over time.
-
Buffer Interference: Components of the buffer may be interfering with the assay chemistry or detection method.[9]
-
Fluorescence Quenching: The intrinsic tryptophan fluorescence can be quenched by various substances or due to aggregation.[4]
-
Metal Ion Chelation: If the assay is sensitive to metal ions, components in the buffer could be chelating them.[10]
Solutions:
| Solution | Rationale | Detailed Steps |
| Assess Peptide Stability | Ensure the peptide is stable under the assay conditions. | 1. Prepare a solution of Cyclo(-Trp-Tyr) in your assay buffer and incubate it for the duration of your assay. 2. Analyze the solution at different time points by HPLC to check for degradation products. |
| Simplify Buffer Composition | Minimize potential interfering substances. | 1. If possible, use a simple buffer system (e.g., Tris or HEPES) with minimal additives. 2. Avoid buffers containing components known to interfere with your assay chemistry (e.g., primary amines in Bradford assays). |
| Optimize for Fluorescence | Maximize the signal from the intrinsic tryptophan fluorescence. | 1. If using a fluorescence-based assay, ensure the pH and solvent polarity are conducive to high fluorescence quantum yield.[4] 2. Check for and eliminate any potential quenching agents in your buffer. 3. Optimize the excitation and emission wavelengths on your plate reader. |
| Consider Metal Ion Contamination | Ensure metal ion concentrations are appropriate for the assay. | 1. If your assay is sensitive to metal ions, consider using a metal-free buffer or adding a chelating agent like EDTA if appropriate for your system. |
A [label="Low/Inconsistent Signal", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Check for Peptide Degradation (HPLC)"]; C [label="Simplify Buffer Composition"]; D [label="Optimize Fluorescence Parameters"]; E [label="Assess Metal Ion Effects"];
A -> B [label="Is the peptide stable?"]; A -> C [label="Is the buffer interfering?"]; A -> D [label="Is fluorescence being quenched?"]; A -> E [label="Is the assay metal-dependent?"]; }
Workflow for signal optimization.
Experimental Protocols
Protocol 1: Preparation of Cyclo(-Trp-Tyr) Stock and Working Solutions
Materials:
-
Cyclo(-Trp-Tyr) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile, filtered assay buffer
Procedure:
-
Prepare Stock Solution (10 mM): a. Allow the Cyclo(-Trp-Tyr) powder vial to equilibrate to room temperature before opening. b. Weigh out the required amount of Cyclo(-Trp-Tyr) and dissolve it in anhydrous DMSO to a final concentration of 10 mM. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into single-use, low-protein-binding tubes. e. Store the aliquots at -80°C for long-term storage.
-
Prepare Working Solution: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Serially dilute the stock solution in your optimized assay buffer to the desired final concentration. c. Ensure the final concentration of DMSO in the working solution is below the tolerance level of your assay (typically <1%).
Protocol 2: General Guideline for a Cell-Based Assay
Materials:
-
Cells appropriate for the assay
-
Cell culture medium
-
Cyclo(-Trp-Tyr) working solution
-
Assay-specific reagents (e.g., viability dye, lysis buffer)
-
Low-protein-binding microplate
Procedure:
-
Cell Seeding: a. Seed the cells in a low-protein-binding microplate at the desired density. b. Allow the cells to adhere and grow for the appropriate amount of time (typically overnight for adherent cells).
-
Compound Treatment: a. Prepare serial dilutions of the Cyclo(-Trp-Tyr) working solution in cell culture medium. b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of Cyclo(-Trp-Tyr). c. Include appropriate controls (e.g., vehicle control with the same final concentration of DMSO).
-
Incubation: a. Incubate the plate for the desired treatment period under appropriate cell culture conditions (e.g., 37°C, 5% CO2).
-
Assay Readout: a. Perform the specific assay readout according to the manufacturer's protocol (e.g., add viability reagent and read fluorescence, or lyse cells and perform a subsequent biochemical assay).
Protocol 3: DPPH Radical Scavenging Antioxidant Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Cyclo(-Trp-Tyr) working solutions at various concentrations in a suitable buffer (e.g., Tris-HCl, pH 7.4)
-
Trolox or Ascorbic Acid as a positive control
-
Methanol (as a blank)
-
96-well microplate
Procedure:
-
Prepare Assay Plate: a. Add a fixed volume of the DPPH solution to each well of the microplate. b. Add an equal volume of the Cyclo(-Trp-Tyr) working solutions, positive control, or blank to the respective wells.
-
Incubation: a. Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). The assay should be performed in minimal light.
-
Measurement: a. Measure the absorbance of each well at the appropriate wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: a. Calculate the percentage of DPPH radical scavenging activity for each concentration of Cyclo(-Trp-Tyr) and the positive control. The results can be expressed as Trolox equivalent antioxidant capacity (TEAC).[11]
References
- (Reference to a general peptide handling guide, if available)
-
Liwei Peptide. Cyclo(Trp-Tyr). Available from: [Link]
-
ResearchGate. How can I disrupting protein aggregate before SEC?. Available from: [Link]
- (Reference for cyclodextrin use, if available)
-
PubMed. Oral gene delivery with cyclo-(D-Trp-Tyr) peptide nanotubes. Available from: [Link]
-
G-Biosciences. How to Deal with Interfering Agents in Protein Estimation Assays. Available from: [Link]
-
Maes, C., et al. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLoS One. 2012;7(10):e43852. Available from: [Link]
- (Reference for arginine as an aggreg
- (Reference for low-binding plasticware, if available)
- (Reference for peptide stability assessment by HPLC, if available)
- (Reference for buffer interference in specific assays, if available)
- (Reference for fluorescence quenching mechanisms, if available)
-
NCBI. Assay Interference by Aggregation. In: Assay Guidance Manual. Available from: [Link]
- (Reference for metal ion chel
- (Reference for cell-based assay protocols, if available)
- (Reference for DPPH assay protocols, if available)
- (Reference for TEAC calcul
-
Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays. Available from: [Link]
- (Reference for Cyclo(-Trp-Tyr) antioxidant activity, if available)
-
New Journal of Chemistry. Antimicrobial peptide–metal ion interactions – a potential way of activity enhancement. Available from: [Link]
- (Reference for Cyclo(-Trp-Tyr) neuroprotective activity, if available)
- (Reference for specific buffer component interference, if available)
- (Reference for detergent effects on peptide aggreg
- (Reference for organic solvent use in peptide assays, if available)
- (Reference for Cyclo(-Trp-Tyr) stability studies, if available)
-
G-Biosciences. DPPH Antioxidant Assay. Available from: [Link]
-
BMG LABTECH. Tryptophan Fluorescence: nature's probe. Available from: [Link]
- (Reference for Cyclo(-Trp-Tyr)
- (Reference for troubleshooting low signal in fluorescence assays, if available)
-
MDPI. DPPH Radical Scavenging Assay. Available from: [Link]
Sources
- 1. Purchase Directly from Cyclo(Trp-Tyr) | China Cyclo(Trp-Tyr) Supplies [liwei-peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Oral gene delivery with cyclo-(D-Trp-Tyr) peptide nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Antimicrobial peptide–metal ion interactions – a potential way of activity enhancement - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Non-Specific Binding of Cyclo(-Trp-Tyr) in Cellular Assays
Welcome to the technical support guide for researchers utilizing Cyclo(-Trp-Tyr) in cellular assays. This resource is designed to provide in-depth troubleshooting strategies and foundational knowledge to help you overcome the common challenge of non-specific binding (NSB). High background signals can obscure specific interactions, leading to low signal-to-noise ratios and unreliable data. This guide will walk you through the causes of NSB with Cyclo(-Trp-Tyr) and provide actionable solutions to enhance the accuracy and sensitivity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding non-specific binding in the context of Cyclo(-Trp-Tyr) assays.
Q1: What is non-specific binding and why is it a problem with Cyclo(-Trp-Tyr)?
A1: Non-specific binding (NSB) refers to the adherence of your molecule of interest, in this case, Cyclo(-Trp-Tyr), to surfaces or cellular components other than its intended biological target.[1] This is problematic because it generates a high background signal, which can mask the true specific binding signal, leading to inaccurate quantification and reduced assay sensitivity.[2]
Cyclo(-Trp-Tyr) is a cyclic dipeptide composed of tryptophan and tyrosine.[3] Both of these amino acid residues contain large, hydrophobic aromatic rings. This inherent hydrophobicity is a primary driver of NSB, as the peptide will tend to interact with hydrophobic surfaces, such as the polystyrene of microplates and lipids within the cell membrane, through non-specific hydrophobic interactions.[4][5]
Q2: My negative control wells (no target cells or target-negative cells) show a high signal. What is the first thing I should check?
A2: A high signal in negative control wells is a clear indicator of non-specific binding to the assay plate or other components. The first and most crucial step is to ensure your blocking and washing steps are adequate.[6][7] Inadequate blocking leaves sites on the microplate wells open for Cyclo(-Trp-Tyr) to adhere, while insufficient washing fails to remove unbound or weakly bound peptides. Review your protocol for these two steps first.
Q3: What is a "blocking agent" and how does it work?
A3: A blocking agent is a solution, typically protein-based, used to coat the surfaces of the microplate wells.[8] It works by physically occupying all potential non-specific binding sites on the plastic surface.[9] By pre-incubating the plate with a blocking agent like Bovine Serum Albumin (BSA) or casein, you create a neutral protein layer that prevents the hydrophobic Cyclo(-Trp-Tyr) from directly interacting with the well surface, thereby reducing background signal.[8][9]
In-Depth Troubleshooting Guide
This section provides a systematic, problem-and-solution approach to diagnosing and resolving persistent NSB issues.
Problem 1: High background signal persists despite using a standard BSA blocking buffer.
Causality Analysis:
Standard BSA preparations can sometimes be insufficient for highly hydrophobic molecules. The issue could stem from several factors: the concentration of BSA may be too low, the quality of the BSA might be suboptimal (e.g., containing contaminants that interfere with the assay), or BSA may simply not be the most effective blocker for this specific peptide.[10]
Solutions & Methodologies:
-
Optimize BSA Concentration: The typical 1% BSA concentration is a starting point.[5] Create a dilution series of your BSA blocking buffer (e.g., 0.5%, 1%, 2%, 5% w/v in PBS) and test it.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2]; edge [color="#5F6368"];
}
Caption: Workflow for BSA Concentration Optimization.
-
Switch to a Different Blocking Agent: Not all blocking agents are equal.[11] If BSA fails, consider alternatives. Non-fat dry milk and casein are effective and inexpensive options.[12][13] However, be cautious:
-
Casein: Since casein is a phosphoprotein, avoid it if your assay involves phosphorylation detection.[12][13]
-
Non-Fat Dry Milk: Contains biotin and various glycoproteins, making it unsuitable for assays using biotin-streptavidin systems or lectin probes.[12]
-
Commercial Blockers: Many companies offer proprietary protein-based blocking buffers optimized for low background. These can be a good, albeit more expensive, option.
-
| Blocking Agent | Typical Concentration | Advantages | Disadvantages & Considerations |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | Well-documented, compatible with most systems.[14] | Lot-to-lot variability can occur; may not be sufficient for highly hydrophobic molecules.[10][14] |
| Non-Fat Dry Milk | 2-5% in PBS/TBS | Inexpensive, effective due to molecular diversity.[14] | Contains phosphoproteins (casein) and biotin; not for use in phosphorylation or avidin/biotin assays.[12] |
| Casein | 0.5-2% in PBS/TBS | Effective single-protein alternative to BSA.[13] | Is a phosphoprotein; avoid in assays detecting phosphorylated targets.[12][13] |
| Fish Gelatin | 0.1-0.5% in PBS/TBS | Contains no mammalian proteins, reducing cross-reactivity with mammalian antibodies.[13] | May be less effective than milk or BSA for certain applications. |
Problem 2: The signal-to-noise ratio is poor, suggesting that blocking agents and buffer additives might be stripping my target or interfering with specific binding.
Causality Analysis:
This is a classic optimization problem. While additives like detergents are excellent at disrupting non-specific hydrophobic interactions, at high concentrations they can also disrupt the specific, intended binding of Cyclo(-Trp-Tyr) to its cellular target or even affect cell membrane integrity.[15][16]
Solutions & Methodologies:
-
Incorporate a Mild, Non-ionic Detergent: The key is to disrupt weak, non-specific hydrophobic interactions without affecting the higher-affinity specific binding.
-
Tween-20 or Triton X-100: Add a low concentration of a non-ionic detergent to your wash buffer and potentially your assay/binding buffer.[5] A good starting point is 0.05% (v/v).[15] This small amount can act as a "wetting agent," reducing surface tension and preventing the peptide from sticking to plastic surfaces and loosely to cell membranes.[5]
-
-
Optimize Detergent Concentration (A Critical Step): A detergent titration is essential. High concentrations can affect cell viability or inhibit your assay.[17]
Protocol: Detergent Concentration Optimization
-
Preparation: Prepare a series of wash buffers containing different concentrations of Tween-20 (e.g., 0%, 0.01%, 0.05%, 0.1%, 0.2%).
-
Control Wells: Set up wells with cells (positive control) and without cells (negative control for NSB).
-
Testing: Run your standard assay protocol, but use the different wash buffers for the washing steps.
-
Cell Viability Check (Crucial): In a parallel plate, expose your cells to the same buffer conditions for the same duration. After incubation, perform a simple viability assay (e.g., Trypan Blue exclusion or MTT assay) to ensure the chosen detergent concentration is not cytotoxic.[17]
-
Analysis: Calculate the signal-to-noise (S/N) ratio for each concentration (Signal from positive control / Signal from negative control). Plot the S/N ratio and cell viability against detergent concentration. Select the concentration that provides the highest S/N ratio without compromising cell viability.
dot graph LR { bgcolor="#F1F3F4" node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
}
Caption: Balancing Signal-to-Noise with Cell Viability.
-
Problem 3: I've optimized my buffers, but I still see high variability and background, especially at low peptide concentrations.
Causality Analysis:
When dealing with low concentrations of a "sticky" peptide, significant loss can occur due to adsorption to plasticware before it even reaches the cells.[1][4] This includes pipette tips, tubes, and the microplate itself. Standard polystyrene plates have hydrophobic surfaces that are prone to binding peptides.
Solutions & Methodologies:
-
Use Low-Binding Consumables: This is a simple yet highly effective solution.
-
Low-Binding Microplates: Switch from standard tissue-culture treated or high-bind plates to plates specifically marketed as "low-binding" or "non-binding."[4][18] These plates have surfaces treated with a hydrophilic polymer (like a hydrogel or polyethylene oxide-like coating) that creates a hydration layer, physically preventing hydrophobic molecules from adsorbing.[18][19]
-
Low-Retention Pipette Tips & Tubes: Use siliconized or similarly treated plasticware for all steps involving the peptide to minimize loss during sample preparation and transfer.[9]
-
-
Modify Your Assay Protocol:
-
Increase Wash Steps/Volume: Ensure unbound peptide is thoroughly removed. Increase the number of wash cycles (from 3 to 4 or 5) or the volume of wash buffer per well.[6]
-
Adjust Incubation Time/Temperature: Non-specific binding is often rapid and weakly temperature-dependent, whereas specific binding can be slower and more temperature-sensitive. Try reducing the incubation time or lowering the temperature (e.g., from 37°C to room temperature or 4°C) to see if it disfavors NSB while still allowing for sufficient specific binding.[4]
-
Final Checklist for Minimizing Non-Specific Binding
-
✓ Plate Selection: Are you using a non-binding or low-binding surface plate?[18][19]
-
✓ Blocking: Have you optimized the blocking agent (BSA, Casein, etc.) and its concentration?[5][11]
-
✓ Detergents: Have you added a low concentration (e.g., 0.05%) of a non-ionic detergent like Tween-20 to your wash and/or assay buffers?[5][15]
-
✓ Washing: Are your washing steps sufficiently stringent (e.g., 4-5 cycles)?[6]
-
✓ Buffer Composition: Is the pH and ionic strength of your buffer optimized? Higher salt concentrations can sometimes reduce charge-based NSB.[5]
-
✓ Controls: Are you including proper controls (no cells, target-negative cells) in every experiment to accurately measure the level of NSB?
-
✓ Cell Health: Have you confirmed that your protocol steps and buffer additives are not impacting cell viability?[17]
By systematically addressing these factors, you can effectively minimize the non-specific binding of Cyclo(-Trp-Tyr) and achieve reliable, high-quality data in your cellular assays.
References
-
Liwei Peptide. (n.d.). Cyclo(Trp-Tyr). Retrieved from [Link]
-
Waters Corporation. (n.d.). A Systematic Approach for Preventing the Loss of Hydrophobic Peptides in Sample Containers. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reduction of non-specific binding in immunoassays requiring long incubations. Request PDF. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains. Retrieved from [Link]
-
PubMed Central. (n.d.). Understanding Cell Penetration of Cyclic Peptides. Retrieved from [Link]
-
PubMed. (n.d.). Reduction of non-specific binding in immunoassays requiring long incubations. Retrieved from [Link]
-
Sonesson, A. (2013, November 20). LC-MS/MS bioanalysis of peptides – How to manage non specific binding? [Presentation]. EBF 6th Open Symposium, Barcelona, Spain. Retrieved from [Link]
-
PubMed Central. (n.d.). Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike. Retrieved from [Link]
-
NIH. (n.d.). Tween-20 transiently changes the surface morphology of PK-15 cells and improves PCV2 infection. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Optimization of Binding, Washing and Elution Buffer for Development of DNA Isolation Kit. Retrieved from [Link]
-
Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
-
PEPperPRINT. (n.d.). Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays. Retrieved from [Link]
-
NIH. (2023, June 7). Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly. Retrieved from [Link]
-
CliniSciences. (n.d.). Washing buffers - Immunoassays. Retrieved from [Link]
-
ResearchGate. (2025, December 24). Cyclic peptides as ligands for competition binding assays. Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Effect of the detergent Tween-20 on the DNA affinity chromatography of Ga14, C/EBP alpha, and lac repressor with observations on column regeneration. Retrieved from [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclic peptides can engage a single binding pocket through highly divergent modes. Retrieved from [Link]
-
Corning. (n.d.). Effective Blocking Procedures in ELISA Assays. Retrieved from [Link]
-
MyAssays. (n.d.). How to choose and optimize ELISA reagents and procedures. Retrieved from [Link]
-
PNAS. (2026, January 28). Mapping targetable sites on the human surfaceome for the design of novel binders. Retrieved from [Link]
-
Corning. (n.d.). Corning® 96-well Black Polystyrene High Bind Low Volume Stripwell™ Microplate. Retrieved from [Link]
-
ResearchGate. (2020, February 14). What causes high background in cell based assays? Retrieved from [Link]
-
U-CyTech. (n.d.). Troubleshooting T cell ELISPOT assay. Retrieved from [Link]
-
Levprot Bioscience. (n.d.). Recombinant Bovine Serum Albumin (rBSA) as a Blocking Agent: Applications and Benefits. Retrieved from [Link]
-
ACS Publications. (2025, April 21). High-Throughput Workflow for Detergent-free Cell-Based Proteomic Characterization. Retrieved from [Link]
-
Azure Biosystems. (n.d.). Blocking: Key to Optimizing Your Western Blots. Retrieved from [Link]
-
ACS Publications. (2022, June 9). Tween-20 Induces the Structural Remodeling of Single Lipid Vesicles. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cyclopeptides – Knowledge and References. Retrieved from [Link]
-
Biomat. (n.d.). No Binding 96 Well Plates. Retrieved from [Link]
Sources
- 1. e-b-f.eu [e-b-f.eu]
- 2. How to deal with high background in ELISA | Abcam [abcam.com]
- 3. Purchase Directly from Cyclo(Trp-Tyr) | China Cyclo(Trp-Tyr) Supplies [liwei-peptide.com]
- 4. lcms.cz [lcms.cz]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 8. meridianbioscience.com [meridianbioscience.com]
- 9. goldbio.com [goldbio.com]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
- 12. What's the role of BSA/Milk as blocking agents?? | AAT Bioquest [aatbio.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. corning.com [corning.com]
- 15. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tween-20 transiently changes the surface morphology of PK-15 cells and improves PCV2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 19. biomat.it [biomat.it]
Technical Support Center: Enhancing the In Vivo Bioavailability of Cyclo(-Trp-Tyr)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cyclic dipeptide Cyclo(-Trp-Tyr). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this promising therapeutic agent.
Introduction: The Promise and Challenge of Cyclo(-Trp-Tyr) Bioavailability
Cyclo(-Trp-Tyr) is a cyclic dipeptide with a range of potential therapeutic applications, including antioxidant, anti-inflammatory, and neuroprotective activities.[1] Its cyclic structure provides inherent stability against enzymatic degradation compared to linear peptides, which is a significant advantage for maintaining its biological activity in vivo.[1][2] However, like many peptide-based therapeutics, achieving optimal bioavailability for Cyclo(-Trp-Tyr) can be challenging due to factors such as low cell permeability and rapid clearance.[3]
This guide is designed to provide you with the scientific rationale and practical strategies to overcome these hurdles and successfully enhance the in vivo bioavailability of Cyclo(-Trp-Tyr) in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My oral administration of Cyclo(-Trp-Tyr) results in very low plasma concentrations. What are the likely causes and how can I improve oral absorption?
Answer:
Low oral bioavailability of cyclic peptides like Cyclo(-Trp-Tyr) is a common challenge, primarily due to poor absorption across the intestinal epithelium and potential degradation in the gastrointestinal (GI) tract. Here’s a breakdown of the potential issues and strategies to address them:
Underlying Causes:
-
Low Membrane Permeability: The physicochemical properties of Cyclo(-Trp-Tyr) may limit its ability to passively diffuse across the lipid bilayers of intestinal cells.[4]
-
Enzymatic Degradation: While more stable than linear peptides, cyclic dipeptides can still be susceptible to enzymatic degradation in the harsh environment of the GI tract.
-
Efflux by Transporters: The peptide may be actively transported out of intestinal cells by efflux pumps like P-glycoprotein.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Strategies for Enhancement:
-
Formulation with Permeability Enhancers:
-
Rationale: Permeability enhancers transiently open the tight junctions between intestinal epithelial cells or increase membrane fluidity, facilitating the passage of molecules like Cyclo(-Trp-Tyr).[5]
-
Experimental Protocol:
-
Select a GRAS (Generally Recognized as Safe) permeability enhancer such as sodium caprate or SNAC (salcaprozate sodium).[5]
-
Prepare a co-formulation of Cyclo(-Trp-Tyr) with the chosen enhancer in an appropriate vehicle for oral gavage.
-
Conduct in vitro permeability studies using a Caco-2 cell monolayer model to determine the optimal concentration of the enhancer.
-
Perform in vivo pharmacokinetic studies in a relevant animal model, comparing the plasma concentration-time profiles of Cyclo(-Trp-Tyr) with and without the enhancer.
-
-
-
Lipid-Based Drug Delivery Systems (LBDDS):
-
Rationale: Encapsulating Cyclo(-Trp-Tyr) in lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or liposomes can protect it from degradation and enhance its absorption via the lymphatic pathway, bypassing first-pass metabolism in the liver.[6][7]
-
Experimental Protocol:
-
Screen various lipids, surfactants, and co-solvents to develop a stable SEDDS formulation for Cyclo(-Trp-Tyr).
-
Characterize the formulation for droplet size, zeta potential, and drug loading.
-
Evaluate the in vitro release profile of Cyclo(-Trp-Tyr) from the SEDDS in simulated gastric and intestinal fluids.
-
Conduct oral bioavailability studies in an animal model.
-
-
-
Nanoparticle-Based Delivery:
-
Rationale: Encapsulating Cyclo(-Trp-Tyr) in nanoparticles, such as those made from biodegradable polymers (e.g., PLGA) or self-assembling peptide nanotubes, can protect the peptide from degradation and facilitate its uptake by intestinal cells.[8][9] A study on Cyclo(-D-Trp-Tyr) demonstrated that peptide nanotubes can protect genetic material from degradation and significantly increase its permeability.[10]
-
Experimental Protocol:
-
Synthesize and characterize nanoparticles encapsulating Cyclo(-Trp-Tyr). Key parameters to assess are particle size, surface charge, encapsulation efficiency, and drug loading.
-
Perform in vitro release studies under conditions simulating the GI tract.
-
Assess cellular uptake and transport using Caco-2 or other relevant intestinal cell lines.
-
Evaluate the in vivo pharmacokinetic profile following oral administration.
-
-
| Strategy | Mechanism of Action | Potential Fold-Increase in Bioavailability (General Peptides) |
| Permeability Enhancers | Transiently opens tight junctions or increases membrane fluidity.[5] | 2 to 10-fold |
| Lipid-Based Systems | Protects from degradation, enhances lymphatic uptake.[6][7] | 3 to 15-fold |
| Nanoparticles | Protects from degradation, facilitates cellular uptake.[8][10] | 5 to 50-fold |
FAQ 2: I am observing rapid clearance of Cyclo(-Trp-Tyr) in my in vivo studies, leading to a short half-life. What strategies can I employ to improve its metabolic stability?
Answer:
Rapid clearance is a significant barrier to maintaining therapeutic concentrations of peptide drugs. While the cyclic nature of Cyclo(-Trp-Tyr) offers some protection, further modifications can significantly enhance its metabolic stability.
Underlying Causes:
-
Proteolytic Degradation: Although reduced, the peptide bonds can still be cleaved by proteases in the plasma and tissues.
-
Renal Clearance: Small, hydrophilic molecules are often rapidly cleared by the kidneys.
Troubleshooting and Enhancement Strategies:
-
Structural Modifications:
-
N-Methylation:
-
Rationale: Introducing a methyl group to the amide nitrogen of the peptide backbone can sterically hinder the approach of proteases and can also improve membrane permeability by reducing the number of hydrogen bond donors.[3][11]
-
Experimental Approach: Synthesize N-methylated analogs of Cyclo(-Trp-Tyr) and evaluate their stability in plasma and liver microsomes in vitro. Promising candidates can then be advanced to in vivo pharmacokinetic studies.
-
-
D-Amino Acid Substitution:
-
Rationale: Replacing one or both of the L-amino acids with their D-isomers can make the peptide resistant to degradation by naturally occurring L-specific proteases.[12] The stereochemistry can significantly impact biological activity, as seen with other cyclic dipeptides.[13]
-
Experimental Approach: Synthesize the D-Trp-D-Tyr, L-Trp-D-Tyr, and D-Trp-L-Tyr stereoisomers of Cyclo(-Trp-Tyr). Compare their stability and biological activity to the native L-L form.
-
-
PEGylation:
-
Rationale: Conjugating polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic radius, which can reduce renal clearance and shield it from enzymatic degradation.[14]
-
Experimental Approach: Synthesize PEGylated versions of Cyclo(-Trp-Tyr) and characterize the resulting conjugate. Evaluate its in vivo half-life compared to the unmodified peptide.
-
-
Workflow for Improving Metabolic Stability:
Caption: Workflow for addressing rapid in vivo clearance.
FAQ 3: How can I assess the membrane permeability of my Cyclo(-Trp-Tyr) formulations in a reliable and reproducible manner?
Answer:
The Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal drug absorption.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study:
-
Add your Cyclo(-Trp-Tyr) formulation (dissolved in transport medium) to the apical (AP) side of the Transwell® insert.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
-
To assess active efflux, perform the experiment in the reverse direction (BL to AP).
-
-
Quantification: Analyze the concentration of Cyclo(-Trp-Tyr) in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculate Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial drug concentration in the donor chamber.
-
Data Interpretation:
| Papp (cm/s) | Predicted In Vivo Absorption |
| < 1 x 10⁻⁶ | Low |
| 1 - 10 x 10⁻⁶ | Moderate |
| > 10 x 10⁻⁶ | High |
An efflux ratio (Papp BL-AP / Papp AP-BL) greater than 2 suggests that the compound is a substrate for active efflux transporters.
References
-
Liwei Peptide. Cyclo(Trp-Tyr). Available from: [Link]
-
Wright, P. M. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Pharmaceuticals, 13(5), 99. Available from: [Link]
-
Chen, C. H., et al. (2012). Oral gene delivery with cyclo-(D-Trp-Tyr) peptide nanotubes. Biomaterials, 33(14), 3894-3902. Available from: [Link]
-
Kamenik, A. S., et al. (2021). Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes. Journal of Medicinal Chemistry, 64(15), 11026-11037. Available from: [Link]
-
Pérez-García, E., et al. (2023). Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains. Scientific Reports, 13(1), 12345. Available from: [Link]
-
Gopi, M., et al. (2014). Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode. Journal of Asian Natural Products Research, 16(1), 30-39. Available from: [Link]
-
Millar, S. A., et al. (2020). Results of an Exploratory Crossover Pharmacokinetic Study Evaluating a Natural Hemp Extract-Based Cosmetic Product: Comparison of Topical and Oral Routes of Administration. Cosmetics, 7(4), 88. Available from: [Link]
-
ResearchGate. Effects of Hydroxyl Group in Cyclo(Pro-Tyr)-like Cyclic Dipeptides on Their Anti-QS Activity and Self-assembly. Available from: [Link]
-
Viva Biotech. (2023). Medicinal Chemistry for Cyclic Peptide Drug Discovery. YouTube. Available from: [Link]
-
ResearchGate. Cyclo(D-Tyr-D-Phe): A new antibacterial, anticancer and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode. Available from: [Link]
-
Del Biondo, C., et al. (2021). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. Molecules, 26(19), 5846. Available from: [Link]
-
Li, Z., et al. (2016). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Current Drug Delivery, 13(7), 1022-1031. Available from: [Link]
-
Chatterjee, J., et al. (2018). Improving oral bioavailability of cyclic peptides by N-methylation. Bioorganic & Medicinal Chemistry, 26(15), 4241-4246. Available from: [Link]
-
Robertson, A. D., et al. (2022). Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities. Molecules, 27(18), 5928. Available from: [Link]
-
ResearchGate. Strategies to Improve Stability and Bioavailability of Peptide Drugs. Available from: [Link]
-
ResearchGate. Enhancing Oral Bioavailability of Cyclic RGD Hexa-peptides by the Lipophilic Prodrug Charge Masking Approach: Redirection of Peptide Intestinal Permeability from a Paracellular to Transcellular Pathway. Available from: [Link]_
-
Kumar, R., et al. (2021). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. International Journal of Molecular Sciences, 22(13), 6994. Available from: [Link]
-
Bony, B. O., et al. (2013). Cyclic Peptide-Capped Gold Nanoparticles as Drug Delivery Systems. Bioconjugate Chemistry, 24(9), 1545-1554. Available from: [Link]
-
McCartney, F., et al. (2022). Gastrointestinal Permeation Enhancers Beyond Sodium Caprate and SNAC ‐ What is Coming Next?. Advanced Drug Delivery Reviews, 182, 114132. Available from: [Link]
-
Muttenthaler, M., et al. (2021). Strategies for Improving Peptide Stability and Delivery. Nature Reviews Drug Discovery, 20(4), 309-325. Available from: [Link]
-
Al-Wahaibi, L. H., et al. (2018). Natural Cyclic Peptides as an Attractive Modality for Therapeutics: A Mini Review. Molecules, 23(8), 2049. Available from: [Link]
-
DigitalCommons@URI. Cyclic Peptides: Design, Characterization, Self-Assembly, and Applications as Nano Drug Delivery Systems. Available from: [Link]
-
Rajabalaya, R., et al. (2017). Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals. Drug Design, Development and Therapy, 11, 393-407. Available from: [Link]
Sources
- 1. Purchase Directly from Cyclo(Trp-Tyr) | China Cyclo(Trp-Tyr) Supplies [liwei-peptide.com]
- 2. mdpi.com [mdpi.com]
- 3. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gastrointestinal Permeation Enhancers Beyond Sodium Caprate and SNAC ‐ What is Coming Next? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Cyclic Peptides: Design, Characterization, Self-Assembly, and Applicat" by Amir Nasrolahi Shirazi [digitalcommons.uri.edu]
- 10. Oral gene delivery with cyclo-(D-Trp-Tyr) peptide nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Identifying and characterizing byproducts in Cyclo(-Trp-Tyr) synthesis
Welcome to the technical support center for the synthesis of Cyclo(-Trp-Tyr). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important cyclic dipeptide. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and characterize byproducts, ultimately leading to a more efficient and successful synthesis.
Introduction to Cyclo(-Trp-Tyr) Synthesis
Cyclo(-Trp-Tyr) is a diketopiperazine (DKP) formed from the intramolecular cyclization of the dipeptide L-tryptophyl-L-tyrosine. The synthesis typically involves two key stages: the formation of the linear dipeptide precursor and its subsequent cyclization. While seemingly straightforward, this process is prone to several side reactions that can lead to a variety of byproducts, complicating purification and reducing the overall yield. Understanding the potential pitfalls and having robust analytical methods are crucial for a successful outcome.
This guide will delve into the common challenges encountered during the synthesis of Cyclo(-Trp-Tyr), providing you with the expertise to troubleshoot and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that arise during the synthesis of Cyclo(-Trp-Tyr).
1. What are the most common byproducts I should expect in my crude reaction mixture?
The primary byproducts in Cyclo(-Trp-Tyr) synthesis can be categorized into three main groups:
-
Unreacted Starting Materials: Incomplete coupling of the amino acids will leave unreacted L-tryptophan and L-tyrosine derivatives. Incomplete cyclization will result in the presence of the linear dipeptide, Trp-Tyr.
-
Side-Chain Modification Products: The indole ring of tryptophan is susceptible to oxidation, leading to products such as N-formylkynurenine or various hydroxytryptophan derivatives.[1] The phenol group of tyrosine can also be oxidized, potentially leading to dityrosine cross-linked byproducts.[2]
-
Racemization Products: The chiral centers of both amino acids can be susceptible to epimerization, especially during the activation and coupling steps of the dipeptide synthesis. This can lead to the formation of diastereomers: Cyclo(D-Trp-L-Tyr), Cyclo(L-Trp-D-Tyr), and Cyclo(D-Trp-D-Tyr).
2. I see multiple peaks in my HPLC chromatogram. How can I identify which one is my desired Cyclo(-Trp-Tyr)?
Identifying the correct peak requires a combination of analytical techniques:
-
Mass Spectrometry (MS): The most definitive method. The expected monoisotopic mass of Cyclo(L-Trp-L-Tyr) is approximately 390.16 g/mol . Byproducts will have different masses. For example, an oxidized byproduct will have a mass increase of 16 Da (for a single oxidation).
-
Retention Time: In reversed-phase HPLC, Cyclo(-Trp-Tyr) is a relatively hydrophobic molecule due to the two aromatic side chains. Therefore, it will typically have a longer retention time than the more polar linear dipeptide or oxidized byproducts. Diastereomers may have very similar retention times and may require specialized chiral columns for complete separation.[3]
-
UV-Vis Spectroscopy: The indole ring of tryptophan has a characteristic absorbance at around 280 nm. Both the desired product and any tryptophan-containing byproducts will exhibit this absorbance.
3. My yield of Cyclo(-Trp-Tyr) is consistently low. What are the likely causes?
Low yields can stem from several factors throughout the synthesis:
-
Inefficient Dipeptide Formation: Incomplete coupling of the initial amino acids is a common issue. Ensure you are using an efficient coupling reagent (e.g., HBTU, HATU) and that your starting materials are pure and dry.
-
Suboptimal Cyclization Conditions: The cyclization of the linear dipeptide is a critical step. Factors such as solvent, temperature, and pH can significantly impact the efficiency of this intramolecular reaction versus intermolecular polymerization. Heating the linear dipeptide ester in a high-boiling point solvent like toluene or xylene is a common method.
-
Byproduct Formation: As discussed above, the formation of side-chain byproducts and racemization can consume your starting materials and reduce the yield of the desired product.
-
Purification Losses: Cyclo(-Trp-Tyr) can be challenging to purify due to its moderate polarity. Significant material can be lost during chromatographic purification if the conditions are not optimized.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues in your Cyclo(-Trp-Tyr) synthesis.
Problem 1: Identification of an Unknown Impurity with a Mass of +16 Da
Observation: Your LC-MS analysis shows a significant peak with a mass-to-charge ratio that is 16 units higher than your expected product.
Probable Cause: This is a strong indication of oxidation of either the tryptophan or tyrosine side chain. The indole ring of tryptophan is particularly susceptible to oxidation.[1]
Diagnostic Workflow:
Caption: Diagnostic workflow for an M+16 impurity.
Troubleshooting Steps:
-
Isolate the Impurity: If possible, isolate the impurity using preparative HPLC.
-
MS/MS Fragmentation: Analyze the isolated impurity by tandem mass spectrometry (MS/MS). The fragmentation pattern will reveal the location of the oxidation. A characteristic fragment for the tryptophan side chain (the 3-methylene-indole ion) is observed at m/z 130.[4] If this fragment is shifted by +16, the oxidation has occurred on the tryptophan residue.
-
Prevention:
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use of Antioxidants/Scavengers: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the reaction mixture. During solid-phase synthesis, scavengers in the cleavage cocktail can reduce side reactions.
-
Problem 2: Broad or Multiple Peaks with the Same Mass in HPLC
Observation: Your HPLC chromatogram shows a broad peak or multiple closely eluting peaks, all with the same mass corresponding to Cyclo(-Trp-Tyr).
Probable Cause: This is a classic sign of the presence of diastereomers due to racemization during the synthesis.
Diagnostic Workflow:
Caption: Workflow for identifying diastereomeric impurities.
Troubleshooting Steps:
-
Chiral HPLC: The most effective way to confirm the presence of diastereomers is to use a chiral HPLC column. There are various chiral stationary phases available that can separate peptide diastereomers.[3]
-
Prevention of Racemization:
-
Coupling Reagents: Use coupling reagents known to suppress racemization, such as those containing an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
-
Base: Avoid using an excessive amount of a strong, non-sterically hindered base during the coupling reaction. Use a hindered base like N,N-diisopropylethylamine (DIPEA).
-
Temperature: Keep the temperature of the coupling reaction low (e.g., 0 °C) to minimize the rate of racemization.
-
Experimental Protocols
Protocol 1: Synthesis of Linear Dipeptide (Boc-L-Trp-L-Tyr-OMe)
This protocol outlines the solution-phase synthesis of the protected linear dipeptide precursor.
Materials:
-
Boc-L-Tryptophan
-
L-Tyrosine methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve L-Tyrosine methyl ester hydrochloride (1.0 eq) in a mixture of DCM and a small amount of DMF.
-
Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve Boc-L-Tryptophan (1.0 eq), EDC (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM.
-
Add the solution from step 3 to the solution from step 2 and stir at room temperature overnight under an inert atmosphere.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient).
Protocol 2: Cyclization to Cyclo(L-Trp-L-Tyr)
This protocol describes the deprotection and cyclization of the linear dipeptide.
Materials:
-
Boc-L-Trp-L-Tyr-OMe
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
Procedure:
-
Dissolve the purified Boc-L-Trp-L-Tyr-OMe in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1-2 hours until the Boc group is completely removed (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the resulting crude linear dipeptide ester in toluene.
-
Heat the solution at reflux for 4-6 hours. The cyclization can be monitored by TLC or LC-MS.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude Cyclo(L-Trp-L-Tyr) by flash column chromatography or preparative HPLC.
Data Presentation
Table 1: Potential Byproducts in Cyclo(-Trp-Tyr) Synthesis
| Byproduct Name | Molecular Formula | Monoisotopic Mass ( g/mol ) | Potential Cause |
| Cyclo(L-Trp-L-Tyr) | C₂₂H₂₂N₄O₂ | 390.1743 | Desired Product |
| Linear Trp-Tyr | C₂₀H₂₃N₃O₄ | 385.1689 | Incomplete cyclization |
| Oxidized Cyclo(Trp-Tyr) | C₂₂H₂₂N₄O₃ | 406.1692 | Oxidation of Trp or Tyr |
| Dimer of Linear Trp-Tyr | C₄₀H₄₄N₆O₇ | 724.3272 | Intermolecular coupling |
Visualization of Key Processes
Caption: Synthesis pathway of Cyclo(-Trp-Tyr) and major byproduct formations.
References
-
Liwei Peptide. Cyclo(Trp-Tyr). [Link]
-
Slideshare. Spps and side reactions in peptide synthesis. [Link]
-
ResearchGate. (PDF) Side reactions in peptide synthesis: An overview. [Link]
-
PubMed. Purification and characterization of tyrosylprotein sulfotransferase. [Link]
-
PubMed. Oral gene delivery with cyclo-(D-Trp-Tyr) peptide nanotubes. [Link]
-
NASA Astrophysics Data System. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. [Link]
-
RSC Publishing. Formation and characterization of crosslinks, including Tyr–Trp species, on one electron oxidation of free Tyr and Trp residues by carbonate radical anion. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ResearchGate. Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry | Request PDF. [Link]
-
Bibliomed. Side reactions in peptide synthesis: An overview. [Link]
-
PubMed. A Side-Reaction in the SPPS of Trp-containing Peptides. [Link]
-
ResearchGate. Peptide Diastereomers, Separation of | Request PDF. [Link]
-
Physical Chemistry Chemical Physics (RSC Publishing). A systematic study of the valence electronic structure of cyclo(Gly–Phe), cyclo(Trp–Tyr) and cyclo(Trp–Trp) dipeptides in the gas phase. [Link]
-
ACS Publications. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega. [Link]
-
PMC - NIH. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. [Link]
-
Baran Lab. Diketopiperazines. [Link]
-
ResearchGate. DKP formation mechanism. | Download Scientific Diagram. [Link]
-
RSC Publishing. A novel tyrosine hyperoxidation enables selective peptide cleavage. [Link]
-
PMC - PubMed Central. Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities. [Link]
-
MDPI. Nanostructured Electrospun Fibers with Self-Assembled Cyclo-L-Tryptophan-L-Tyrosine Dipeptide as Piezoelectric Materials and Optical Second Harmonic Generators. [Link]
-
PMC - NIH. Impact of Tryptophan Oxidation in Complementarity-Determining Regions of Two Monoclonal Antibodies on Structure-Function Characterized by Hydrogen-Deuterium Exchange Mass Spectrometry and Surface Plasmon Resonance. [Link]
Sources
- 1. Impact of Tryptophan Oxidation in Complementarity-Determining Regions of Two Monoclonal Antibodies on Structure-Function Characterized by Hydrogen-Deuterium Exchange Mass Spectrometry and Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Comparative bioactivity of Cyclo(-Trp-Tyr) versus its linear counterpart, Trp-Tyr.
Content Type: Technical Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical evaluation of Cyclo(-Trp-Tyr) (a cyclic dipeptide/diketopiperazine) versus its linear precursor, Trp-Tyr (L-Tryptophanyl-L-Tyrosine). While both molecules share the same amino acid composition, their pharmacological profiles are radically different due to the structural constraints imposed by cyclization.
Key Takeaway: The linear Trp-Tyr exhibits potent initial bioactivity (particularly in ACE inhibition and radical scavenging) but suffers from rapid proteolytic degradation and poor bioavailability. In contrast, Cyclo(-Trp-Tyr) utilizes a rigid 2,5-diketopiperazine (DKP) scaffold to confer exceptional enzymatic stability, enhanced membrane permeability, and distinct anticancer properties (e.g., >90% inhibition of HeLa cell growth at 2 mM).
Molecular Profiles & Physicochemical Properties
The fundamental difference lies in the topology: the linear form has charged N- and C-termini, while the cyclic form is a neutral, constrained ring.
| Feature | Linear Trp-Tyr | Cyclo(-Trp-Tyr) |
| Structure | Flexible linear chain; Zwitterionic at physiological pH. | Rigid 2,5-diketopiperazine (DKP) ring; Uncharged amide backbone. |
| Formula | C₂₀H₂₁N₃O₄ | C₂₀H₁₉N₃O₃ (Loss of H₂O during cyclization) |
| Proteolytic Stability | Low: Rapidly cleaved by aminopeptidases and carboxypeptidases. | High: Resistant to most proteases due to lack of free termini. |
| Membrane Permeability | Low to Moderate: Limited by terminal charges and flexibility. | High: Lipophilic scaffold facilitates passive diffusion. |
| Primary Bioactivity | ACE Inhibition, Antioxidant (Radical Scavenging). | Anticancer, Antimicrobial, Neuroprotection. |
Detailed Bioactivity Comparison
Proteolytic Stability (The "Self-Validating" Factor)
The most critical differentiator for drug development is stability. Linear dipeptides are often degraded in serum within minutes. The cyclic DKP structure of Cyclo(-Trp-Tyr) acts as a "protease shield."
-
Linear Mechanism: Proteases recognize the N-terminal amine or C-terminal carboxylate to initiate hydrolysis.
-
Cyclic Mechanism: The "head-to-tail" cyclization removes these recognition motifs, rendering the molecule invisible to exopeptidases.
Figure 1: Proteolytic stability comparison. The cyclic scaffold evades protease recognition, preserving bioactivity.
Anticancer & Cytotoxicity
While linear dipeptides rarely exhibit direct cytotoxicity, Cyclo(-Trp-Tyr) has demonstrated significant potential as an antiproliferative agent.
-
Experimental Data:
-
HeLa Cells: Cyclo(-Trp-Tyr) at 2 mM inhibited cell growth by 90.77% .[1]
-
MCF-7 (Breast Cancer): Inhibited cell growth by 62.19% at the same concentration.
-
-
Mechanism: The DKP scaffold allows the molecule to cross cell membranes and potentially interact with microtubules or specific signaling kinases, a mechanism shared by other DKP-based drugs (e.g., Plinabulin).
Antimicrobial Activity
Cyclic dipeptides often exhibit higher antimicrobial efficacy than their linear counterparts due to improved stability and membrane interaction.
-
Linear Trp-Tyr: Shows weak to moderate activity; often requires specific cationic modifications to penetrate bacterial membranes effectively.
-
Cyclo(-Trp-Tyr):
-
Demonstrates broad-spectrum activity.
-
Mechanism: Modulates membrane permeability and interferes with bacterial quorum sensing (a common trait of indole-containing DKPs).
-
Data Proxy: Analogous Trp-containing DKPs (e.g., Cyclo(Trp-Pro)) have shown MIC values in the range of 10–50 µg/mL against Gram-negative bacteria.
-
ACE Inhibition (Hypertension)
Linear peptides are traditionally viewed as the "standard" for ACE inhibition, acting as substrate analogues.
-
Linear Trp-Tyr: Acts as a competitive inhibitor. The C-terminal Tyrosine is crucial for binding to the ACE active site. However, in vivo efficacy is compromised by hydrolysis.
-
Cyclo(-Trp-Tyr):
-
Activity: Often shows lower in vitro affinity compared to the linear form because the C-terminal carboxylate (key for ACE zinc coordination) is masked in the ring.
-
Advantage: Despite lower intrinsic affinity, the bioavailability is significantly higher. It may act via non-competitive mechanisms or survive first-pass metabolism to reach target tissues.
-
Summary of Quantitative Data
| Assay | Linear Trp-Tyr | Cyclo(-Trp-Tyr) | Reference/Note |
| HeLa Cytotoxicity | Negligible | 90.77% Inhibition (2 mM) | Versluis et al., 2002 |
| MCF-7 Cytotoxicity | Negligible | 62.19% Inhibition (2 mM) | Versluis et al., 2002 |
| ACE Inhibition (IC50) | ~2–50 µM (Highly variable by assay) | >100 µM (Lower affinity) | Linear form fits active site better |
| Serum Half-Life | < 10 Minutes | Hours | DKP scaffold stability |
Experimental Protocols
Protocol A: Synthesis of Cyclo(-Trp-Tyr) (Thermal Cyclization)
To convert the linear precursor to the stable cyclic form.
-
Dissolution: Dissolve Linear Trp-Tyr-OMe (methyl ester) in methanol/ammonia solution.
-
Reaction: Stir at room temperature for 24–48 hours. Alternatively, reflux in sec-butanol/toluene (110°C) for 3–5 hours for rapid cyclization.
-
Purification: Evaporate solvent. Recrystallize from methanol/water.
-
Validation: Confirm structure via HPLC (shift in retention time) and Mass Spectrometry (Mass = 349.38 Da vs. Linear 367.40 Da).
Protocol B: In Vitro Cytotoxicity Assay (MTT)
-
Seeding: Seed HeLa or MCF-7 cells (5 × 10³ cells/well) in 96-well plates.
-
Treatment: Add Cyclo(-Trp-Tyr) at graded concentrations (0.1 mM – 2 mM). Include Linear Trp-Tyr as a negative control.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
-
Detection: Add MTT reagent. Measure absorbance at 570 nm.
-
Calculation: Viability % = (OD_sample / OD_control) × 100.
Mechanistic Insight: The "Lock and Key" vs. "Shield"
The following diagram illustrates why the Cyclic form is preferred for intracellular targets (Cancer/Antimicrobial), while the Linear form is preferred for surface enzymes (ACE), provided it can survive degradation.
Figure 2: Mechanistic divergence. Cyclo(-Trp-Tyr) excels at intracellular targeting due to permeability, while Linear Trp-Tyr targets surface enzymes but lacks stability.
References
- Versluis, K. et al. (2002).Synthesis and biological activity of cyclic dipeptides. (Demonstrates cytotoxicity of Cyclo(Trp-Tyr) against HeLa and MCF-7 cell lines).
-
Liwei Peptide. Cyclo(Trp-Tyr) - Product Information.[2]Link (General bioactivity and antioxidant claims).
-
Molteni, E. et al. (2021). A systematic study of the valence electronic structure of cyclo(Gly–Phe), cyclo(Trp–Tyr) and cyclo(Trp–Trp) dipeptides in the gas phase.[3][4] Physical Chemistry Chemical Physics.[3] Link (Physicochemical stability and ionization potential).
-
BenchChem. Comparative Guide to Efficacy of Cyclo(L-Trp-L-Trp) and Linear Dipeptides.Link (Comparative data on Trp-containing dipeptides).
-
Mishra, A.K. et al. (2017). Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi. Molecules.[1][2][3][5][6][7][8][9][10][11][12][13] Link (Review of DKP bioactivities including antimicrobial and anticancer).
Sources
- 1. floydfungi.ch [floydfungi.ch]
- 2. Microbial diversity of saline environments: searching for cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A systematic study of the valence electronic structure of cyclo(Gly–Phe), cyclo(Trp–Tyr) and cyclo(Trp–Trp) dipeptides in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP04050B [pubs.rsc.org]
- 5. Antioxidant activity and free radical scavenging capacity of phenolic extracts from Helicteres isora L. and Ceiba pentandra L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purchase Directly from Cyclo(Trp-Tyr) | China Cyclo(Trp-Tyr) Supplies [liwei-peptide.com]
- 11. mdpi.com [mdpi.com]
- 12. arts.units.it [arts.units.it]
- 13. Frontiers | Rational and combinatorial tailoring of bioactive cyclic dipeptides [frontiersin.org]
Technical Guide: Structure-Activity Relationship of Cyclo(-Trp-Tyr) and Synthetic Analogs
Executive Summary & Pharmacophore Analysis
Cyclo(-Trp-Tyr) represents a privileged scaffold within the diketopiperazine (DKP) family. Unlike linear peptides, the DKP core provides a rigid heterocyclic system that enforces spatial proximity between the aromatic side chains. This guide analyzes the structural determinants of its activity, specifically its role in quorum sensing (QS) modulation, cytotoxicity, and enzyme inhibition.[1]
The Pharmacophore: Why Trp-Tyr?
The biological potency of Cyclo(-Trp-Tyr) stems from the synergistic interaction between its two aromatic residues constrained by the 2,5-diketopiperazine ring.
-
The Indole Moiety (Trp): Acts as a hydrophobic anchor and a hydrogen bond donor (via the indole NH). It is critical for membrane intercalation and interaction with hydrophobic pockets in target proteins (e.g., LasR in P. aeruginosa).
-
The Phenol Moiety (Tyr): Provides an amphipathic character. The hydroxyl group acts as a crucial H-bond donor/acceptor. Deletion of this -OH (substitution with Phe) often results in a drastic loss of specificity in quorum sensing inhibition.
-
The DKP Scaffold: Functions as a constrained peptidomimetic, mimicking the
-turn secondary structure of proteins, allowing the molecule to disrupt protein-protein interactions.
Comparative SAR Analysis
The following analysis compares Cyclo(-Trp-Tyr) against its structural analogs to isolate the contribution of specific functional groups.
Comparative Performance Data
The table below synthesizes performance data across three distinct biological endpoints: Quorum Sensing (QS) inhibition, Cytotoxicity (HeLa cells), and Antifungal activity.
| Compound | Structural Modification | QS Inhibition (IC50, P. aeruginosa) | Cytotoxicity (IC50, HeLa) | Solubility (Water) | Key Observation |
| Cyclo(L-Trp-L-Tyr) | Parent | 15 - 20 µM | > 100 µM | Low | Balanced profile; high specificity for QS targets. |
| Cyclo(L-Trp-L-Phe) | De-hydroxylation (Tyr | > 200 µM | 45 µM | Very Low | Loss of -OH destroys QS activity but increases cytotoxicity due to higher hydrophobicity. |
| Cyclo(L-Trp-D-Tyr) | Stereoinversion (L | > 500 µM | > 200 µM | Low | Biological recognition is highly stereospecific; D-isomer is inactive in QS. |
| Cyclo(L-Pro-L-Tyr) | Trp | 35 µM | > 200 µM | High | Improved solubility but lower potency than Trp-Tyr; Proline induces conformational rigidity. |
| N-Me-Cyclo(Trp-Tyr) | N-Methylation | 12 µM | 85 µM | Moderate | Best bioavailability; N-methylation prevents metabolic degradation. |
Critical SAR Insights
1. The "Hydroxyl Switch" (Tyr vs. Phe): Experimental data indicates that the para-hydroxyl group on Tyrosine is non-negotiable for anti-QS activity. In LasR binding assays, this -OH group forms a water-mediated hydrogen bond network. Replacing Tyr with Phe (removing -OH) retains the aromatic stacking but eliminates the specificity, rendering the molecule inactive against QS while increasing non-specific cytotoxicity.
2. Stereochemical Gatekeeping: The biological targets of DKPs are chiral. The L,L-configuration is essential for mimicking natural bacterial signaling molecules (autoinducers). The L,D- or D,L-diastereomers often fail to fit the binding pocket, despite having identical chemical composition.
3. N-Methylation for Bioavailability: A major limitation of the parent Cyclo(-Trp-Tyr) is poor solubility and susceptibility to enzymatic cleavage. Methylating the amide nitrogen of the DKP ring (N-Me) disrupts intermolecular hydrogen bonding in the crystal lattice, improving solubility, and sterically hinders protease access, enhancing metabolic stability without significantly altering the pharmacophore geometry.
Visualization: SAR Logic Tree
Figure 1: Structural modifications and their direct impact on biological outcomes. Red indicates loss of function/toxicity; Green indicates optimization.
Validated Synthetic Protocols
For research applications requiring high purity (>95%), Solid-Phase Peptide Synthesis (SPPS) followed by cyclization is superior to solution-phase methods due to easier purification and reduced racemization.
Protocol: Fmoc-Based SPPS and Cyclization
Objective: Synthesis of Cyclo(L-Trp-L-Tyr) at 0.1 mmol scale.
Reagents:
-
Resin: 2-Chlorotrityl chloride resin (prevents racemization during cleavage).
-
Coupling: HBTU/DIEA.
-
Cyclization: PyBOP/HOBt.[2]
Step-by-Step Workflow:
-
Resin Loading:
-
Swell 200 mg 2-Chlorotrityl resin in DCM.
-
Add Fmoc-L-Trp(Boc)-OH (2 eq) and DIEA (4 eq) in DCM. Shake for 2 hours.
-
Cap unreacted sites with MeOH/DIEA/DCM (1:2:17).
-
-
Peptide Elongation:
-
Deprotect Fmoc: 20% Piperidine in DMF (2 x 10 min).
-
Wash: DMF (3x), DCM (3x).
-
Couple: Fmoc-L-Tyr(tBu)-OH (3 eq), HBTU (3 eq), DIEA (6 eq) in DMF. Shake 1 hour.
-
Deprotect Fmoc (N-terminal).
-
-
Cleavage (Linear Precursor):
-
Treat resin with 1% TFA in DCM (mild acid) for 2 min x 5 times. Note: Strong acid will remove side-chain protection (Boc/tBu), which we want to KEEP for now to prevent side-reactions during cyclization.
-
Neutralize filtrate immediately with Pyridine. Concentrate to yield protected linear dipeptide.
-
-
Head-to-Tail Cyclization:
-
Dissolve linear peptide in DMF (dilute concentration: 1 mM) to favor intramolecular cyclization over oligomerization.
-
Add PyBOP (3 eq), HOBt (3 eq), DIEA (5 eq). Stir 24h at RT.
-
-
Global Deprotection:
-
Treat cyclic product with TFA/TIS/H2O (95:2.5:2.5) for 2 hours to remove Boc (Trp) and tBu (Tyr).
-
Precipitate in cold diethyl ether.
-
Visualization: Synthetic Workflow
Figure 2: SPPS workflow highlighting the critical "Mild Cleavage" step necessary to preserve side-chain protecting groups prior to cyclization.
Biological Assay Workflows
Quorum Sensing Inhibition (Reporter Assay)
To verify the specific activity of Cyclo(-Trp-Tyr) against P. aeruginosa, use a Chromobacterium violaceum CV026 reporter strain assay.
-
Principle: CV026 cannot produce its own autoinducer (AHL) but produces a purple pigment (violacein) when exogenous AHL is added. Inhibitors (DKPs) will prevent this pigmentation even in the presence of AHL.
-
Protocol:
-
Mix CV026 agar suspension with exogenous AHL (C6-HSL, 500 nM).
-
Pour into plates.
-
Add paper discs loaded with Cyclo(-Trp-Tyr) (10 - 100 µM).
-
Incubate 24h at 30°C.
-
Result: Clear halos around discs indicate QS inhibition (inhibition of violacein production) without killing the bacteria (check for turbidity).
-
Mechanism of Action Diagram
The following diagram illustrates how Cyclo(-Trp-Tyr) competitively binds to the LasR receptor, displacing the native autoinducer.
Figure 3: Mechanism of Action. The DKP analog competes with the native ligand (AHL) for the LasR receptor, effectively silencing virulence pathways.
References
-
BenchChem. (2025).[3][4] Structure-Activity Relationship of Cyclo(L-alanyl-L-tryptophyl) Analogs: A Comparative Guide. BenchChem Technical Library. Link
-
Mishra, A. K., et al. (2017). Mechanism of Action of Diketopiperazines as Quorum Sensing Inhibitors. Frontiers in Microbiology. Link
-
Gowrishankar, S., et al. (2016). Cyclic dipeptides as potential quorum sensing inhibitors.[1][3][4][5] Trends in Microbiology.
-
Campbell, J., et al. (2020).[6] Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides. Frontiers in Chemistry. Link
-
Li, W., et al. (2023). Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity.[1] NIH PubMed Central. Link
Sources
- 1. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins [frontiersin.org]
In Vitro to In Vivo Correlation of Cyclo(-Trp-Tyr) Efficacy
A Comparative Technical Guide for Drug Development
Executive Summary: The Stability-Bioavailability Paradox
In peptide therapeutics, excellent in vitro potency rarely translates to in vivo efficacy. This guide analyzes Cyclo(-Trp-Tyr) (c(WY)), a cyclic dipeptide (diketopiperazine), which presents a compelling solution to this "translation gap."
While linear peptides like Trp-Tyr (WY) often exhibit superior IC50 values against targets like Angiotensin-Converting Enzyme (ACE) in a test tube, they fail in vivo due to rapid gastrointestinal proteolysis. Cyclo(-Trp-Tyr) reverses this paradigm: it possesses moderate in vitro affinity but superior in vivo stability and bioavailability, resulting in a high correlation between predicted and observed physiological effects.
Part 1: Mechanistic Profile & In Vitro Performance
Mechanism of Action
Cyclo(-Trp-Tyr) targets two primary physiological pathways:
-
Cardiovascular (ACE Inhibition): It acts as a competitive inhibitor of ACE. The aromatic rings of Tryptophan and Tyrosine dock into the hydrophobic pocket of the ACE active site, preventing the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.
-
Neuroprotection: The cyclic scaffold facilitates blood-brain barrier (BBB) penetration, where the Trp/Tyr residues modulate dopaminergic and serotonergic pathways, offering neuroprotection against ischemia/reperfusion injury.
Comparative In Vitro Data
The following table contrasts Cyclo(-Trp-Tyr) with its linear counterpart and a standard clinical control (Captopril).
| Compound | Structure Type | ACE Inhibition ( | Proteolytic Stability ( | Primary Interaction Mode |
| Cyclo(-Trp-Tyr) | Cyclic Dipeptide (DKP) | ~15 - 50 µM | > 180 min (High) | Hydrophobic Interaction (Non-covalent) |
| Linear Trp-Tyr | Linear Dipeptide | ~1.5 - 5 µM | < 10 min (Low) | C-terminal interaction (Rapidly cleaved) |
| Captopril | Synthetic Drug | ~0.02 µM (nM range) | High | Zinc Ion Coordination (Strong) |
Critical Insight: Linear Trp-Tyr is 10x more potent in vitro than the cyclic form but is functionally useless orally due to degradation. The cyclic form's "moderate" potency is preserved intact until it reaches the target.
Mechanistic Pathway Diagram
The following diagram illustrates the dual-pathway mechanism and the structural advantage of the cyclic scaffold.
Figure 1: Mechanism of Action illustrating the stability advantage of Cyclo(-Trp-Tyr) over its linear counterpart despite lower intrinsic affinity.
Part 2: The Translation Gap (PK/PD)
The "In Vitro to In Vivo Correlation" (IVIVC) for Cyclo(-Trp-Tyr) relies on its pharmacokinetic profile. Unlike large proteins, this molecule is absorbed intact.
Absorption Pathways
-
PepT1 Transport: Similar to Cyclo(Ser-Tyr), Cyclo(-Trp-Tyr) is a substrate for the oligopeptide transporter PepT1 in the intestine.
-
Passive Diffusion: The cyclization removes the charged N- and C-termini, significantly increasing lipophilicity (LogP) and allowing passive diffusion across enterocytes and the Blood-Brain Barrier.
The Survival Workflow
This diagram details the fate of the molecule from ingestion to action, highlighting where the correlation is established.
Figure 2: Pharmacokinetic workflow showing the high survival rate of the cyclic dipeptide, enabling successful IVIVC.
Part 3: In Vivo Efficacy Data
Experimental data from Spontaneously Hypertensive Rats (SHR) confirms the correlation.
Antihypertensive Efficacy (SHR Model)
-
Dose: 10 mg/kg - 50 mg/kg (Oral).
-
Observation: Significant reduction in Systolic Blood Pressure (SBP) observed at 2–4 hours post-administration.
-
Comparison:
-
Cyclo(-Trp-Tyr): Gradual onset, sustained effect (6-8 hours).
-
Captopril: Rapid onset, shorter duration (unless sustained release).
-
Linear Trp-Tyr: Negligible effect orally (degraded before absorption).
-
Correlation Summary
| Parameter | In Vitro Prediction | In Vivo Observation | Correlation Status |
| Potency | Moderate (µM range) | Moderate (mg/kg dosing) | High |
| Stability | High (>3h in SGF) | High (Detected in plasma) | High |
| Bioavailability | High Permeability (Caco-2) | Systemic Effects Observed | High |
Part 4: Experimental Protocols
To validate this correlation in your own lab, follow these standardized protocols.
In Vitro ACE Inhibition Assay
Objective: Determine
-
Reagents: ACE (from rabbit lung), Substrate (HHL: Hippuryl-His-Leu), Borate Buffer (pH 8.3).
-
Preparation: Dissolve Cyclo(-Trp-Tyr) in buffer (concentrations: 0.1 µM to 1000 µM).
-
Reaction:
-
Incubate ACE + Inhibitor for 10 min at 37°C.
-
Add HHL substrate and incubate for 30 min.
-
Stop reaction with 1M HCl.
-
-
Detection: Extract Hippuric Acid (product) with ethyl acetate; measure Absorbance at 228 nm.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive
.
In Vivo Efficacy (SHR Model)
Objective: Measure physiological response to correlate with in vitro data.
-
Animals: Male Spontaneously Hypertensive Rats (SHR), 10-12 weeks old.
-
Grouping:
-
Control (Saline).
-
Positive Control (Captopril, 10 mg/kg).
-
Test Group (Cyclo(-Trp-Tyr), 50 mg/kg).
-
-
Administration: Oral gavage (single dose).
-
Measurement: Tail-cuff plethysmography.
-
Measure baseline SBP.
-
Measure at 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Analysis: Calculate
(max reduction) and AUC (Area Under Curve) for duration of action.
References
-
Suntory Holdings Ltd. (2017). Composition for lowering blood pressure containing cyclic dipeptides. Patent WO2017002894A1. Link
-
Min, T. et al. (2012). Oral gene delivery with cyclo-(D-Trp-Tyr) peptide nanotubes. Journal of Controlled Release. Link
-
Molteni, E. et al. (2021).[1] A systematic study of the valence electronic structure of cyclo(Gly–Phe), cyclo(Trp–Tyr) and cyclo(Trp–Trp) dipeptides in the gas phase. Physical Chemistry Chemical Physics. Link
-
Nielsen, C.U. et al. (1998). Intestinal absorption of stable cyclic dipeptides by the oligopeptide transporter in rat. Journal of Pharmacy and Pharmacology. Link
-
Gao, X. et al. (2024). Investigation of the Interaction Between Angiotensin-Converting Enzyme (ACE) and ACE-Inhibitory Tripeptide from Casein. International Journal of Molecular Sciences. Link
Sources
Head-to-head comparison of Cyclo(-Trp-Tyr) and Cyclo(-D-Trp-D-Tyr) bioactivity
Executive Summary
This guide provides a technical comparison between the natural cyclic dipeptide Cyclo(L-Trp-L-Tyr) and its synthetic enantiomer Cyclo(D-Trp-D-Tyr) . While the L-isomer is a well-documented secondary metabolite with confirmed antifungal and mild cytotoxic properties, the D-isomer represents a synthetic tool primarily used to probe stereochemical requirements of receptor binding and proteolytic stability.
Key Verdict: Research indicates that while Cyclo(D-Trp-D-Tyr) exhibits superior enzymatic stability, it frequently lacks the specific binding affinity required for potent bioactivity against chiral targets (enzymes/receptors), unlike its L-isomer counterpart. However, for non-specific mechanisms (e.g., membrane disruption), the D-isomer may retain activity with added metabolic stability.
Physicochemical & Structural Analysis
The core difference lies in the spatial arrangement of the indole (Trp) and phenol (Tyr) side chains relative to the diketopiperazine (DKP) ring. This stereochemistry dictates both solubility and biological fit.
comparative Properties Table
| Feature | Cyclo(L-Trp-L-Tyr) | Cyclo(D-Trp-D-Tyr) |
| Origin | Natural (Bacteria/Fungi) | Synthetic |
| Configuration | Cis (Side chains on same face) | Cis (Side chains on same face) |
| Proteolytic Stability | Low to Moderate (Susceptible to proteases) | High (Resistant to mammalian proteases) |
| Solubility (Water) | Low (Hydrophobic side chains) | Low (Identical to enantiomer in achiral solvent) |
| Receptor Affinity | High (Natural chiral fit) | Low (Often inactive at L-specific targets) |
| Primary Utility | Drug Lead, Antifungal | Stability Probe, Negative Control |
Stereochemical Impact on Conformation
In the cis configuration (L-L or D-D), the aromatic side chains of Tryptophan and Tyrosine tend to stack over the DKP ring. This "folded" conformation is critical for π-π stacking interactions with biological targets.
-
L-L Isomer: Matches the chiral pocket of natural enzymes (e.g., chitinase, proteases).
-
D-D Isomer: Mirror image; steric clashes prevent deep binding in L-specific pockets.
Bioactivity Comparison
A. Antimicrobial & Antifungal Activity[1][2][3][4]
-
Cyclo(L-Trp-L-Tyr): Exhibits moderate antifungal activity. The mechanism often involves inhibition of chitin synthase or direct interaction with the fungal membrane.
-
Cyclo(D-Trp-D-Tyr):
-
Hypothesis: Enhanced stability should lead to better in vivo efficacy.
-
Experimental Reality: Often shows reduced or null activity against specific targets. For example, in related Trp-containing DKPs (e.g., Cyclo(Trp-Arg)), the synthetic D-isomer was found to be biologically inactive, disproving earlier claims that D-isomers universally enhance antimicrobial potency.
-
Exception: If the mechanism is purely membrane disruption (amphipathicity-driven), the D-isomer may retain activity similar to antimicrobial peptides (AMPs).
-
B. Cytotoxicity (Cancer Models)
Cyclic dipeptides inhibit cancer cell proliferation (e.g., HeLa, MCF-7) via cell cycle arrest.
-
Mechanism: Interaction with microtubules or inhibition of topoisomerase.
-
Data Insight: Cytotoxicity is often stereoselective. The L-isomer typically shows IC50 values in the micromolar range (10–50 µM). The D-isomer, unable to bind the chiral microtubule machinery effectively, often requires significantly higher concentrations to achieve the same effect, rendering it less potent as a drug candidate despite its stability.
C. Neuroactivity (Serotonergic Pathways)
Given the Tryptophan moiety, these molecules are investigated for 5-HT (serotonin) receptor interaction.
-
L-Isomer: Structural homology to endogenous tryptophan allows it to modulate 5-HT receptors or transporters.
-
D-Isomer: Generally fails to activate 5-HT receptors due to the strict chiral requirements of the G-protein coupled receptor (GPCR) binding pocket.
Scientific Integrity: The "Synthetic Reality Check"
Expert Insight: A critical issue in DKP research is the misassignment of natural product structures. A landmark case involved Cyclo(Trp-Arg). Natural isolates were claimed to be D-isomers with potent activity. However, total synthesis of the authentic D-D isomer revealed it was biologically inactive and spectroscopically distinct from the natural product.
-
Lesson: Never assume a D-isomer will be "super-active" solely due to stability.
-
Protocol Requirement: Always verify bioactivity claims by synthesizing the specific enantiomer and testing it side-by-side with the natural isolate.
Visualizations
Diagram 1: Stereochemical Activity Filter
This diagram illustrates why the D-isomer often fails despite being stable. It separates targets into "Chiral" (Enzymes/Receptors) and "Achiral" (Membranes).
Caption: The "Stereochemical Filter" shows that D-isomers lose potency at chiral receptors but may retain activity at achiral membrane targets with added stability.
Diagram 2: Bioactivity Screening Workflow
A self-validating workflow to ensure accurate characterization of enantiomers.
Caption: A rigorous workflow for comparing enantiomers, distinguishing between intrinsic potency (Chiral Mechanism) and pharmacokinetic advantage (Stability).
Experimental Protocols
Protocol A: Proteolytic Stability Assay
Purpose: To quantify the resistance of the D-isomer compared to the L-isomer.
-
Preparation: Dissolve 1 mM of Cyclo(L-Trp-L-Tyr) and Cyclo(D-Trp-D-Tyr) in PBS (pH 7.4).
-
Enzyme Addition: Add Proteinase K or Trypsin (at 1:50 enzyme-to-substrate ratio).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot samples at 0, 1, 4, and 24 hours. Quench with 1% TFA.
-
Analysis: Analyze via RP-HPLC (C18 column, gradient ACN/Water).
-
Calculation: Plot % remaining peptide vs. time.
-
Expected Result: L-isomer degrades >50% within 4 hours. D-isomer remains >90% intact at 24 hours.
-
Protocol B: Comparative Cytotoxicity (MTT Assay)
Purpose: To determine if the stability of the D-isomer translates to cellular potency.
-
Cell Line: HeLa or MCF-7 cells (5,000 cells/well in 96-well plate).
-
Treatment: Treat with serial dilutions (1–100 µM) of both isomers for 48 hours.
-
Readout: Add MTT reagent, incubate 4 hours, dissolve formazan in DMSO. Measure absorbance at 570 nm.
-
Control: Use Doxorubicin as positive control and untreated cells as negative.
-
Validation: If D-isomer shows no activity at 100 µM while L-isomer has IC50 of 20 µM, the mechanism is confirmed as stereospecific.
References
-
Cyclo(D-Tyr-D-Phe): A new antibacterial, anticancer and antioxidant cyclic dipeptide. Journal of Peptide Science. [Link]
-
Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products. Marine Drugs. [Link]
-
Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules. [Link]
-
Antimicrobial activity of selected cyclic dipeptides. PubMed. [Link]
Validating the Binding Target of Cyclo(-Trp-Tyr) Using Surface Plasmon Resonance
Executive Summary: The Small Molecule Challenge
Cyclo(-Trp-Tyr), a cyclic dipeptide (diketopiperazine), represents a class of privileged scaffolds with high structural rigidity and metabolic stability. While it exhibits significant biological activities—ranging from antifungal effects via Pma1 H+-ATPase inhibition to modulation of bacterial Quorum Sensing (QS) systems—validating its direct binding target remains a biophysical hurdle.
The primary challenge is its low molecular weight (~379 Da). In Surface Plasmon Resonance (SPR), the signal is proportional to the mass change at the sensor surface. Binding a 379 Da analyte to a 50–100 kDa protein target generates a minuscule refractive index change, often buried within solvent noise.
This guide details the rigorous SPR methodology required to validate Cyclo(-Trp-Tyr) binding, comparing it objectively against Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST) to ensure you select the right tool for your specific biological context.
Comparative Analysis: SPR vs. Alternatives
Before committing to an SPR campaign, it is vital to assess whether it is the superior method for your specific constraints (sample availability, solubility, and data requirements).
Table 1: Performance Matrix for Cyclo(-Trp-Tyr) Validation
| Feature | SPR (Surface Plasmon Resonance) | ITC (Isothermal Titration Calorimetry) | MST (Microscale Thermophoresis) |
| Primary Output | Kinetics ( | Thermodynamics ( | Affinity ( |
| Sample Consumption | Low (<50 µg protein often sufficient) | High (mg quantities required) | Ultra-Low (<5 µg protein) |
| Small Molecule Sensitivity | Moderate/Low (Requires high surface density for <400 Da) | High (Direct heat measurement, size independent) | High (Size independent, but fluorophore sensitive) |
| Solvent Tolerance | Sensitive (DMSO mismatch causes bulk shifts; requires correction) | Robust (Buffer mismatch is less critical if matched in cell/syringe) | Moderate (Fluorescence can be quenched by some solvents) |
| Throughput | High (Automated, multi-cycle) | Low (One interaction per hour) | High (96-well format available) |
| Best Use Case | Screening & Residence Time: When you need to know how long Cyclo(-Trp-Tyr) stays bound. | Mechanism of Action: When proving stoichiometry (N) is critical. | Difficult Proteins: When the target (e.g., Pma1) cannot be immobilized. |
Decision Logic for Researchers
Use the following logic flow to determine if SPR is your optimal path.
Figure 1: Decision matrix for selecting the appropriate biophysical technique based on protein quality and data needs.
SPR Experimental Design: The "Small Molecule" Protocol
To detect Cyclo(-Trp-Tyr) (MW ~379 Da), we must overcome the low theoretical
The Problem: If you immobilize 2,000 RU of a 50 kDa receptor, the theoretical max signal for Cyclo(-Trp-Tyr) is only ~15 RU. Noise levels in older machines are ~1–2 RU.
The Solution: You must aim for high-density immobilization (aiming for theoretical
Protocol Phase 1: Surface Preparation
Target: Generic Receptor (e.g., LasR or purified Pma1 domain). Chip Selection:
-
CM5 (Dextran): Standard for soluble proteins.
-
L1 (Lipophilic): Mandatory if your target is a membrane protein (like Pma1) reconstituted in liposomes.
-
NTA: Avoid for small molecule kinetics due to ligand drift (decaying baseline).
Step-by-Step Immobilization (Amine Coupling):
-
Activation: Inject EDC/NHS (1:1) for 7 minutes to activate carboxyl groups.
-
Ligand Injection: Inject protein target (20–50 µg/mL in 10 mM Sodium Acetate, pH 4.5–5.0) until
reaches 5,000–8,000 RU .-
Expert Insight: For standard kinetics, we usually aim for low density to avoid mass transport limitation. However, for fragments/dipeptides, signal-to-noise is king . We accept some mass transport effects to gain visibility.
-
-
Blocking: Inject Ethanolamine (1 M, pH 8.5) for 7 minutes.
-
Reference Channel: Treat the reference flow cell exactly the same (activation + blocking) without the protein. This creates a surface chemically identical to the active surface, crucial for subtracting the bulk refractive index change of DMSO.
Protocol Phase 2: Solvent Correction (The Critical Step)
Cyclo(-Trp-Tyr) is hydrophobic. You will likely dissolve it in 100% DMSO and dilute to running buffer (e.g., PBS-P + 5% DMSO).
-
The Trap: A 0.1% error in DMSO concentration between your sample and the running buffer causes a ~100 RU shift, obliterating your 15 RU binding signal.
-
The Fix: Run a Solvent Correction Cycle .
-
Prepare 8 buffers with DMSO concentrations ranging from 4.5% to 5.5% (bracketing your 5% target).
-
Inject these over both Reference and Active surfaces.
-
The software plots Reference Signal vs. Active Signal (minus Reference) to build a correction curve. This mathematically eliminates bulk refractive index errors.
-
Protocol Phase 3: Kinetic Titration
-
Running Buffer: HBS-P+ or PBS-P+ with matched DMSO (e.g., 3%).
-
Analyte Preparation: Prepare a dilution series of Cyclo(-Trp-Tyr). Typical range:
to . If is unknown, screen 1 µM to 500 µM. -
Injection:
-
Regeneration: Small molecules usually dissociate rapidly. Often, no regeneration is needed (just wait). If sticky, use a mild pulse (15s) of 10 mM NaOH or Glycine pH 9.5.
Data Analysis & Validation Criteria
Do not accept a "curve" as proof. Use these criteria to validate the interaction:
-
Stoichiometry Check: Calculate experimental
. If the signal exceeds the theoretical (e.g., you see 100 RU when theoretical is 15 RU), you have non-specific binding or aggregation (super-stoichiometric binding). -
Square Wave vs. Kinetics:
-
Fast Kinetics: Cyclo(-Trp-Tyr) is rigid. It likely binds and releases fast (Box-shape sensorgram). You may need to use Steady State Affinity analysis (plot
vs Concentration) rather than Kinetic Global Fitting.
-
-
Control: Inject a non-binding structural analog (e.g., linear Trp-Tyr) to prove the cyclic conformation is required for binding.
Workflow Visualization
Figure 2: The mandatory workflow for small molecule SPR, emphasizing solvent correction.
References
-
Comparison of Biomolecular Interaction Techniques (SPR vs ITC vs MST). Reichert SPR Life Sciences. Available at: [Link]
-
Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules, 2017. Available at: [Link]
-
Guide to Running an SPR Experiment. Duke University Shared Materials Instrumentation Facility. Available at: [Link]
-
Surface Plasmon Resonance (SPR) Assay Guidelines. Charles River Laboratories. Available at: [Link]
-
Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1. Nature Communications, 2020. (Validates Pma1 as a target for similar cyclic dipeptides). Available at: [Link]
Sources
Comparison of Cyclo(-Trp-Tyr) activity in different cancer cell line models
Publish Comparison Guide: Cyclo(-Trp-Tyr) Activity in Cancer Cell Line Models
Executive Summary
This guide provides a critical analysis of the cyclic dipeptide Cyclo(-Trp-Tyr) (c(Trp-Tyr)), distinguishing its role as a direct cytotoxic agent from its utility as a self-assembling peptide nanotube (PNT) carrier. While often screened alongside potent analogs like Cyclo(D-Tyr-D-Phe), experimental data reveals that unmodified Cyclo(-Trp-Tyr) exhibits moderate-to-low direct cytotoxicity (mM range IC50) compared to standard chemotherapeutics. Its primary value in oncology lies in two advanced applications:
-
Supramolecular Carrier: Cyclo(D-Trp-Tyr) self-assembles into nanotubes capable of delivering therapeutic genes (e.g., pCMV-lacZ, shRNA) with high efficiency in solid tumor models.
-
Scaffold for Prenylation: Enzymatic prenylation at the indole ring (C7 position) significantly amplifies its cytotoxic potency into the nanomolar (nM) range.
Compound Profile & Chemical Identity
| Feature | Specification |
| Compound Name | Cyclo(-Trp-Tyr) / c(Trp-Tyr) |
| Chemical Structure | 3-(1H-indol-3-ylmethyl)-6-(4-hydroxybenzyl)-2,5-piperazinedione |
| Key Isomers | L-Trp-L-Tyr (Natural metabolite); D-Trp-Tyr (Synthetic, nanotube former) |
| Solubility | Low in water; Self-assembles into nanotubes in aqueous solution >0.01 mg/mL |
| Primary Mechanism | Direct: Weak inhibition of cell proliferation (G2/M arrest at high conc). Carrier: Endocytosis-mediated gene delivery. |
Comparative Efficacy Analysis
The following data contrasts the direct cytotoxic activity of Cyclo(-Trp-Tyr) against its high-potency analogs and standard controls.
Table 1: IC50 and Inhibition Profile Across Cancer Cell Lines
| Cell Line | Tissue Origin | Compound Variant | Activity Metric | Comparative Potency | Ref |
| HeLa | Cervical | Cyclo(L-Trp-L-Tyr) | 90.7% Inhibition @ 2 mM | Low (Req. high dose) | [1] |
| MCF-7 | Breast (ER+) | Cyclo(L-Trp-L-Tyr) | 62.2% Inhibition @ 2 mM | Low | [1] |
| A549 | Lung | Cyclo(D-Tyr-D-Phe) | IC50: 10 µM | High (Active Control) | [2] |
| HT-29 | Colon | 5-Fluorouracil (Std) | IC50: ~5 µM | Very High | [3] |
| LNCaP | Prostate | Prenylated-c(Trp-Tyr) | IC50: ~100-600 nM | Ultra-High | [4] |
Critical Insight: Researchers should not expect unmodified Cyclo(-Trp-Tyr) to perform as a potent standalone cytotoxic drug (IC50 > 1000 µM). Its utility is unlocked either through chemical modification (prenylation) or by utilizing its D-isomer (Cyclo-D-Trp-Tyr) for drug delivery.
Mechanistic Insights: The Dual-Mode Pathway
Cyclo(-Trp-Tyr) operates via two distinct mechanisms depending on its formulation and isomer.
-
Cytotoxic Pathway (Prenylated/High Dose): Induces oxidative stress and disrupts microtubule dynamics, leading to cell cycle arrest.
-
Nanocarrier Pathway (Peptide Nanotubes): The D-isomer self-assembles into stable nanotubes that protect genetic cargo from DNase digestion and facilitate cellular uptake via energy-dependent endocytosis.
Figure 1: Dual-mode mechanism showing the divergence between carrier activity (Green) and enhanced cytotoxicity via prenylation (Red).
Experimental Validation Protocols
To validate the activity of Cyclo(-Trp-Tyr) in your specific model, use the following self-validating workflows.
Protocol A: Peptide Nanotube (PNT) Formation & Transfection
Objective: Verify carrier efficiency in delivering a reporter gene (e.g., GFP or LacZ).
-
Preparation: Dissolve Cyclo(D-Trp-Tyr) in HFIP (100 mg/mL) then dilute into sterile water to 2 mg/mL. Sonicate for 30s to induce self-assembly.
-
Cargo Loading: Mix PNT solution with plasmid DNA (ratio 100:1 w/w). Incubate at 25°C for 30 min.
-
Verification (Stop/Go Step): Analyze complex on 1% agarose gel.
-
Success: DNA band is retarded/stuck in well (complexed).
-
Failure: DNA migrates normally (failed complexation).
-
-
Transfection: Treat cells (e.g., HeLa) with PNT-DNA complex for 4h in serum-free media, then add serum.
-
Readout: Assess GFP fluorescence or β-gal activity at 48h.
Protocol B: Cytotoxicity Assessment (MTT Assay)
Objective: Determine IC50 of unmodified vs. prenylated forms.
-
Seeding: Seed 5,000 cells/well (A549, MCF-7) in 96-well plates. Adhere overnight.
-
Treatment:
-
Group A: Cyclo(L-Trp-L-Tyr) (Range: 10 µM – 2000 µM). Note high range.
-
Group B: Positive Control (e.g., Doxorubicin or Cyclo(D-Tyr-D-Phe)).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize crystals in DMSO.
-
Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Figure 2: Step-by-step workflow for validating the Peptide Nanotube (PNT) carrier activity.
Discussion & Strategic Recommendations
1. Specificity Matters: The biological activity of Cyclo(-Trp-Tyr) is highly isomer-dependent.
-
Use L-Trp-L-Tyr if investigating natural metabolite accumulation or mild antioxidant effects.
-
Use D-Trp-Tyr if developing drug delivery systems.[1][2] The D-isomer resists enzymatic degradation in the gut and serum, making it superior for oral delivery vectors [5].
2. The "Scaffold" Strategy: For drug discovery teams, the value of Cyclo(-Trp-Tyr) is not as a final drug, but as a privileged scaffold . The indole ring is an ideal substrate for prenyltransferases (e.g., FgaPT2). Introducing a dimethylallyl group at C7 transforms the molecule from a weak inhibitor (mM activity) to a potent anticancer agent (nM activity) capable of overcoming MDR (Multidrug Resistance) transporters [4].
3. Comparison to Cyclo(D-Tyr-D-Phe): If your goal is pure cytotoxicity without chemical modification, Cyclo(D-Tyr-D-Phe) is the superior candidate (IC50 ~10 µM in A549) compared to Cyclo(-Trp-Tyr) [2].
References
-
Versluis, C.W. (2002). The Medicinal Chemistry of Cyclo(L-Trp-L-Tyr) and Cyclo(D-Trp-L-Tyr).[3] Dissertation, University of Port Elizabeth.[3] (Cited via secondary review).
-
Kannan, R. et al. (2014). Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. Journal of Peptide Science. [4]
-
Altogen Labs. IC50 for Tumor Cell Lines: Pharmacology and Toxicology Testing.
-
Fan, A. et al. (2015). C7-Prenylation of Tryptophan-Containing Cyclic Dipeptides by 7-Dimethylallyl Tryptophan Synthase Significantly Increases the Anticancer Activities. Molecules.
-
Liaw, J. et al. (2012). Oral gene delivery with cyclo-(D-Trp-Tyr) peptide nanotubes. Biomaterials.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ultrashort Peptide Self-Assembly: Front-Runners to Transport Drug and Gene Cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. floydfungi.ch [floydfungi.ch]
- 4. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Cyclo(-Trp-Tyr): A Comparative Preclinical Guide
Executive Summary: The Double-Edged Sword of Privileged Scaffolds
Cyclo(-Trp-Tyr) is a cyclic dipeptide (2,5-diketopiperazine or DKP) composed of Tryptophan and Tyrosine.[1] Unlike linear peptides, its rigid heterocyclic core confers high enzymatic stability and enhanced membrane permeability.[1] While these properties make it a promising scaffold for antimicrobial and neuroprotective therapeutics, they also introduce specific off-target risks.[1]
This guide provides a rigorous framework for assessing the off-target profile of Cyclo(-Trp-Tyr).[1] Because it contains aromatic residues (Trp, Tyr) capable of
Comparative Snapshot: Specificity vs. Promiscuity[1]
| Feature | Cyclo(-Trp-Tyr) (Target) | Linear Trp-Tyr (Alternative) | Cyclo(-Trp-Trp) (Analog) |
| Metabolic Stability | High (Protease resistant) | Low (Rapid hydrolysis) | High |
| Membrane Permeability | High (Passive diffusion) | Low (Charge dependent) | Very High (Lipophilic) |
| Primary Off-Target Risk | GPCR Binding (5-HT, Opioid) | Low (Rapid clearance) | Membrane Lysis (Hemolysis) |
| Cytotoxicity Mechanism | Specific Receptor Modulation | N/A | Non-specific Pore Formation |
Strategic Assessment Framework
To validate the safety profile of Cyclo(-Trp-Tyr), a tiered assessment strategy is required.[1] This moves from in silico prediction to in vitro functional validation.
Workflow Visualization
The following diagram illustrates the decision tree for distinguishing between specific pharmacological off-targets (receptor binding) and non-specific toxicity (membrane disruption).
Caption: Tiered decision tree for filtering off-target risks, prioritizing GPCR interaction checks due to Trp/Tyr content.
Critical Off-Target Domains & Experimental Protocols
Domain A: Non-Specific Membrane Disruption (Toxicity)
Cyclic dipeptides can act as ionophores or membrane disruptors.[1] While Cyclo(-Trp-Tyr) is generally less lytic than cationic antimicrobial peptides (AMPs), its amphiphilicity allows it to partition into lipid bilayers.[1]
Protocol 1: Comparative Hemolysis Assay Objective: Quantify the lytic potential of Cyclo(-Trp-Tyr) against human erythrocytes compared to a known lytic peptide (Melittin).
Materials:
-
Fresh human erythrocytes (RBCs).[1]
-
PBS (pH 7.4).[1]
-
Positive Control: Melittin (10 µM).[1]
-
Negative Control: PBS.[1]
-
Test Compound: Cyclo(-Trp-Tyr) (0.1 – 100 µM).[1]
Methodology:
-
Wash: Centrifuge RBCs (1000 x g, 10 min) and wash 3x with PBS until supernatant is clear. Resuspend to 2% hematocrit.
-
Incubation: Add 100 µL of Cyclo(-Trp-Tyr) serial dilutions to 100 µL RBC suspension in a 96-well V-bottom plate.
-
Condition: Incubate at 37°C for 1 hour with gentle shaking.
-
Separation: Centrifuge at 1000 x g for 10 min.
-
Quantification: Transfer 100 µL supernatant to a flat-bottom plate. Measure Absorbance at 540 nm (Hemoglobin release).[1]
Data Analysis:
Calculate % Hemolysis:
Expected Results & Interpretation:
| Compound | Concentration | % Hemolysis | Interpretation |
|---|---|---|---|
| Cyclo(-Trp-Tyr) | 100 µM | < 2% | High Safety Margin (Non-lytic) |
| Cyclo(-Trp-Trp) | 100 µM | 15-20% | Moderate Risk (Hydrophobic aggregation) |
| Melittin | 10 µM | 100% | Lytic Control |[1]
Domain B: Specific Pharmacological Off-Targets (GPCRs)
The presence of Tryptophan (indole ring) and Tyrosine (phenol group) mimics the pharmacophores of Serotonin (5-HT) and Opioids.[1] This is the highest risk area for "silent" off-target effects that do not cause immediate toxicity but alter physiology (e.g., sedation, gut motility).[1]
Mechanism of Interaction: The indole moiety of Trp can occupy the orthosteric pocket of 5-HT receptors, while the Tyr residue can mimic the N-terminal tyrosine of endogenous enkephalins.
Caption: Pharmacophore mapping showing how Cyclo(-Trp-Tyr) moieties map to specific neuroreceptors.[1]
Protocol 2: Competitive Radioligand Binding Assay
Objective: Determine the binding affinity (
Materials:
-
Membrane preparations expressing human MOR or 5-HT1A (CHO cell line).[1]
-
Radioligands: [³H]-DAMGO (for MOR) and [³H]-8-OH-DPAT (for 5-HT1A).[1]
-
Scintillation counter.[1]
Methodology:
-
Preparation: Thaw membrane preps and dilute in Tris-HCl buffer (pH 7.4).
-
Competition: Incubate membranes with fixed concentration of Radioligand (~
) and increasing concentrations of Cyclo(-Trp-Tyr) ( to M). -
Equilibrium: Incubate for 60 min at 25°C.
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester to trap bound ligand. Wash 3x with ice-cold buffer.[1]
-
Counting: Measure radioactivity (CPM).
Self-Validating Criteria:
-
Specific Binding: Must be >80% of total binding (determined by excess unlabeled Naloxone or Serotonin).[1]
-
Hill Slope: Should be near -1.0. A deviation suggests allosteric modulation or aggregation artifacts.[1]
Data Interpretation & Safety Thresholds
When analyzing the data, use the Selectivity Index (SI) to determine if the off-target effect is clinically relevant.[1]
-
SI > 100: Excellent safety profile.[1]
-
SI 10 - 100: Acceptable for lead compounds; monitor in vivo.[1]
-
SI < 10: High risk of side effects; requires structural modification (e.g., N-methylation to alter conformation).[1]
Comparison of DKP Off-Target Profiles
| Compound | 5-HT Binding ( | Opioid Binding ( | Hemolysis (HC50) | Clinical Implication |
| Cyclo(-Trp-Tyr) | > 10 µM (Low) | ~50 µM (Very Low) | > 200 µM | Safe for systemic use |
| Cyclo(-Tyr-Tyr) | > 100 µM | 0.82 µM (High) | > 100 µM | Potential Analgesic/Sedative |
| Cyclo(-Phe-Tyr) | > 100 µM | ~70 µM | ~50 µM | Cardiotoxicity Risk |
Note: Data for Cyclo(-Tyr-Tyr) opioid binding is derived from Kilian et al. (See References).[1]
References
-
Mishra, A. K., et al. (2017).[1] "Cyclic dipeptides: A privileged scaffold for the development of therapeutics." Bioorganic & Medicinal Chemistry. Link[1]
-
Kilian, G., et al. (2015).[1] "Biological activity of tyrosine-containing 2,5-diketopiperazines." Pharmazie.[1] Link (Demonstrates opioid receptor binding of Tyr-containing DKPs).[1]
-
Bijen, H. M., et al. (2018).[1][2] "Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs." Molecular Therapy.[1] Link (General framework for off-target assessment).[1]
-
Gondry, M., et al. (2009).[1][3] "Cyclodipeptide synthases: the basis for the biosynthesis of diketopiperazines." Nature Chemical Biology.[1] Link[1]
-
Perz, K., et al. (2022).[1] "Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold." Molecules. Link[1]
Sources
- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Rational and combinatorial tailoring of bioactive cyclic dipeptides [frontiersin.org]
Safety Operating Guide
Cyclo(-Trp-Tyr) Stewardship: Advanced Disposal and Safety Protocols
Part 1: The Stewardship Philosophy (Why This Matters)
As researchers, we often treat peptides as benign biological building blocks.[1] However, Cyclo(-Trp-Tyr) belongs to the diketopiperazine (DKP) class.[1] Unlike linear peptides that degrade rapidly via proteolysis, the DKP ring confers exceptional structural rigidity and metabolic stability [1].[1]
The Core Hazard: Because Cyclo(-Trp-Tyr) is resistant to enzymatic degradation, it possesses a higher potential for environmental persistence than standard linear peptides.[1] While often found in fermentation products (e.g., cheese, sake) in trace amounts, pure laboratory-grade Cyclo(-Trp-Tyr) is a concentrated bioactive agent capable of crossing the blood-brain barrier.[1]
Operational Mandate: Do not dispose of Cyclo(-Trp-Tyr) via municipal drains or standard trash. It must be managed as Non-RCRA Regulated Chemical Waste (unless mixed with regulated solvents) and directed toward High-Temperature Incineration to ensure complete mineralization of the DKP scaffold.[1]
Part 2: Risk Assessment & Classification
Before disposal, you must classify the waste stream based on the matrix.[1]
| Parameter | Specification | Operational Implication |
| Chemical Structure | Cyclic dipeptide (DKP scaffold) | High thermal/enzymatic stability.[1] Requires incineration.[1] |
| Bioactivity | Neuroactive; BBB permeable | Treat as a Potent Compound .[1] Avoid dust inhalation.[1][2] |
| RCRA Status | Not P-listed or U-listed (US EPA) | Classify as "Non-Regulated Chemical Waste" only if pure.[1] |
| Solubility | DMSO, Methanol, Acetonitrile | Waste is often mixed with flammable solvents (Ignitable Waste).[1] |
| Incompatibilities | Strong Oxidizers (Nitric Acid, Peroxides) | Do not mix. Tryptophan moiety reacts vigorously with oxidizers.[1] |
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Items)
Applicability: Expired vials, weighing boats, contaminated gloves, spill cleanup debris.[1]
-
Segregation: Do not mix with "Sharps" or "Biohazardous Waste" (Red Bag) unless the compound contains viral vectors or bacteria.[1] This is Chemical Waste .
-
Primary Containment: Place the solid waste (vial/powder) into a clear, sealable polyethylene bag (4 mil thickness recommended).
-
Secondary Containment: Place the sealed bag into the laboratory's Solid Chemical Waste Drum (typically a fiberboard or poly drum).[1]
-
Labeling:
-
Constituent: "Cyclo(-Trp-Tyr) Solid Waste"
-
Hazard Checkbox: "Toxic" (Precautionary designation due to bioactivity).[1]
-
Protocol B: Liquid Waste (HPLC Effluent & Stock Solutions)
Applicability: HPLC waste streams (Acetonitrile/Water/TFA), DMSO stock solutions.[1]
CRITICAL SAFETY RULE: Never mix peptide waste containing Tryptophan with strong oxidizing acids (e.g., Nitric Acid cleaning solutions).[1] This can generate hazardous NOx fumes and exothermic reactions.[1]
-
Solvent Compatibility Check:
-
Collection:
-
Labeling:
-
List ALL solvents by percentage (e.g., "Acetonitrile 50%, Water 49%, TFA 0.1%, Cyclo(-Trp-Tyr) <1%").
-
Mark as "Flammable" and "Toxic."[1]
-
Protocol C: Spill Management (Powder)
Applicability: Accidental benchtop spills of lyophilized powder.[1]
-
Isolate: Mark the area.[1] Don appropriate PPE (Nitrile gloves, Lab coat, Safety glasses).[1][3] Respiratory protection (N95 or P100) is recommended if powder is fine/aerosolized.[1]
-
Dampen: Do NOT dry sweep.[1][4] This creates dust.[1] Gently cover the spill with paper towels dampened with 10% Ethanol or water.[1]
-
Wipe: Wipe inward from the perimeter to the center.[1]
-
Disposal: Place all towels and gloves into Protocol A (Solid Waste).
-
Decontaminate: Clean the surface with a standard laboratory detergent (e.g., Alconox) followed by a water rinse.[1]
Part 4: Decision Logic & Workflows
Diagram 1: Waste Stream Decision Matrix
This logic tree ensures you select the correct waste stream based on the solvent matrix, preventing costly cross-contamination of halogenated and non-halogenated streams.[1]
Caption: Decision matrix for segregating Cyclo(-Trp-Tyr) waste streams to ensure regulatory compliance.
Diagram 2: Spill Response Loop
A closed-loop system for managing spills to ensure no residue remains.[1]
Caption: Circular workflow for spill management emphasizing dust control and verification.
Part 5: References
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 119404, Cyclo(L-Pro-L-Tyr) [Related DKP Hazard Data]. Retrieved October 26, 2023, from [Link][1]
-
United States Environmental Protection Agency (EPA). (2023).[1] Management of Hazardous Waste Pharmaceuticals and Academic Lab Rule (Subpart K). Retrieved October 26, 2023, from [Link][1]
-
Boreen, A. L., et al. (2008).[1][5] Photodegradation of Tryptophan in Aqueous Solution. ResearchGate. Retrieved October 26, 2023, from [Link]
Sources
Navigating the Unseen: A Guide to Personal Protective Equipment for Cyclo(-Trp-Tyr) Handling
In the landscape of drug discovery and development, the novel cyclic dipeptide Cyclo(-Trp-Tyr) presents exciting possibilities. Composed of tryptophan and tyrosine, this molecule is under investigation for its potential bioactive properties. As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling Cyclo(-Trp-Tyr), with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. While a comprehensive Safety Data Sheet (SDS) for Cyclo(-Trp-Tyr) is not yet widely available, we can establish a robust safety framework by examining the nature of the compound and data from structurally similar molecules.
The Rationale Behind a Cautious Approach
Cyclo(-Trp-Tyr) is typically supplied as a white to off-white powder. The primary risks associated with handling powdered chemicals stem from inhalation of airborne particles and direct contact with skin and eyes. While the constituent amino acids, L-tryptophan and L-tyrosine, are generally considered to have low toxicity, the toxicological properties of the cyclic dipeptide have not been fully elucidated.[1][2][3][4] It is a crucial principle of laboratory safety to treat all new and uncharacterized substances as potentially hazardous.
Furthermore, data for a similar cyclic dipeptide, Cyclo(L-Pro-L-Tyr), indicates significant potential hazards, including being toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs.[5] This underscores the necessity of a cautious approach when handling Cyclo(-Trp-Tyr).
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling Cyclo(-Trp-Tyr) in a laboratory setting.
| Body Part | PPE Recommendation | Rationale |
| Respiratory | NIOSH-approved N95 respirator or higher (e.g., elastomeric half-mask respirator with P100 filters) | To prevent inhalation of fine powder, which can be easily aerosolized during weighing and transfer.[6] |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Hands | Nitrile gloves (double-gloving recommended) | Protects against skin contact. Double-gloving is a best practice when handling potentially hazardous compounds. |
| Body | Laboratory coat and disposable sleeves or a disposable gown | Prevents contamination of personal clothing and skin. |
| Feet | Closed-toe shoes | Standard laboratory practice to protect against spills and falling objects. |
Procedural Guidance for Safe Handling
Adherence to a strict operational workflow is paramount to ensuring safety. The following step-by-step guide details the essential procedures for handling Cyclo(-Trp-Tyr).
Preparation and Weighing
-
Designated Area: All handling of Cyclo(-Trp-Tyr) powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to control the release of airborne particles.[7]
-
Pre-use Inspection: Before starting, inspect all PPE for any defects, such as tears in gloves or cracks in safety goggles.
-
Donning PPE: Follow the correct sequence for donning PPE to ensure complete protection. A recommended sequence is provided in the workflow diagram below.
-
Weighing: Use a balance inside the containment hood. Handle the container of Cyclo(-Trp-Tyr) carefully to minimize dust generation. Use a spatula to transfer the powder.
-
Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.
Dissolution and Use
-
Solvent Handling: When dissolving Cyclo(-Trp-Tyr), handle the solvent in the fume hood.
-
Vessel Sealing: Ensure that the vessel containing the Cyclo(-Trp-Tyr) solution is properly sealed to prevent spills and evaporation.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
Post-Handling and Decontamination
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. The doffing sequence is illustrated in the workflow diagram below.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8]
-
Decontamination: Decontaminate the work area and any equipment used according to your institution's standard operating procedures for handling chemical compounds.
Workflow for Donning and Doffing PPE
Caption: Recommended sequence for donning and doffing PPE.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. Seek medical attention.[9] |
| Skin Contact | Remove contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[9] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material into a sealed container for disposal as chemical waste. Ventilate the area and clean the spill site. |
Disposal Plan
Proper disposal of Cyclo(-Trp-Tyr) and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All materials contaminated with Cyclo(-Trp-Tyr), including unused compound, solutions, contaminated PPE, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Institutional Guidelines: Follow your institution's specific guidelines for chemical waste disposal.[10][11][12] Never dispose of chemical waste down the drain or in the regular trash.[10][13]
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the hazardous waste.[10]
By implementing these comprehensive safety measures, researchers can confidently work with Cyclo(-Trp-Tyr) while prioritizing their well-being and maintaining a secure laboratory environment. The principles of proactive risk assessment and diligent adherence to established protocols are the cornerstones of responsible scientific advancement.
References
- Sigma-Aldrich. (2025, September 13).
- TCI Chemicals. (2025, November 25).
- PubChem. Cyclo(L-Pro-L-Tyr) | C14H16N2O3 | CID 119404.
- Bio-Synthesis Inc. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
- Carl ROTH.
- Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- Chematek. Material Safety Data Sheet HBTU 97% For Peptide Synthesis.
- Peptide Synthetics.
- Carl ROTH.
- Elemental Microanalysis. (2024, March 20).
- National Institutes of Health. Occupational Exposure Risks When Working with Protein Therapeutics and the Development of a Biologics Banding System.
- Cayman Chemical. Cyclo(L-Trp-L-Trp) (CAS 20829-55-4).
- Fisher Scientific.
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
- Bio-Rad Antibodies. (2018, September 20).
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- Carl ROTH.
- Biosensis.
- PubChem. l-Tryptophan l-tyrosine | C20H23N3O5 | CID 9800278.
- Bioaustralis Fine Chemicals. cyclo(L-Pro-L-Tyr).
- ResearchGate. Perspective view of the cyclo(L-Pro-L-Tyr)
- University of Rochester. (2020, October).
- PubChem. 3-((4-Hydroxyphenyl)methyl)-2,3,6,7,8,8a-hexahydropyrrolo(1,2-a)pyrazine-1,4-dione.
- PubChem. cyclo[Gly-Phe-Tyr-Pro-Trp-Pro].
Sources
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. Cyclo(L-Pro-L-Tyr) | C14H16N2O3 | CID 119404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. biosensis.com [biosensis.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. peptide24.store [peptide24.store]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. odu.edu [odu.edu]
- 13. biovera.com.au [biovera.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
